Quinine (sulfate)
Description
BenchChem offers high-quality Quinine (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinine (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H26N2O6S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13?,14?,19-,20+;/m0./s1 |
InChI Key |
AKYHKWQPZHDOBW-XCURWTCDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Photophysical Properties of Quinine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Quinine (B1679958) sulfate (B86663), a salt of the naturally occurring alkaloid quinine, is a cornerstone compound in the field of fluorescence spectroscopy. Its robust and well-characterized photophysical properties have established it as a widely used fluorescence standard. This technical guide provides an in-depth exploration of the core photophysical characteristics of quinine sulfate, detailed experimental protocols for their measurement, and a summary of key quantitative data to aid in research and development.
Core Photophysical Properties
Quinine sulfate exhibits strong fluorescence in acidic solutions, a property that is highly dependent on its molecular environment. The key photophysical parameters include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
Absorption and Emission Spectra
Quinine sulfate displays two primary absorption bands in acidic solutions, corresponding to electronic transitions within the quinoline (B57606) ring system. The stronger absorption peak is observed in the UV-C region, while a secondary, broader peak is present in the UV-A region.[1][2] Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state and then emits a photon to return to the ground state, resulting in a characteristic broad fluorescence emission band in the blue region of the visible spectrum.[1][2]
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Quinine sulfate, particularly in sulfuric acid solutions, is a renowned standard for quantum yield measurements due to its high and stable Φf value.[1][3][4] However, it is crucial to note that the quantum yield is sensitive to the solvent and temperature.[5] For instance, quinine in 0.1 M perchloric acid shows a more stable quantum yield with respect to temperature changes compared to when it is in 0.05 M sulfuric acid.[5]
Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. For many applications, a mono-exponential decay is ideal for a fluorescence lifetime standard. However, some studies have reported that the fluorescence decay of quinine sulfate can be non-mono-exponential, which can be a limitation for its use in time-resolved studies.[3] Despite this, it is still frequently used as a reference in fluorescence lifetime experiments, with a lifetime of approximately 19 nanoseconds in 0.5 M H2SO4.[6]
Environmental Influences
The photophysical properties of quinine sulfate are significantly influenced by its immediate environment.
-
pH: The fluorescence of quinine is highly pH-dependent.[7] In acidic solutions, the nitrogen atoms in the quinoline and quinuclidine (B89598) rings are protonated, leading to the highly fluorescent dicationic form. As the pH increases, deprotonation occurs, resulting in a significant decrease in fluorescence intensity.[7][8] The monoprotonated form, which is predominant around pH 3.7, exhibits the highest fluorescence intensity.[7]
-
Solvent: The choice of solvent can affect the absorption and emission maxima, as well as the quantum yield. Acidic aqueous solutions are most commonly used for fluorescence measurements.
-
Quenching: The fluorescence of quinine sulfate can be quenched by various substances, including halide ions.[6][9] This quenching can be dynamic (collisional) in nature.[6] It is also important to be aware of potential quenching by counter-ions, such as the chloride in quinine hydrochloride.[8]
Quantitative Data Summary
The following tables summarize the key quantitative photophysical properties of quinine sulfate.
Table 1: Spectral Properties of Quinine Sulfate in Acidic Solution
| Property | Wavelength (nm) | Solvent/Conditions | Reference(s) |
| Absorption Maxima (λabs) | ~250 and ~350 | 0.05 M H2SO4 | [1][2] |
| Molar Extinction Coefficient (ε) at 347.5 nm | 5,700 M⁻¹cm⁻¹ | 0.5 M H2SO4 | [3] |
| Emission Maximum (λem) | ~450 | 0.05 M H2SO4 (Excitation at 350 nm) | [1][2] |
Table 2: Fluorescence Quantum Yield and Lifetime of Quinine Sulfate
| Property | Value | Solvent/Conditions | Reference(s) |
| Fluorescence Quantum Yield (Φf) | 0.546 | 0.5 M H2SO4 | [3][4] |
| 0.55 | Dilute H2SO4 | [1] | |
| 0.60 | 0.1 M HClO4 (20-45 °C) | [5] | |
| Fluorescence Lifetime (τ) | ~19 ns | 0.5 M H2SO4 | [6] |
Experimental Protocols
Detailed methodologies for the characterization of quinine sulfate's photophysical properties are provided below.
Measurement of UV-Vis Absorption Spectrum
This protocol outlines the steps to acquire the absorbance spectrum of quinine sulfate.
Materials:
-
Quinine sulfate dihydrate
-
0.05 M Sulfuric acid (H2SO4)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of quinine sulfate dihydrate and dissolve it in 0.05 M H2SO4 in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).[10]
-
Prepare working solutions: Prepare a series of dilutions from the stock solution using 0.05 M H2SO4 to achieve concentrations with absorbance values between 0.1 and 1.0.[10]
-
Spectrophotometer setup: Turn on the spectrophotometer and allow it to warm up for at least 15-30 minutes.
-
Blank measurement: Fill a quartz cuvette with 0.05 M H2SO4 and place it in the spectrophotometer. Record a baseline spectrum.
-
Sample measurement: Rinse the cuvette with the quinine sulfate solution to be measured, then fill it and place it in the spectrophotometer.
-
Acquire spectrum: Scan the absorbance from approximately 200 nm to 450 nm.
-
Data analysis: Identify the wavelengths of maximum absorbance (λmax).
Measurement of Fluorescence Emission Spectrum
This protocol details the procedure for obtaining the fluorescence emission spectrum of quinine sulfate.
Materials:
-
Prepared quinine sulfate solution in 0.05 M H2SO4 (from absorption protocol, ensuring absorbance at excitation wavelength is < 0.1 to avoid inner filter effects)[3]
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Quartz fluorescence cuvettes (4-sided polished)
Procedure:
-
Spectrofluorometer setup: Turn on the spectrofluorometer and allow the excitation lamp to warm up and stabilize.
-
Set excitation wavelength: Set the excitation monochromator to one of the absorption maxima of quinine sulfate, typically around 350 nm.[1]
-
Set instrument parameters: Define the emission scan range (e.g., 370 nm to 600 nm), scan speed, and slit widths for both excitation and emission.
-
Blank measurement: Fill a cuvette with 0.05 M H2SO4, place it in the sample holder, and record a blank spectrum to account for solvent Raman scattering and other background signals.
-
Sample measurement: Rinse and fill a cuvette with the quinine sulfate solution and place it in the sample holder.
-
Acquire spectrum: Initiate the emission scan.
-
Data analysis: Subtract the blank spectrum from the sample spectrum and identify the wavelength of maximum fluorescence emission (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to quinine sulfate as a standard.
Materials:
-
Quinine sulfate solution of known quantum yield (standard)
-
Sample solution of unknown quantum yield
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare solutions: Prepare solutions of the standard (quinine sulfate in 0.5 M H2SO4) and the unknown sample, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.[3]
-
Measure absorbance: Measure the absorbance of both the standard and the unknown solutions at the chosen excitation wavelength.
-
Measure fluorescence spectra: Record the corrected fluorescence emission spectra for both the standard and the unknown solutions using the same excitation wavelength and instrument settings.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the unknown.
-
Calculate quantum yield: Use the following equation to calculate the quantum yield of the unknown sample (Φx):
Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)
Where:
-
Φs is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts x and s refer to the unknown and standard, respectively.[11]
-
Measurement of Fluorescence Lifetime
This protocol provides a general overview of measuring fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
Quinine sulfate solution
-
Pulsed light source (e.g., laser diode or LED)
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
Procedure:
-
Sample preparation: Prepare a de-gassed solution of quinine sulfate in 0.5 M H2SO4.
-
Instrument setup: Set up the TCSPC system with the appropriate excitation source and detector.
-
Instrument response function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Sample measurement: Excite the quinine sulfate solution with the pulsed light source and collect the fluorescence decay profile.
-
Data analysis: Deconvolute the instrument response function from the measured fluorescence decay to obtain the true fluorescence decay. Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
Conclusion
Quinine sulfate remains an indispensable tool in fluorescence spectroscopy. A thorough understanding of its photophysical properties, including its spectral characteristics, quantum yield, and lifetime, as well as the influence of environmental factors, is critical for its effective use as a standard and in various research applications. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers working with this important fluorophore.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Quinine sulfate [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lab Report on excitation and emission spectra of Quinine Sulfate solution [art-xy.com]
- 8. benchchem.com [benchchem.com]
- 9. studylib.net [studylib.net]
- 10. vernier.com [vernier.com]
- 11. rsc.org [rsc.org]
The Enduring Glow: A Technical History of Quinine Sulfate as a Fluorescence Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of fluorescence spectroscopy, the selection of a reliable standard is paramount for the accurate determination of quantum yields and the correction of spectral data. For over a century, quinine (B1679958) sulfate (B86663) has held a preeminent position as a widely used and extensively studied fluorescence standard. Its strong blue fluorescence in acidic solutions, coupled with a relatively high and stable quantum yield, has made it an indispensable tool in photochemistry and analytical sciences. This technical guide delves into the history of quinine sulfate's adoption and validation as a fluorescent standard, providing a comprehensive overview of the key experiments, quantitative data, and evolving methodologies that have solidified its role. We will explore the initial qualitative observations that sparked scientific curiosity, the rigorous quantitative studies that established its credentials, and the ongoing research that continues to refine our understanding of its photophysical properties. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and rely on the foundational standards that underpin the field.
A Historical Timeline of Key Developments
The journey of quinine sulfate from a curious natural phenomenon to a calibrated scientific standard is a story of meticulous observation and advancing analytical technology.
-
1845: The First Glimmer - Sir John Herschel's Observation. The first documented observation of the unique optical properties of quinine was made by Sir John Herschel. He noted that a solution of quinine in tartaric acid exhibited a "superficial colour," a blue glow at the surface of the liquid when exposed to sunlight, a phenomenon he termed "epipolic dispersion".[1]
-
1852: Stokes' Elucidation and the Birth of "Fluorescence". Sir George Gabriel Stokes conducted a thorough investigation of this phenomenon. He demonstrated that the blue light was emitted at a longer wavelength than the light being absorbed, a fundamental principle he termed the "law of refrangibility." It was in this seminal work, "On the Change of Refrangibility of Light," that Stokes coined the term "fluorescence," after the mineral fluorite which exhibited a similar effect.[1][2]
-
Mid-20th Century: The Rise of Quantitative Fluorometry. With the development of sensitive photomultiplier tubes and spectrophotometers, researchers began to quantify the fluorescence of quinine sulfate. The Aminco-Bowman spectrophotofluorometer, introduced in 1956, became a key instrument in these studies.[1]
-
1960s: Establishing a Standard - The Work of Parker, Rees, and Melhuish. The 1960s marked a critical period for establishing quinine sulfate as a reliable quantum yield standard. The work of C.A. Parker and W.T. Rees provided a detailed methodology for the correction of fluorescence spectra and the relative measurement of quantum yields, using quinine sulfate as a reference.[3] W. H. Melhuish, in 1961, published a widely accepted value for the absolute fluorescence quantum yield of quinine sulfate.[4][5]
-
1969: Fletcher's Comprehensive Study. Aaron N. Fletcher conducted a detailed study to address inconsistencies in reported quantum yield values. His work examined quinine sulfate from various sources and investigated the effect of excitation wavelength, concluding that with proper experimental technique, it was a suitable standard.[6][7]
-
1979-Present: Standardization and Refinement by NIST. The National Institute of Standards and Technology (NIST) developed a Standard Reference Material (SRM 936) for quinine sulfate dihydrate.[8][9][10] This provided a certified material for calibrating fluorescence spectrometers and ensuring traceability and comparability of measurements across different laboratories. Ongoing research continues to investigate the influence of temperature, solvent, and other factors on its photophysical properties, leading to recommendations for its use in specific acidic media to ensure the highest accuracy.[11][12]
Spectroscopic Properties of Quinine Sulfate
The utility of quinine sulfate as a fluorescent standard is rooted in its distinct spectroscopic characteristics. In acidic solutions, typically 0.1 N or 0.5 M sulfuric acid or 0.1 M perchloric acid, the quinine dication is the predominant fluorescent species.
Absorption and Emission Spectra:
-
Absorption: Quinine sulfate exhibits two main absorption maxima in acidic solution: a strong peak around 250 nm and a broader band centered around 350 nm.[13]
-
Emission: Upon excitation at either of these absorption bands, it emits a strong, broad fluorescence band with a maximum typically reported around 450-460 nm, perceived as a bright blue color.[13]
Fluorescence Quantum Yield:
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed and is a critical parameter for a fluorescent standard. The quantum yield of quinine sulfate has been the subject of numerous studies over the decades.
| Year | Author(s) | Quantum Yield (Φf) | Solvent | Excitation Wavelength (nm) |
| 1961 | Melhuish | 0.55 | 0.1 N H₂SO₄ | 365 |
| 1969 | Fletcher | ~0.51 - 0.55 | 0.1 N H₂SO₄ | 240-400 |
| 1988 | Eaton | 0.546 | 0.5 M H₂SO₄ | 310 |
| 2019 | Nawara & Waluk | 0.60 | 0.1 M HClO₄ | Not specified |
Table 1. A summary of selected reported fluorescence quantum yield values for quinine sulfate. It is important to note that values can vary depending on the specific experimental conditions and measurement techniques.
Key Experimental Protocols
The establishment of quinine sulfate as a reliable standard is a testament to the meticulous experimental work of numerous scientists. Below are detailed methodologies for some of the key experiments cited in its history, reconstructed from available scientific literature.
Sir John Herschel's 1845 Observation of "Epipolic Dispersion"
Objective: To describe the initial observation of the fluorescence of quinine sulfate.
Methodology:
-
Sample Preparation: Equal weights of quinine sulfate and crystallized tartaric acid were rubbed together with a small amount of water until fully dissolved. This concentrated solution was then diluted with approximately 100 times its weight in water and filtered.[14]
-
Observation Setup: The diluted quinine solution was poured into a tall, narrow cylindrical glass vessel or test tube.
-
Illumination: The vessel was placed upright on a dark surface in front of an open window with strong daylight or direct sunlight, ensuring no cross-lighting or strong reflections from behind.[14]
-
Observation: The surface of the liquid was observed for the appearance of a blue color. Herschel noted this "epipolic dispersion" was a surface phenomenon.[1]
Sir George Gabriel Stokes' 1852 Investigation of the "Change of Refrangibility"
Objective: To systematically study the phenomenon of fluorescence and establish the relationship between the absorbed and emitted light.
Methodology:
-
Light Source and Dispersion: A beam of sunlight was passed through a prism to disperse it into its constituent colors (a spectrum).[1]
-
Sample Illumination: A solution of quinine sulfate was placed in the path of the dispersed light.
-
Observation: Stokes observed that the blue fluorescence was only produced when the quinine solution was illuminated by the invisible ultraviolet portion of the solar spectrum.[1] He noted that the emitted blue light was of a lower "refrangibility" (longer wavelength) than the absorbed ultraviolet light. This led to the formulation of Stokes' Law.
Determination of Relative Fluorescence Quantum Yield (Parker and Rees Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard (e.g., quinine sulfate).
Methodology:
-
Instrumentation: A spectrofluorometer capable of measuring corrected excitation and emission spectra is required.
-
Standard and Sample Preparation:
-
A stock solution of a known fluorescence standard, such as quinine sulfate in 0.1 N H₂SO₄, is prepared.
-
A stock solution of the unknown sample is prepared in a suitable solvent.
-
A series of dilutions of both the standard and the sample are made to have absorbances in the linear range (typically < 0.1) at the excitation wavelength.
-
-
Absorbance Measurements: The absorbance of each diluted solution is measured at the chosen excitation wavelength using a spectrophotometer.
-
Fluorescence Measurements:
-
The fluorescence emission spectrum of each solution is recorded on a corrected spectrofluorometer using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.
-
The integrated fluorescence intensity (area under the emission curve) is determined for each spectrum.
-
-
Data Analysis:
-
A plot of integrated fluorescence intensity versus absorbance is created for both the standard and the sample.
-
The gradients (slopes) of the resulting straight lines are calculated.
-
The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φs * (Gradx / Grads) * (ηx² / ηs²) where:
-
Φs is the known quantum yield of the standard.
-
Gradx and Grads are the gradients for the sample and standard, respectively.
-
ηx and ηs are the refractive indices of the sample and standard solutions, respectively.[15]
-
-
Mandatory Visualizations
Jablonski Diagram for Quinine Sulfate Fluorescence
Caption: Jablonski diagram illustrating the electronic transitions involved in the fluorescence of quinine sulfate.
Historical Development Workflow
Caption: A timeline of key milestones in the history of quinine sulfate as a fluorescent standard.
Factors Affecting Quinine Sulfate Fluorescence Quantum Yield
Caption: A diagram illustrating the primary factors that can influence the fluorescence quantum yield of quinine sulfate.
Conclusion
The history of quinine sulfate as a fluorescent standard is a compelling narrative of scientific discovery, from the initial qualitative awe at its "superficial colour" to its modern-day status as a certified reference material. Its journey reflects the broader evolution of fluorescence spectroscopy, from a curious optical phenomenon to a precise and powerful analytical technique. While challenges and refinements have marked its history, particularly concerning the influence of experimental conditions on its quantum yield, the collective body of research has solidified its position as a cornerstone of fluorescence measurements. For researchers, scientists, and drug development professionals, a thorough understanding of the history and photophysical properties of this enduring standard is not merely an academic exercise; it is fundamental to ensuring the accuracy, reproducibility, and validity of their fluorescence-based research. The continued use and study of quinine sulfate underscore its lasting legacy as a beacon in the world of molecular photophysics.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. scispace.com [scispace.com]
- 7. scilit.com [scilit.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. nist.gov [nist.gov]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Quinine Sulfate in Malaria Parasites
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinine (B1679958), a cinchona alkaloid, has been a cornerstone of antimalarial therapy for centuries. Despite the advent of newer synthetic drugs, it remains crucial for treating severe and drug-resistant malaria. Its primary mechanism of action against the erythrocytic stages of Plasmodium parasites, particularly Plasmodium falciparum, is the disruption of heme detoxification. The parasite digests host hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme. Quinine interferes with the biocrystallization of this heme into inert hemozoin (malarial pigment), leading to an accumulation of the toxic heme, which induces oxidative stress and lyses parasite membranes, ultimately causing cell death.[1][2] While hemozoin inhibition is the most widely accepted mechanism, evidence suggests quinine's antimalarial activity is multifactorial, involving the inhibition of nucleic acid and protein synthesis, disruption of calcium homeostasis, and potential interactions with parasite DNA.[3][4][5][6] This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex action of this vital antimalarial agent.
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The intraerythrocytic malaria parasite digests up to 80% of the host cell's hemoglobin in its digestive vacuole (DV) to obtain essential amino acids.[7] This process releases ferriprotoporphyrin IX (heme) as a toxic byproduct. Free heme is a pro-oxidant that can damage parasite membranes, disrupt enzymatic function, and lead to parasite death.[1] To neutralize this threat, the parasite has evolved a unique detoxification pathway: the polymerization of heme into a biologically inert, insoluble crystal known as hemozoin.[8]
Quinine, like other quinoline (B57606) antimalarials, is a weak base that is thought to accumulate in the acidic DV.[9] Its core mechanism involves interfering with hemozoin formation.[2][10] The precise molecular interaction involves quinine binding to heme monomers, forming a complex that "caps" the growing hemozoin crystal, preventing the incorporation of further heme units.[11][12] This leads to the accumulation of toxic, soluble heme in the DV, which overwhelms the parasite's detoxification capacity and causes oxidative damage to cellular components, resulting in parasite death.[2][13]
Caption: The primary mechanism of quinine action involves inhibiting the detoxification of heme in the parasite's digestive vacuole.
Secondary and Postulated Mechanisms of Action
While hemozoin inhibition is central, quinine's efficacy may stem from its ability to engage multiple targets within the parasite.
-
Inhibition of Nucleic Acid and Protein Synthesis: In vitro studies have indicated that quinine can inhibit the synthesis of both nucleic acids and proteins in P. falciparum, which would directly interfere with the parasite's ability to replicate and grow.[3][4][5]
-
Interaction with Parasite DNA: Research using Raman spectroscopy and molecular dynamics suggests that protonated quinine can weakly intercalate into DNA.[6] This interaction, characterized by π-stacking with base pairs, could potentially disrupt DNA replication and transcription processes within the parasite.[6]
-
Disruption of Calcium Metabolism: Quinine has been shown to affect calcium homeostasis in the parasite. It may inhibit calcium-dependent processes and has been observed to modulate the expression of parasite proteins like enolase and calcium-binding proteins.[14][15][16] Altered intracellular calcium levels can trigger various downstream effects detrimental to parasite survival.
-
Inhibition of Glycolysis: Some studies suggest that quinine may interfere with glycolysis, a critical metabolic pathway for energy production in the parasite.[4][5]
-
Targeting Purine (B94841) Nucleoside Phosphorylase (PNP): A potential target for quinine is the P. falciparum purine nucleoside phosphorylase (PfPNP), an essential enzyme for purine salvage, which the parasite requires as it cannot synthesize purines de novo.[4]
Caption: Quinine exhibits a multifactorial mechanism, targeting not only heme detoxification but also other vital parasite pathways.
Quantitative Data Summary
The efficacy of quinine has been quantified through various in vitro and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Efficacy of Quinine against P. falciparum
| Parameter | Value | Strain(s) / Conditions | Reference(s) |
|---|---|---|---|
| IC₅₀ | 168 nM (median) | 5 Thai isolates | [17] |
| (range: 68 - 366 nM) | |||
| IC₅₀ | 184.1 nM (mean) | Senegalese isolates (<2 DNNND repeats in pfnhe-1) | [18] |
| IC₅₀ | 153.5 nM (mean) | Senegalese isolates (≥2 DNNND repeats in pfnhe-1) | [18] |
| IC₅₀ (3-hydroxyquinine) | 1160 nM (median) | 5 Thai isolates | [17] |
| | (range: 378 - 3154 nM) | | |
Table 2: Inhibition of β-Hematin (Hemozoin) Formation
| Parameter | Value | Assay Conditions | Reference(s) |
|---|
| IC₅₀ | 365 ± 103 µM | Tween 20-induced β-hematin formation |[19] |
Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Population / Condition | Reference(s) |
|---|---|---|---|
| Oral Bioavailability | 76% - 88% | Healthy Adults | [20] |
| Cₘₐₓ (single dose) | 8.4 µg/mL | Uncomplicated Malaria Patients (10 mg/kg dose) | [20] |
| Tₘₐₓ | 1.7 - 4.0 h | Children, Uncomplicated Malaria | [21] |
| Plasma Half-life | ~11.6 h | Children, Complicated Malaria | [21] |
| Therapeutic Trough | >3.4 µg/mL | Curative treatment, Uncomplicated Malaria (Thailand) | [21][22] |
| | (0.34 µg/mL free quinine) | | |
Detailed Experimental Protocols
Elucidating quinine's mechanism of action relies on robust in vitro assays. Detailed protocols for two key experimental approaches are provided below.
Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic analogue of hemozoin, from a heme monomer solution. It is a primary screening method for compounds targeting the heme detoxification pathway.
Methodology:
-
Preparation of Hemin (B1673052) Stock: Dissolve hemin chloride in dimethyl sulfoxide (B87167) (DMSO) to a concentration of ~25 mM. Pass through a 0.2-µm filter to remove particulates.[1] This stock can be stored at 4°C.[1]
-
Assay Setup: In a 96-well microtiter plate, add test compounds (e.g., quinine) serially diluted in DMSO.
-
Initiation of Polymerization: Add a solution of hemin (final concentration ~50-100 µM) diluted in 1 M sodium acetate (B1210297) buffer (pH ~4.8-5.1) to each well.[1][23] The acidic pH mimics the environment of the parasite's digestive vacuole.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.[9][23]
-
Pelleting and Washing: Centrifuge the plate to pellet the insoluble β-hematin crystals. Discard the supernatant containing soluble heme. The pellet can be washed sequentially with solutions like DMSO to remove interfering substances.[9][24]
-
Quantification:
-
Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.
-
Measure the absorbance of the dissolved heme spectrophotometrically at ~400-415 nm.[1]
-
The amount of β-hematin formed in the presence of the drug is compared to a drug-free control.
-
-
Data Analysis: Calculate the percent inhibition for each drug concentration and determine the IC₅₀ value, which is the concentration of the drug that inhibits β-hematin formation by 50%.
Caption: Workflow for the β-hematin (hemozoin) inhibition assay, a key method for screening antimalarials targeting heme detoxification.
In Vitro Parasite Viability Assay (SYBR Green I Method)
This assay is widely used to determine the susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of parasites in red blood cell culture. The fluorescent dye SYBR Green I binds to DNA, and the resulting fluorescence intensity is proportional to the amount of parasite DNA, thus indicating parasite growth.[2][25]
Prerequisite: P. falciparum Culture
-
Medium: Parasites are cultured in human erythrocytes (O+ preferred) at a 2-5% hematocrit in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I, HEPES, and sodium bicarbonate.[11]
-
Atmosphere: Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[3]
-
Synchronization: For stage-specific drug testing, cultures are often synchronized to the ring stage using methods like 5% sorbitol treatment, which selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts).
Methodology:
-
Assay Setup: In a black, clear-bottom 96-well plate, add 50-100 µL of culture medium containing serial dilutions of the test drug (e.g., quinine).
-
Inoculation: Add 50-100 µL of synchronized ring-stage P. falciparum culture (e.g., 0.5-1% parasitemia, 2% hematocrit) to each well.[5] Include drug-free wells (positive growth control) and wells with uninfected erythrocytes (negative control).
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions described above to allow for approximately 1.5-2 cycles of parasite replication.[15]
-
Lysis and Staining:
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[13]
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence values against drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
Caption: Workflow for the SYBR Green I-based parasite viability assay, a standard method for determining antimalarial drug IC₅₀ values.
Conclusion
The mechanism of action of quinine sulfate against malaria parasites is dominated by its ability to inhibit hemozoin biocrystallization, a critical detoxification pathway for the parasite. This leads to the buildup of toxic heme, causing widespread cellular damage and parasite death. However, a growing body of evidence indicates that quinine's potent antimalarial effect is likely augmented by its interactions with several other targets, including nucleic acid synthesis, DNA integrity, and calcium signaling. Understanding this multifaceted mechanism is vital for optimizing its clinical use, managing the slow emergence of resistance, and providing a blueprint for the development of new antimalarials that may mimic its multi-target approach. The experimental protocols detailed herein represent the foundational tools used to dissect these complex interactions and continue the search for the next generation of antimalarial therapies.
References
- 1. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Partial characterization of Plasmodium falciparum trophozoite proteome under treatment with quinine, mefloquine and the natural antiplasmodial diosgenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. malariaresearch.eu [malariaresearch.eu]
- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Fluctuation in the Heme-Binding Pocket and Heme Distortion in Hemoglobin and Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comparative Study of O2, CO and CN Binding to Heme‑IX Protein Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Partial characterization of Plasmodium falciparum trophozoite proteome under treatment with quinine, mefloquine and the natural antiplasmodial diosgenone | Biomedica [revistabiomedica.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 25. Cultivation of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Quantum Yield of Quinine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of quinine (B1679958) sulfate (B86663), a widely used standard in fluorescence spectroscopy. The document details its photophysical properties, factors influencing its fluorescence, and standardized protocols for its use in experimental settings.
Introduction to Quinine Sulfate as a Fluorescence Standard
Quinine, a natural alkaloid renowned for its historical use in treating malaria, exhibits strong fluorescence in acidic solutions. Quinine sulfate, its salt form, is extensively employed as a reference standard for determining the fluorescence quantum yield of unknown samples.[1] Its popularity stems from a relatively high and well-documented quantum yield, although this value is highly dependent on experimental conditions.[2][3] This guide aims to provide researchers with the critical data and methodologies required for the accurate and reproducible use of quinine sulfate as a fluorescence standard.
Quantitative Data on Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of quinine sulfate is not an absolute constant but is significantly influenced by the solvent, temperature, and excitation wavelength. Below are tabulated summaries of reported quantum yield values and molar extinction coefficients under various conditions.
Table 1: Fluorescence Quantum Yield of Quinine Sulfate Under Various Conditions
| Quantum Yield (Φf) | Solvent | Temperature (°C) | Excitation Wavelength (nm) | Reference(s) |
| 0.546 | 0.5 M H₂SO₄ | Not Specified | 310 | [4] |
| 0.54 | 0.1 M H₂SO₄ | Not Specified | 310 | [5][6] |
| 0.60 | 0.1 M HClO₄ | 25 | 347.5 | [7] |
| 0.60 ± 0.007 | 0.1 M HClO₄ | 20 - 45 | Not Specified | [2][3] |
| ~0.55 | 0.05 M H₂SO₄ | Not Specified | Not Specified | [8] |
| Varies with temperature | 0.05 M H₂SO₄ | 20 - 25 | Not Specified | [2][3] |
Table 2: Molar Extinction Coefficient of Quinine Sulfate
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | Solvent | Reference(s) |
| 5,700 | 347.5 | 0.5 M H₂SO₄ | [4] |
| 5,700 | 349.0 | 0.5 M H₂SO₄ | [9] |
Factors Influencing Fluorescence Quantum Yield
Several environmental and experimental parameters can alter the fluorescence quantum yield of quinine sulfate. Understanding and controlling these factors is crucial for accurate measurements.
Solvent Effects
The choice of solvent has a pronounced effect on the quantum yield. While sulfuric acid has been traditionally used, recent studies strongly recommend the use of perchloric acid.[2][3]
-
Sulfuric Acid (H₂SO₄): In sulfuric acid solutions, the fluorescence quantum yield of quinine sulfate exhibits a significant temperature dependence.[2][3] This can introduce variability in measurements if the temperature is not strictly controlled. An increase in the normality of sulfuric acid from 0.1 N to 1 N has been reported to increase the quantum yield by 6-8%.[10]
-
Perchloric Acid (HClO₄): Quinine sulfate in 0.1 M perchloric acid shows a stable quantum yield over a temperature range of 20 to 45°C.[2][3] This makes it a more robust and reliable standard for routine laboratory use.
Temperature Dependence
As mentioned, the fluorescence quantum yield of quinine sulfate in sulfuric acid is highly sensitive to temperature fluctuations. In 0.05 M sulfuric acid, the quantum yield changes by approximately -0.45% per degree Celsius in the range of 20 to 25°C.[2][3] This underscores the importance of precise temperature control when using sulfuric acid as a solvent. In contrast, the quantum yield in 0.1 M perchloric acid is largely independent of temperature in the same range.[2][3]
Inner Filter Effect
At high concentrations, the measured fluorescence intensity can be attenuated due to the inner filter effect, where the excitation light is absorbed by the fluorophore before it reaches the center of the cuvette, and the emitted light is reabsorbed by other fluorophore molecules. To mitigate this, the absorbance of the quinine sulfate solution at the excitation wavelength should be kept low, typically below 0.1 in a standard 1 cm path length cuvette.[4][5]
Experimental Protocols
The determination of the fluorescence quantum yield of a sample is typically performed using a comparative method with a well-characterized standard like quinine sulfate.
Relative Quantum Yield Measurement Protocol
This protocol outlines the steps for determining the relative fluorescence quantum yield of an unknown sample using quinine sulfate as the standard.
1. Preparation of Stock Solutions:
- Quinine Sulfate Standard: Prepare a stock solution of quinine sulfate in 0.1 M perchloric acid. The concentration should be such that a dilution series can be made where the absorbance at the excitation wavelength is less than 0.1.
- Unknown Sample: Prepare a stock solution of the unknown sample in a suitable solvent.
2. Preparation of Dilution Series:
- Prepare a series of at least five dilutions for both the quinine sulfate standard and the unknown sample. The concentrations should be chosen to yield absorbance values between approximately 0.02 and 0.1 at the excitation wavelength.
3. Absorbance Measurements:
- Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
- Note the absorbance value at the excitation wavelength for each solution.
4. Fluorescence Measurements:
- Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions.
- The excitation wavelength should be the same as that used for the absorbance measurements.
- Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
5. Data Analysis:
- Integrate the area under the corrected fluorescence emission spectrum for each solution.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample.
- The plots should be linear, and the slope (gradient) of each line should be determined.
6. Calculation of Quantum Yield:
- The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Advanced Methodologies: SAFE
For more accurate and robust quantum yield determinations, the Simultaneous Absorption and Fluorescence Emission (SAFE) method has been developed. This technique utilizes a specialized spectrofluorometer equipped with a transmittance detector to measure absorption and emission spectra simultaneously.[11] This approach minimizes errors arising from wavelength misalignment and different monochromator characteristics between separate spectrophotometers and spectrofluorometers.[11] A modified version of the SAFE method has been effectively used to investigate the temperature dependence of fluorescence quantum yields.[2][3]
Visualizing the Photophysical Processes and Experimental Workflow
Photophysical Processes of Quinine Fluorescence
The fluorescence of quinine sulfate involves a series of photophysical steps that can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted to an excited electronic state (S₁ or S₂). It then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through internal conversion and vibrational relaxation. From this state, it can return to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative decay pathways.[8][12]
Caption: Jablonski diagram of quinine sulfate's photophysical processes.
Experimental Workflow for Relative Quantum Yield Measurement
The following diagram illustrates the logical flow of the experimental protocol for determining the relative fluorescence quantum yield.
References
- 1. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinine sulfate [omlc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. dreem.openfluor.org [dreem.openfluor.org]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. Quinine sulfate [omlc.org]
- 10. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
The Architectural Blueprint of a Potent Antimalarial: An In-depth Technical Guide to the Biosynthesis of Quinine in Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of quinine (B1679958), a medicinally vital quinoline (B57606) alkaloid produced by trees of the Cinchona genus. For centuries, quinine has been a cornerstone in the treatment of malaria, and understanding its complex biosynthesis is pivotal for advancements in metabolic engineering, synthetic biology, and the development of novel antimalarial agents. This document delineates the core enzymatic steps, from primary metabolites to the final complex structure of quinine, supported by quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.
The Core Biosynthetic Pathway: A Convergence of Two Major Metabolic Routes
The biosynthesis of quinine is a sophisticated process that intricately weaves together intermediates from two primary metabolic pathways: the shikimate pathway, which provides the indole (B1671886) precursor, tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor, secologanin (B1681713). The condensation of these two building blocks marks the entry into the vast family of monoterpenoid indole alkaloids (MIAs), from which quinine is derived through a series of complex enzymatic modifications.
Formation of the Precursors: Tryptamine and Secologanin
The journey to quinine begins with the synthesis of its two essential precursors:
-
Tryptamine: The biosynthesis of tryptamine starts with the amino acid L-tryptophan, a product of the shikimate pathway. The enzyme Tryptophan Decarboxylase (TDC) catalyzes the decarboxylation of L-tryptophan to yield tryptamine. A recent discovery has revealed that in Cinchona pubescens, the biosynthesis of quinine and other methoxylated alkaloids initiates with the hydroxylation of tryptamine to form 5-hydroxytryptamine (serotonin), followed by O-methylation to produce 5-methoxytryptamine. This finding suggests the existence of parallel pathways for both methoxylated and non-methoxylated alkaloids.
-
Secologanin: The terpenoid precursor, secologanin, is synthesized via the MEP pathway. This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and, through a series of enzymatic reactions, produces the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are then converted to geranyl diphosphate (GPP). A series of enzymes, including Geraniol-10-Hydroxylase (G10H) and Secologanin Synthase (SLS) , are involved in the subsequent conversion of GPP to secologanin.
The Gateway to Monoterpenoid Indole Alkaloids: Strictosidine (B192452) Synthesis
The pivotal step in the biosynthesis of all monoterpenoid indole alkaloids, including quinine, is the stereospecific condensation of tryptamine (or 5-methoxytryptamine) and secologanin. This reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , which performs a Pictet-Spengler reaction to form strictosidine. Strictosidine is the central intermediate and the common ancestor of virtually all MIAs.
Journey from Strictosidine to Quinine: The Late Enzymatic Steps
The conversion of strictosidine to quinine involves a complex series of reactions that are still being fully elucidated. The initial step is the hydrolysis of the glucose moiety from strictosidine by Strictosidine β-Glucosidase (SGD) , which generates a highly reactive aglycone. This unstable intermediate then undergoes a cascade of rearrangements and enzymatic modifications.
Recent research has shed light on the early steps following strictosidine aglycone formation. A medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) have been identified in Cinchona pubescens that convert the strictosidine aglycone to the intermediate dihydrocorynantheal.
The later stages of the pathway leading to the quinoline scaffold of quinine are less defined but are thought to involve significant molecular rearrangements. It has been proposed that the pathway proceeds through intermediates such as corynantheal (B1254762) and cinchonaminal. The formation of the quinoline ring system is a key transformation.
A significant recent finding has revised the understanding of the methoxy (B1213986) group addition. It was previously thought that methoxylation occurred late in the pathway. However, it is now understood that the methoxy group is introduced at the level of tryptamine, leading to the formation of 5-methoxytryptamine, which then enters the main biosynthetic pathway. The promiscuity of the downstream enzymes allows for the processing of both tryptamine and 5-methoxytryptamine, resulting in the parallel formation of both desmethoxy and methoxy alkaloids.
The final steps in quinine biosynthesis are believed to involve hydroxylation and a keto-reduction. The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests a preferred order for these late steps: cinchoninone (B1261553) hydroxylation, followed by methylation, and finally, a keto-reduction to yield quinine.
Quantitative Data Summary
The following tables summarize the available quantitative data related to the biosynthesis of quinine and its precursors.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | Source Organism | Reference |
| Vinorine Synthase | Gardneral | 7.5 | Rauvolfia serpentina | |
| Vinorine Synthase | Acetyl-CoA | 57 | Rauvolfia serpentina |
Note: Data for enzymes directly in the quinine pathway in Cinchona is limited in the provided search results. Vinorine synthase is an enzyme in the related ajmaline (B190527) biosynthesis pathway.
Table 2: Metabolite Accumulation in Cinchona officinalis Hairy Root Cultures
| Metabolite | Concentration (µg g-1 dry weight) | Culture Conditions | Reference |
| Tryptamine | 1200 | Constitutive expression of TDC and STR | |
| Strictosidine | 1950 | Constitutive expression of TDC and STR | |
| Quinine | 500 | Constitutive expression of TDC and STR | |
| Quinidine | 1000 | Constitutive expression of TDC and STR |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the study of the quinine biosynthesis pathway.
Tryptophan Decarboxylase (TDC) Enzyme Assay
This protocol is adapted from methodologies used for studying ajmalicine (B1678821) biosynthesis, which shares the initial steps with quinine biosynthesis.
Materials:
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM EDTA, 14 mM 2-mercaptoethanol.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5).
-
Substrate: 10 mM L-tryptophan in assay buffer.
-
Cofactor: 1 mM Pyridoxal 5'-phosphate (PLP).
-
Stop Solution: Saturated sodium carbonate.
-
Extraction Solvent: Toluene (B28343).
-
Enzyme Extract: Crude or purified TDC.
Procedure:
-
Enzyme Extraction: Homogenize plant material in ice-cold extraction buffer. Centrifuge at 15,000 x g for 15 minutes at 4°C. The supernatant is used as the crude enzyme extract.
-
Reaction Mixture: In a microcentrifuge tube, combine 100 µL of enzyme extract, 50 µL of 1 mM PLP, and 300 µL of assay buffer.
-
Initiation: Start the reaction by adding 50 µL of 10 mM L-tryptophan.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding 200 µL of saturated sodium carbonate.
-
Extraction: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Analysis: The amount of tryptamine produced in the toluene phase is quantified using HPLC or LC-MS.
Strictosidine Synthase (STR) Enzyme Assay
This protocol is based on established methods for assaying STR activity.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.0), 10 mM EDTA.
-
Substrates: 5 mM tryptamine and 5 mM secologanin in assay buffer.
-
Stop Solution: 1 M HCl.
-
Enzyme Extract: Crude or purified STR.
Procedure:
-
Enzyme Extraction: Prepare the enzyme extract as described in the TDC assay protocol.
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of assay buffer.
-
Initiation: Start the reaction by adding 50 µL of the tryptamine and secologanin substrate mixture.
-
Incubation: Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Termination: Stop the reaction by adding 50 µL of 1 M HCl.
-
Analysis: The amount of strictosidine formed is quantified using HPLC or LC-MS.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of quinine and a general experimental workflow for gene discovery in this pathway.
Caption: The core biosynthetic pathway of quinine.
Caption: Experimental workflow for gene discovery.
Conclusion and Future Outlook
The biosynthesis of quinine in Cinchona is a testament to the chemical intricacy of plant secondary metabolism. While significant strides have been made in identifying the key precursors and early enzymatic steps, the complete elucidation of the pathway, particularly the late-stage reactions forming the characteristic quinoline ring, remains an active area of research. The recent discovery of the early-stage methoxylation of tryptamine has fundamentally altered our understanding of how structural diversity is generated within the Cinchona alkaloids.
Future research will likely focus on the functional characterization of the remaining unknown enzymes in the pathway, particularly the cytochrome P450 monooxygenases and dehydrogenases involved in the complex rearrangements. A complete understanding of the biosynthetic pathway will not only satisfy academic curiosity but also pave the way for the metabolic engineering of Cinchona plants or microbial hosts for the sustainable and high-yield production of quinine and novel quinine analogs. These advancements hold the promise of ensuring a stable supply of this essential medicine and providing new tools in the ongoing fight against malaria.
An In-depth Technical Guide to the Chemical Structure and Stereocenters of Quinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex molecular architecture, characterized by multiple stereocenters, has fascinated chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the chemical structure of quinine, a detailed analysis of its stereogenic centers, and the experimental protocols used for their determination. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and stereoselective synthesis.
Chemical Structure of Quinine
Quinine is a member of the aryl amino alcohol group of drugs. Its structure is comprised of a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicycle via a hydroxymethylene bridge. The molecular formula of quinine is C₂₀H₂₄N₂O₂.[1][2][3][4]
The key structural features include:
-
A quinoline ring substituted with a methoxy (B1213986) group at the 6'-position.
-
A quinuclidine ring , which is a bicyclic amine.
-
A vinyl group attached to the quinuclidine ring.
-
A hydroxyl group on the methylene (B1212753) bridge connecting the two ring systems, which is a secondary alcohol.
Stereochemistry of Quinine
The biological activity of quinine is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses four stereogenic centers, leading to the possibility of 16 stereoisomers. The naturally occurring and pharmacologically active form is (-)-quinine.
The four stereocenters are located at the following carbon atoms in the quinuclidine ring system and the connecting bridge:
-
C3
-
C4
-
C8
-
C9
The absolute configuration of the naturally occurring (-)-quinine has been determined to be (3R,4S,8S,9R) .
Physicochemical Properties of Quinine
A thorough understanding of the physicochemical properties of quinine is essential for its formulation and delivery. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][2][3][4] |
| Molecular Weight | 324.42 g/mol | [1][2][4] |
| Melting Point | 173-175 °C | [5][6][7] |
| Specific Rotation [α]D | -165° to -172° (c=1, in ethanol) | [5][8] |
| Solubility in Water | Approximately 0.05 g/100 mL | [9] |
| Solubility in Ethanol | Readily soluble | [9][10] |
| Solubility in Chloroform | Soluble | [10] |
| pKa (strongest basic) | 8.5 |
Experimental Protocols for Stereochemical Determination
The determination and confirmation of the absolute stereochemistry of quinine have been achieved through a combination of spectroscopic and synthetic methods.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of its stereocenters.
Methodology:
-
Crystal Preparation: High-quality single crystals of quinine (or a suitable salt, such as quinine hydrochloride dihydrate) are grown. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, or ethanol/water mixtures).[9]
-
Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays, often expressed through the Flack parameter. A value close to zero for the correct enantiomer confirms the assigned stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for elucidating the connectivity and relative stereochemistry of complex molecules like quinine.
Methodology:
-
Sample Preparation: A solution of quinine is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR (¹H and ¹³C):
-
¹H NMR provides information on the chemical environment and coupling of protons.
-
¹³C NMR provides information on the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to trace out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, providing information about the connectivity of different fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry of the stereocenters. By analyzing the NOE/ROE cross-peaks, the spatial arrangement of substituents on the stereogenic centers can be deduced.
-
Stereoselective Synthesis
The total synthesis of quinine with controlled stereochemistry serves as a definitive confirmation of its structure and absolute configuration. The work of Gilbert Stork in 2001 represents the first entirely stereoselective total synthesis of (-)-quinine.
Workflow of Stork's Stereoselective Synthesis:
Figure 1. Workflow of Stork's Stereoselective Synthesis of Quinine.
Key Steps in the Synthesis:
-
Establishment of the C4 Stereocenter: The synthesis commences from a chiral starting material, (S)-4-vinylbutyrolactone, which sets the stereochemistry at what will become the C4 position of the piperidine ring.
-
Diastereoselective Construction of the Piperidine Ring: Subsequent reactions are carried out to build the substituted piperidine intermediate with high diastereoselectivity, controlled by the existing stereocenter.
-
Coupling with the Quinoline Moiety: The stereochemically defined piperidine fragment is then coupled with a suitably functionalized quinoline derivative.
-
Formation of the Quinuclidine Ring: An intramolecular cyclization reaction is performed to form the bicyclic quinuclidine ring system, yielding the complete carbon skeleton of quinine.
-
Final Functional Group Manipulations: The synthesis is completed by introducing the hydroxyl group at C9 with the correct stereochemistry.
Visualization of Quinine's Structure and Stereocenters
The following diagram illustrates the chemical structure of quinine with its stereocenters explicitly labeled.
Figure 2. Chemical Structure of Quinine with Labeled Stereocenters.
Conclusion
The intricate chemical structure and well-defined stereochemistry of quinine are fundamental to its potent antimalarial activity. This guide has provided a detailed overview of its molecular architecture, a summary of its key physicochemical properties, and an outline of the experimental protocols used to elucidate its three-dimensional structure. For researchers in medicinal chemistry and drug development, a thorough understanding of these aspects of quinine is crucial for the design of new, more effective antimalarial agents and for the application of quinine and its derivatives as chiral catalysts in stereoselective synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. magritek.com [magritek.com]
- 3. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2010002675A2 - Quinine sulfate/bisulfate solid complex; methods of making; and methods of use thereof - Google Patents [patents.google.com]
- 7. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacological Properties of Quinine (B1679958) and its Derivatives
This technical guide provides a comprehensive overview of the pharmacological properties of quinine and its derivatives. It covers their mechanisms of action, therapeutic applications, pharmacokinetic profiles, and structure-activity relationships, with a focus on their roles as antimalarial and antiarrhythmic agents.
Introduction
Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, was the first effective treatment for malaria and has been a cornerstone of tropical medicine for centuries.[1] Its derivatives, both natural and synthetic, have been developed to improve efficacy, overcome resistance, and expand therapeutic applications. This document delves into the complex pharmacology of these quinoline-based compounds, presenting key data and experimental methodologies relevant to modern drug discovery and development.
Antimalarial Properties
Quinine is an erythrocytic schizonticide, effective against the blood stages of all Plasmodium species, including multi-drug-resistant strains of P. falciparum.[2] However, its use as a first-line treatment has been superseded by more effective and better-tolerated artemisinin-based combination therapies (ACTs) in many regions.[3][4][5]
Mechanism of Action
The precise antimalarial mechanism of quinine is not fully resolved, but the most widely accepted hypothesis centers on the disruption of heme detoxification within the parasite's acidic food vacuole.[3][6]
-
Heme Accumulation: The malaria parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[6][7]
-
Inhibition of Hemozoin Biocrystallization: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[3][8]
-
Parasite Lysis: Quinine, a weak base, accumulates in the acidic food vacuole and is believed to inhibit this polymerization process.[2][6] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3][7]
In vitro studies also suggest that quinine can inhibit nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.[3][9]
Anti-arrhythmic Properties
Quinine shares structural similarities with quinidine (B1679956), its diastereomer, which is a well-known Class IA antiarrhythmic agent.[10][11] Consequently, quinine also possesses antiarrhythmic properties, primarily through its effects on cardiac ion channels.
Mechanism of Action
Quinine's antiarrhythmic effects stem from its ability to block key ion channels involved in the cardiac action potential:
-
Sodium Channel Blockade: It inhibits the fast inward sodium current (INa), which slows the rate of depolarization (Phase 0) of the cardiac action potential. This leads to slowed impulse conduction.[10][12]
-
Potassium Channel Blockade: It also blocks outward potassium currents, which prolongs the action potential duration (APD) and increases the effective refractory period (ERP).[10]
While both quinine and quinidine block sodium channels, quinidine produces a substantially greater prolongation of the QT interval, making quinine a potentially safer alternative in some contexts, though the risk of torsades de pointes still exists.[10][12][13]
Clinical Data on Anti-arrhythmic Effects
Studies have demonstrated quinine's efficacy in suppressing ventricular arrhythmias.
Table 1: Clinical Efficacy of Quinine in Ventricular Arrhythmias
| Parameter | Finding | Reference |
|---|---|---|
| Spontaneous Ventricular Ectopy | Suppressed arrhythmia in 11 of 12 evaluable patients. | [12],[14] |
| Inducible Ventricular Tachycardia | Suppressed inducibility in 3 of 10 patients. | [12],[14] |
| Mean Effective Daily Dosage | 927 mg | [12],[14] |
| Mean Effective Trough Serum Level | 11 μmol/L (range: 4 to 17 μmol/L) | [12],[14] |
| Ventricular Effective Refractory Period | Prolonged from 247±10 ms (B15284909) to 279±21 ms (p=0.003) | [14] |
| Ventricular Tachycardia Cycle Length | Prolonged from 253±30 ms to 373±48 ms (p<0.001) | [14] |
| Corrected QT (QTc) Interval | Not significantly prolonged. |[12],[14] |
Other Therapeutic Uses and Adverse Effects
Other Uses
-
Nocturnal Leg Cramps: Quinine has been used off-label to treat nocturnal leg cramps.[3][15] However, due to the risk of serious side effects, the US FDA has warned against this practice and ordered a halt to the marketing of unapproved quinine products for this purpose.[3]
-
Babesiosis: It is used in combination with clindamycin (B1669177) for the treatment of babesiosis.[3]
-
Autoimmune Diseases: Quinine and its derivatives, like hydroxychloroquine, are used to treat conditions such as lupus and arthritis.
Adverse Effects
-
Cinchonism: This is the most common adverse effect, presenting as a collection of symptoms including tinnitus, headache, nausea, dizziness, blurred vision, and sweating.[9][10] Most symptoms are reversible upon discontinuation of the drug.[9]
-
Cardiotoxicity: Can cause QT prolongation and, rarely, torsades de pointes.[10][13] Rapid intravenous injection can lead to potentially lethal hypotension.[16][17]
-
Hypoglycemia: Quinine can stimulate insulin (B600854) secretion, leading to hypoglycemia, a particular concern in pregnant women and patients with severe malaria.[10][18]
-
Hematologic Effects: Can cause thrombocytopenia through an immune-mediated mechanism.[11] Hemolysis can occur, especially in pregnant women or patients with G6PD deficiency.[2][10]
Pharmacokinetics
The disposition of quinine is significantly altered by the severity of malaria infection.
Table 2: Pharmacokinetic Parameters of Quinine
| Parameter | Healthy Adults | Patients with Malaria | Reference |
|---|---|---|---|
| Bioavailability (Oral) | >85% | >85% | [16],[17] |
| Protein Binding | 70-95% (to α1-acid glycoprotein) | Increased binding | [3],[16],[17] |
| Metabolism | Hepatic (primarily CYP3A4 and CYP2C19) | Reduced clearance | [3],[19],[20] |
| Elimination Half-life (t½) | 8–14 hours | Prolonged by ~50% (11.6 ± 4.6 hours in complicated malaria) | [3],[16],[17],[19] |
| Systemic Clearance (CL) | 0.24 ± 0.14 L/h/kg | Reduced (0.06 ± 0.04 L/h/kg in complicated malaria) | [19],[20] |
| Volume of Distribution (Vd) | High | Reduced | [16],[17],[20] |
| Excretion | ~20% unchanged in urine | ~20% unchanged in urine |[3] |
Malaria infection reduces the systemic clearance and apparent volume of distribution of quinine, proportional to the severity of the disease.[16][17] This is partly due to increased plasma protein binding and reduced hepatic metabolism.[16][20]
Structure-Activity Relationship (SAR)
The therapeutic activity of quinoline (B57606) derivatives is highly dependent on their chemical structure.
-
Antimalarial Activity:
-
The 7-chloro group in the quinoline nucleus is considered optimal for activity, as seen in chloroquine (B1663885).[21]
-
A dialkylaminoalkyl side chain at the C-4 position with 2-5 carbons between the nitrogen atoms is crucial for activity.[21]
-
The tertiary amine in the side chain is important for accumulating the drug in the parasite's acidic food vacuole.[21]
-
Modifications that enhance activity against drug-resistant strains often involve incorporating features that hinder the parasite's drug efflux mechanisms.[22]
-
-
Antiprion Activity: Interestingly, SAR studies have shown that the structural requirements for antiprion activity in some quinoline derivatives are similar to those for antimalarial activity, suggesting overlapping molecular targets.[23]
Experimental Protocols
In Vitro Antimalarial Drug Efficacy Testing
A common method for high-throughput screening of antimalarial compounds is the SYBR Green I-based fluorescence assay.
Protocol: SYBR Green I Assay for P. falciparum Growth Inhibition
-
Materials:
-
P. falciparum culture (synchronized to the ring stage).
-
Human erythrocytes (O+).
-
Complete RPMI 1640 medium.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).
-
96-well microplates.
-
Test compounds and standard antimalarial drugs (e.g., chloroquine, quinine).
-
-
Methodology:
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well. Include positive (parasites, no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plates for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. prisminltd.com [prisminltd.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. The African Quinine Artesunate Malaria Treatment Trial | smo [severemalaria.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. prisminltd.com [prisminltd.com]
- 11. Quinidine - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiarrhythmic activity of quinine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Quinine, Quinidine and Chloroquine on Human Muscle Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. — MORU Tropical Health Network [tropmedres.ac]
- 17. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. d-nb.info [d-nb.info]
- 20. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacy180.com [pharmacy180.com]
- 22. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of Quinine Sulfate Against Emerging Viral Threats: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Emerging and re-emerging viral diseases represent a significant and ongoing threat to global health. The rapid pace of viral evolution and the potential for pandemic spread necessitate the exploration of broad-spectrum antiviral agents. Quinine (B1679958), a cinchona alkaloid with a long history of use as an antimalarial, has demonstrated promising in vitro activity against a range of emerging viruses. This technical guide provides an in-depth analysis of the antiviral potential of quinine sulfate (B86663), focusing on its mechanisms of action, summarizing key quantitative data from preclinical studies, and detailing relevant experimental protocols. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral therapies.
Introduction
Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] Its derivatives, chloroquine (B1663885) and hydroxychloroquine, have also been widely used for both malarial and autoimmune diseases.[1] Beyond its antiprotozoal activity, a growing body of evidence highlights the potential of quinine and its analogues as broad-spectrum antiviral agents.[3][4][5] In vitro studies have documented the inhibitory effects of quinine sulfate against several emerging viruses of global concern, including members of the Coronaviridae, Flaviviridae, and Togaviridae families.[3][5][6][7]
This whitepaper will explore the multifaceted antiviral properties of quinine sulfate, with a particular focus on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Dengue virus (DENV), Zika virus (ZIKV), and Chikungunya virus (CHIKV). We will delve into the proposed molecular mechanisms underlying its antiviral action, present a consolidated view of the existing efficacy data, and provide detailed experimental methodologies to facilitate further research in this promising area.
Proposed Antiviral Mechanisms of Action
The antiviral activity of quinine sulfate is thought to be multifactorial, involving both direct effects on viral particles and indirect, host-mediated responses. The primary proposed mechanisms are detailed below.
Impairment of Viral Entry and Replication
A key mechanism of action for quinine, as a weak base, is the alkalinization of acidic intracellular organelles such as endosomes and lysosomes.[3][8][9] Many enveloped viruses rely on a low-pH environment within the endosome to trigger conformational changes in their surface glycoproteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm.[1][8] By increasing the endosomal pH, quinine can inhibit this crucial entry step.[1][8]
Furthermore, quinine may interfere with the glycosylation of viral or host cell receptors necessary for viral attachment and entry.[1][8] For instance, it has been suggested that chloroquine, a quinine derivative, can impair the glycosylation of the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is utilized by SARS-CoV-2 for cell entry.[1][10] Quinine has also been shown to inhibit viral RNA and protein synthesis in a dose-dependent manner for viruses like DENV.[6]
Immunomodulatory Effects
Quinine sulfate also exhibits immunomodulatory properties that can contribute to its antiviral effects. It has been shown to modulate the host's innate immune response and cytokine production.[3][11][12] Specifically, quinine can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, which are often associated with the "cytokine storm" observed in severe viral infections like COVID-19.[11][12] This anti-inflammatory action is partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[3][5][11]
Furthermore, some studies suggest that quinine can enhance the expression of key antiviral molecules like Retinoic acid-inducible gene I (RIG-I) and Interferon-alpha (IFN-α).[9][11][13] RIG-I is a crucial sensor of viral RNA that triggers a signaling cascade leading to the production of type I interferons, which in turn establish an antiviral state in the host cell.[11][13]
In Vitro Efficacy Against Emerging Viruses
The antiviral activity of quinine sulfate has been evaluated against several emerging viruses in various cell culture models. The following tables summarize the key quantitative data from these studies, including the half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.
Coronaviridae (SARS-CoV-2)
Quinine has demonstrated notable in vitro activity against SARS-CoV-2, the causative agent of COVID-19. Studies have shown that it can inhibit viral replication in various cell lines, in some cases more effectively than its derivatives, chloroquine and hydroxychloroquine.[14]
Table 1: In Vitro Activity of Quinine Sulfate against SARS-CoV-2
| Cell Line | Virus Strain | Assay Method | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero E6 | IHUMI-3 | Not Specified | 10.7 ± 3.0 | >100 | >9.3 | [3] |
| Vero B4 | PR1 | Western Blot | ~3.7 | ~100 | ~27 | [14][15] |
| Calu-3 | icSARS-CoV-2 mNG | Not Specified | ~25 - 27 | >100 | >3.7 | [3][15] |
| Caco-2 | icSARS-CoV-2-mNG | Fluorescence Microscopy | Dose-dependent inhibition down to 2 µM | >100 | Not specified | [15] |
| A549-ACE2 | PR1 | Western Blot, qRT-PCR | Dose-dependent inhibition | >100 | Not specified | [14][15] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Flaviviridae (Dengue and Zika Virus)
Quinine sulfate has also shown promise against flaviviruses. For Dengue virus, it has been found to inhibit all four serotypes.[6] While direct quantitative data for quinine against Zika virus is less prevalent in the provided search results, the known activity of its analogue chloroquine suggests a potential avenue for investigation.[16][17]
Table 2: In Vitro Activity of Quinine Sulfate against Dengue Virus (DENV)
| Cell Line | Virus Serotype | Key Finding | Reference |
| Not Specified | DENV-1, 2, 3, 4 | Inhibited production of all four serotypes. | [6] |
| Not Specified | DENV-2 | Reduced virion production by up to 80%. | [18] |
| Vero | DENV-1 | Dose-dependent inhibition of viral replication. | [19][20] |
Togaviridae (Chikungunya Virus)
The antiviral potential of quinine extends to the Togaviridae family, with in vitro studies demonstrating its ability to inhibit Chikungunya virus replication.
Table 3: In Vitro Activity of Quinine Sulfate against Chikungunya Virus (CHIKV)
| Cell Line | Assay Method | IC50 | Reference |
| Not Specified | Not Specified | 0.1 µg/mL | [21] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the general methodologies for key experiments used to assess the antiviral activity of quinine sulfate.
Cytotoxicity Assay (MTT or WST-1 Assay)
This assay is crucial for determining the concentration range at which quinine sulfate is toxic to the host cells, allowing for the calculation of the CC50 value.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero E6, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of quinine sulfate in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the various concentrations of quinine sulfate. Include a "cells only" control (medium without the compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add a metabolic activity indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt), to each well.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by cells treated with the compound.
Methodology:
-
Cell Infection: Seed host cells in a multi-well plate. Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.
-
Treatment: After the incubation period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of quinine sulfate.
-
Incubation: Incubate the plate for 24-72 hours, depending on the virus replication cycle.
-
Supernatant Collection: Harvest the cell culture supernatant at the end of the incubation period.
-
Virus Titration: Determine the viral titer in the collected supernatants using a plaque assay or a focus-forming unit (FFU) assay on a fresh monolayer of susceptible cells.
-
Data Analysis: Calculate the percentage of virus yield reduction for each concentration of quinine sulfate compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This is a classic virological technique to measure the inhibition of viral infection by counting the number of viral plaques.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Incubation: Pre-incubate a fixed amount of virus (e.g., 100 plaque-forming units) with different concentrations of quinine sulfate for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow for adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) with or without the corresponding concentrations of quinine sulfate.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the untreated control. The IC50 is the concentration that reduces the plaque number by 50%.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that quinine sulfate possesses broad-spectrum antiviral activity against a variety of emerging viruses, including SARS-CoV-2, Dengue virus, and Chikungunya virus. Its multifaceted mechanism of action, targeting both viral entry/replication and host immune responses, makes it an attractive candidate for further investigation. The quantitative data, particularly for SARS-CoV-2, indicates a favorable therapeutic window in preclinical models.
However, it is crucial to acknowledge that these findings are primarily from in vitro studies. While a clinical trial in Indonesia for mild-to-moderate COVID-19 did not find significant differences in primary outcomes, it did note higher mean oxygen saturation in the treatment group.[22][23] This highlights the complex transition from in vitro efficacy to clinical effectiveness.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of quinine sulfate in relevant animal models for various emerging viral diseases.
-
Mechanism clarification: Further elucidating the precise molecular targets and pathways involved in its antiviral and immunomodulatory effects.
-
Combination therapies: Investigating the potential synergistic effects of quinine sulfate when used in combination with other antiviral agents.
-
Pharmacokinetic and pharmacodynamic studies: Optimizing dosing regimens to achieve effective antiviral concentrations in target tissues while minimizing potential side effects.
References
- 1. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Potential of Quinine Sulfate for COVID-19 Treatment and Its Safety Profile: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mnba-journal.com [mnba-journal.com]
- 6. Drug repurposing of quinine as antiviral against dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prisminltd.com [prisminltd.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinine Inhibits Infection of Human Cell Lines with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chloroquine Prevents ZIKV Infection and Its Associated Congenital Microcephaly in Mice----Chinese Academy of Sciences [english.cas.cn]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. scholar.ui.ac.id [scholar.ui.ac.id]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of Chikungunya Virus Infection by 4-Hydroxy-1-Methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) Targeting nsP2 and E2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oaji.net [oaji.net]
- 23. Efficacy of Quinine Sulfate in Patients with Mild-To-Moderate COVID-19: A Randomized Controlled Trial | Latarissa | The Indonesian Biomedical Journal [inabj.org]
Dawn of a Cure: An In-depth Technical Guide to the Early Research of Quinine as an Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on quinine (B1679958), the first effective chemical treatment for malaria. It provides a detailed overview of the early methodologies for its extraction, the initial clinical evaluations of its efficacy and safety, and the nascent understanding of its mechanism of action against the Plasmodium parasite. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the historical context and scientific underpinnings of one of medicine's most important discoveries.
Extraction and Isolation of Quinine
The journey of quinine from a traditional remedy to a purified pharmaceutical began with the successful extraction and isolation of the active alkaloid from the bark of the Cinchona tree. French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou are credited with this pivotal achievement in 1820, which paved the way for standardized dosing and further scientific investigation.[1]
Early Experimental Protocol for Quinine Extraction (circa 1820)
Methodology:
-
Preparation of Cinchona Bark: The bark of the Cinchona tree, typically Cinchona calisaya (Yellow Bark) or Cinchona succirubra (Red Bark), was dried and finely ground to increase the surface area for extraction.[2]
-
Alkaline Treatment: The powdered bark was treated with an alkaline solution, such as calcium hydroxide (B78521) or sodium hydroxide. This step was crucial to convert the naturally occurring quinine salts within the bark into their free base form, which is insoluble in water but soluble in organic solvents.
-
Solvent Extraction: The alkalized bark was then extracted with a non-polar organic solvent, such as toluene (B28343) or ether. The mixture was heated to reflux to facilitate the dissolution of the quinine free base into the solvent.
-
Acidification and Separation: The organic solvent containing the dissolved quinine was then treated with a dilute acid, typically sulfuric acid. This converted the quinine free base back into its salt form (quinine sulfate), which is soluble in the acidic aqueous layer. The aqueous and organic layers were then separated.
-
Purification and Crystallization: The acidic aqueous solution containing quinine sulfate (B86663) was heated and treated with activated charcoal to remove impurities and color. The solution was then filtered and allowed to cool slowly, leading to the crystallization of quinine sulfate.
-
Isolation and Drying: The resulting crystals of quinine sulfate were collected by filtration, washed with cold water, and then dried.
This process yielded a purified, crystalline form of quinine that could be weighed and administered in precise doses, a significant advancement over the use of crude bark powder.
Table 1: Quinine Content in Various Cinchona Species
| Cinchona Species | Common Name | Typical Quinine Content (% by dry weight) | Other Major Alkaloids |
| Cinchona calisaya | Yellow Bark | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |
| Cinchona ledgeriana | Ledger Bark | 5 - 14% | Quinidine |
| Cinchona succirubra | Red Bark | 1 - 4% | Cinchonine, Cinchonidine |
| Cinchona officinalis | Crown Bark | 2 - 7.5% | Cinchonine, Cinchonidine |
Source: Adapted from various historical and botanical sources.[2]
Early Clinical Investigations
The isolation of pure quinine spurred a wave of clinical investigations to quantify its efficacy and determine appropriate dosages. These early trials, while lacking the rigorous design of modern studies, provided crucial evidence for the antimalarial properties of quinine.
The Madras Government Commission (1866-1868)
One of the most significant early clinical studies was conducted by the Madras Government Commission in India. This large-scale trial aimed to evaluate the efficacy of quinine and other cinchona alkaloids in treating malaria.
Experimental Protocol:
-
Study Population: The trial included 3,600 patients diagnosed with malarial fevers.
-
Interventions: Patients were treated with sulfates of four cinchona alkaloids: quinine, quinidine, cinchonine, and cinchonidine.
-
Primary Outcome: The main outcome measure was the "cessation of febrile paroxysms."
-
Results: All four alkaloids were found to be highly effective, with cure rates reported to be over 98%.[1]
Table 2: Results of the Madras Government Commission Trial (1866-1868)
| Alkaloid | Number of Patients | Outcome | Reported Cure Rate |
| Quinine | Not specified in available sources | Cessation of febrile paroxysms | >98% |
| Quinidine | Not specified in available sources | Cessation of febrile paroxysms | >98% |
| Cinchonine | Not specified in available sources | Cessation of febrile paroxysms | >98% |
| Cinchonidine | Not specified in available sources | Cessation of febrile paroxysms | >98% |
Source: Based on secondary reports of the Madras Government Commission trial.[1]
Prophylactic Trials by Angelo Celli (early 1900s)
In the early 20th century, Italian researcher Angelo Celli conducted trials to assess the prophylactic efficacy of quinine.
Experimental Protocol:
-
Study Design: Celli administered daily doses of quinine to a population in a malaria-endemic area and compared the incidence of fever to an untreated control group.
-
Dosage: The daily dosage ranged from 0.2 to 0.4 grams, depending on the age of the individual.
-
Results: The group receiving prophylactic quinine had a significantly lower rate of fever (5%) compared to the control group (40%).[3]
Table 3: Prophylactic Quinine Trial by Angelo Celli (early 1900s)
| Group | Treatment | Number of Subjects | Fever Rate |
| Treatment | Daily Quinine (0.2-0.4 g) | 913 | 5% |
| Control | No Treatment | 626 | 40% |
Source: Based on reports of Angelo Celli's prophylactic trials.[3]
Early Understanding of the Mechanism of Action
The precise mechanism by which quinine kills the malaria parasite was not well understood in the early days of its use. However, early observations and hypotheses laid the groundwork for our current understanding. The prevailing early theory centered on quinine's interaction with the parasite's metabolism of hemoglobin.
Hypothesized Mechanism:
Early researchers proposed that quinine interferes with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. The parasite consumes hemoglobin within the host's red blood cells. The heme portion of hemoglobin is toxic to the parasite and is normally sequestered into an insoluble crystalline form called hemozoin. It was hypothesized that quinine inhibits this biocrystallization process, leading to the accumulation of toxic heme and ultimately, the death of the parasite. While the molecular details were unknown, this general concept has been supported by later research.
Safety and Tolerability
Early clinical use of quinine also led to the characterization of its side effects. The most common dose-dependent toxicity was cinchonism, a collection of symptoms including tinnitus, headache, nausea, and visual disturbances. A more severe, though rare, adverse effect was blackwater fever, a condition characterized by massive hemolysis and hemoglobinuria.
Table 4: Common Side Effects of Quinine Observed in Early Research
| Side Effect | Description | Severity |
| Cinchonism | Tinnitus, headache, nausea, dizziness, blurred vision | Mild to Severe (dose-dependent) |
| Gastrointestinal Distress | Nausea, vomiting, abdominal pain | Common |
| Blackwater Fever | Massive intravascular hemolysis, hemoglobinuria, renal failure | Severe and potentially fatal |
Source: Compiled from historical medical reports.[4]
This technical guide provides a snapshot of the early research that established quinine as a cornerstone of malaria treatment for centuries. The pioneering work in extraction, the foundational clinical trials, and the initial hypotheses about its mechanism of action not only saved countless lives but also laid the groundwork for modern antimalarial drug discovery and development.
References
- 1. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Italian controlled trials to assess prevention and treatment of malaria, 1900–1930s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Quinine Sulfate Dihydrate: A Technical Guide
Introduction: Quinine (B1679958) sulfate (B86663) dihydrate is a cornerstone antimalarial drug and a widely used fluorescence standard. Its complex heterocyclic structure gives rise to distinct spectroscopic properties that are crucial for its identification, quantification, and the study of its physicochemical behavior. This guide provides an in-depth technical overview of the spectroscopic characterization of quinine sulfate dihydrate, tailored for researchers, scientists, and professionals in drug development. It covers key analytical techniques, presenting detailed experimental protocols, quantitative data, and visual workflows to facilitate a comprehensive understanding.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing quinine sulfate, primarily through the absorption of ultraviolet light by its quinoline (B57606) chromophore.
Quantitative Data: UV-Vis Absorption
| Solvent/Medium | λmax (nm) | Reference |
| 0.1 M HCl | 230, 246 | [1] |
| 0.05 M H₂SO₄ | 250, 350 | [2][3] |
| Solution (General) | 250 | [4] |
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Preparation of Stock Solution: Accurately weigh approximately 100.0 mg of quinine sulfate dihydrate. Transfer it to a 100 cm³ volumetric flask. Add about 5 cm³ of 2M sulfuric acid to dissolve the sample, then dilute to the mark with deionized water. This creates a stock solution of approximately 1000 mg/L.[4]
-
Preparation of Working Solution: Pipette 10 cm³ of the stock solution into a 100 cm³ volumetric flask and dilute to the mark with deionized water to create a working stock solution of approximately 100 mg/L.[4]
-
Preparation of Standard Solutions: Prepare a series of standards by diluting the working stock solution. For example, pipette 1.00, 3.00, 5.00, and 7.00 cm³ of the working stock into separate 10 cm³ volumetric flasks and dilute to the mark with deionized water.[4]
-
Instrumentation and Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Use 1 cm quartz cuvettes.
-
Set the wavelength to a desired maximum, such as 250 nm.[4]
-
Use deionized water or the corresponding acidic solution as the blank reference.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis: Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. Use the curve to determine the concentration of quinine sulfate in unknown samples.
Workflow for UV-Vis Analysis
Caption: Workflow for quantitative analysis of quinine sulfate using UV-Vis spectroscopy.
Fluorescence Spectroscopy
Quinine sulfate is renowned for its strong fluorescence in acidic solutions, making it an excellent standard for spectrofluorometers. Its fluorescence is highly sensitive to its chemical environment.
Quantitative Data: Fluorescence Emission
| Parameter | Value | Solvent/Medium | Reference |
| Excitation λmax | 250 nm, 350 nm | Dilute Acidic Solution | [2][3][5][6] |
| Emission λmax | 450 nm | Dilute Acidic Solution | [2][3][5][6] |
| Quantum Yield | 0.55 | Not specified | [7] |
Experimental Protocol: Fluorescence Spectroscopy
-
Preparation of Stock Solution (e.g., 100 ppm): Accurately weigh 120.7 mg of quinine sulfate dihydrate, transfer to a 1-liter volumetric flask, add 50 mL of 1 M H₂SO₄, and dilute to volume with deionized water. Protect this solution from light.[2][3]
-
Preparation of Working Standards: Prepare a series of calibration standards (e.g., 0.2–5.0 ppm) by diluting a 100 ppm intermediate stock solution in 0.05 M H₂SO₄ using volumetric flasks.[5]
-
Instrumentation and Measurement:
-
Use a calibrated spectrofluorometer.
-
For initial characterization, record the excitation and emission spectra for a ~1 ppm solution to confirm the maxima (e.g., Ex: 350 nm, Em: 450 nm).[3][5]
-
Set the excitation and emission monochromators to the determined maxima (e.g., 350 nm and 450 nm, respectively).
-
Optimize instrumental parameters such as slit widths (e.g., 5.0 nm) and photomultiplier tube (PMT) voltage.[5]
-
Measure the fluorescence intensity of a blank (0.05 M H₂SO₄) and all standard solutions.
-
-
Data Analysis: Plot a calibration curve of fluorescence intensity versus concentration. The linear range is typically observed at low concentrations (up to a few micrograms per milliliter).[3] Use this curve to determine the concentration of unknown samples.
Workflow for Fluorescence Analysis
Caption: General workflow for the spectrofluorimetric analysis of quinine sulfate.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides detailed information about the vibrational modes of functional groups within the quinine sulfate dihydrate molecule, serving as a molecular fingerprint for identification.
Quantitative Data: Characteristic FT-IR Peaks
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3734 | O-H stretching (shift upon complexation) | [1] |
| 3385 | N-H stretching | [8] |
| 3075 | C-H aromatic stretching | [8] |
| 2936 | C-H aliphatic stretching | [8] |
| 1621 | C=C aromatic stretching | [8] |
| 1509 | C=N stretching | [8] |
| 1245 | C-O-C asymmetric stretching (ether) | [8] |
| 1100 | S=O stretching (sulfate) | [8] |
| 850 | C-H aromatic bending | [8] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Disk Method):
-
Thoroughly dry the quinine sulfate dihydrate sample to remove excess moisture.
-
Weigh approximately 1-2 mg of the sample.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (several tons) to form a transparent or semi-transparent disk.[9]
-
-
Instrumentation and Measurement:
-
Place the KBr disk in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them to a reference spectrum.
Workflow for FT-IR Analysis
Caption: Workflow for the identification of quinine sulfate dihydrate using FT-IR.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy, providing information on molecular vibrations. It is particularly useful for analyzing solid forms and can differentiate between polymorphs.
Quantitative Data: Characteristic Raman Peaks
Specific peak data for quinine sulfate dihydrate is less commonly tabulated than IR data, but key vibrational modes are observable. Analysis often focuses on identifying polymorphs in pharmaceutical tablets.[8][10]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the quinine sulfate dihydrate powder directly onto a microscope slide or into a sample vial. No extensive sample preparation is typically required for solid samples.
-
-
Instrumentation and Measurement:
-
Use a Raman spectrometer equipped with a specific laser excitation source (e.g., 785 nm).[10]
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a desired spectral range, collecting the scattered light.
-
Adjust acquisition parameters such as laser power, exposure time, and number of accumulations to optimize signal quality.
-
-
Data Analysis: The resulting Raman spectrum is analyzed for characteristic peaks corresponding to the vibrational modes of the molecule. The data can be compared with reference spectra for identification and can be coupled with chemometric methods like Hierarchical Cluster Analysis (HCA) to differentiate between polymorphs.[8]
Workflow for Raman Analysis
Caption: Simplified workflow for the analysis of solid quinine sulfate via Raman.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of quinine, providing information on the connectivity and chemical environment of each proton and carbon atom.
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
(Note: The following data is for quinine in DMSO-d₆. The sulfate salt may show slight shifts, particularly for protons near the nitrogen atoms, but the overall pattern is highly conserved.)
| Atom (see structure) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| 20 (Quinoline CH) | 8.33 | 148.1 | [11] |
| 23 (Quinoline CH) | 7.03 | 102.1 | [11] |
| 9 (CH-OH) | ~5.6 (broad) | 71.2 | [11] |
| 24 (OCH₃) | 3.55 | 56.4 | [11] |
| 15 (Vinyl CH) | ~4.6 | 142.9 | [11] |
| 16 (Vinyl CH₂) | ~5.2 | 113.7 | [11] |
For a complete assignment, 2D NMR techniques (COSY, HSQC, HMBC) are required.[11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of quinine sulfate dihydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[11][12]
-
Instrumentation and Measurement:
-
Use a high-resolution NMR spectrometer (e.g., 80 MHz or higher).[11]
-
Acquire a ¹H NMR spectrum. A sufficient signal-to-noise ratio is typically achieved with a small number of scans (e.g., 8-16).[13]
-
Acquire a ¹³C NMR spectrum. This requires a significantly larger number of scans due to the low natural abundance of ¹³C.
-
For full structural elucidation, perform 2D NMR experiments such as COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation).[11]
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Assign the signals based on their chemical shift, integration (for ¹H), and splitting patterns, using 2D data to confirm connectivity.
Workflow for NMR Analysis
Caption: Workflow for structural elucidation of quinine sulfate via NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of quinine sulfate and to study its fragmentation patterns for structural confirmation.
Quantitative Data: Mass-to-Charge Ratio (m/z)
| Ion | Formula | Calculated m/z | Notes |
| Quinine [M+H]⁺ | C₂₀H₂₅N₂O₂⁺ | 325.1916 | This is the protonated molecular ion of the quinine base. |
Note: The dihydrate sulfate salt (C₄₀H₅₄N₄O₁₀S, MW 782.94) will dissociate in the ion source. The primary species observed for the analyte itself will be the protonated quinine molecule.[14][15][16][17]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of quinine sulfate dihydrate in a suitable solvent compatible with the ionization source, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Instrumentation and Measurement:
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.
-
Acquire the mass spectrum in the positive ion mode.
-
For high-resolution mass spectrometry (HRMS), use an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement, allowing for elemental composition determination.
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and inducing fragmentation to produce a characteristic product ion spectrum.
-
-
Data Analysis: Analyze the spectrum to identify the protonated molecular ion. Compare the measured m/z with the theoretical value. In MS/MS analysis, interpret the fragmentation pattern to confirm the molecular structure.
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for the analysis of quinine by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. scribd.com [scribd.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. rsc.org [rsc.org]
- 11. magritek.com [magritek.com]
- 12. benchchem.com [benchchem.com]
- 13. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 14. Quinine sulfate dihydrate | C40H54N4O10S | CID 16211610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Quinine sulfate dihydrate | 6119-70-6 | FQ27383 [biosynth.com]
- 16. Thermo Scientific Chemicals Quinine sulfate dihydrate, 99+% | Fisher Scientific [fishersci.ca]
- 17. Quinine sulfate dihydrate, 99+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Methodological & Application
Application Notes & Protocols: Quinine Sulfate as a Fluorescence Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing quinine (B1679958) sulfate (B86663) as a fluorescence standard, a crucial practice for calibrating fluorescence spectrometers and validating experimental methods. Quinine sulfate, when dissolved in an acidic medium, is a well-characterized and widely accepted reference material for determining the fluorescence quantum yield of unknown samples.
Spectroscopic Properties of Quinine Sulfate
Quinine sulfate exhibits robust and stable fluorescence in acidic solutions, making it an excellent choice for a fluorescence standard. Its primary absorption bands are found at approximately 250 nm and 350 nm.[1] Regardless of whether the excitation occurs at 250 nm or 350 nm, the emission maximum is consistently observed around 450 nm to 461 nm.[1][2] For practical applications, excitation at 350 nm is commonly preferred.
A summary of the key quantitative spectroscopic data for quinine sulfate is presented in the table below.
| Parameter | Value | Solvent Condition | Reference |
| Excitation Maximum (λex) | ~350 nm | 0.05 M H₂SO₄ or 0.1 M HClO₄ | [1] |
| Secondary Excitation Maximum (λex) | ~250 nm | 0.05 M H₂SO₄ | [1] |
| Emission Maximum (λem) | ~450-461 nm | 0.05 M H₂SO₄ or 0.1 M HClO₄ | [1][2][3] |
| Quantum Yield (Φf) | 0.55 - 0.60 | 0.05 M H₂SO₄ or 0.1 M HClO₄ | [1][4] |
| Molar Extinction Coefficient (ε) | 5,700 cm⁻¹/M at 347.5 nm | Acidic Solution | [5] |
Note: The fluorescence quantum yield can be sensitive to the solvent and temperature, which should be carefully controlled.[1] Chloride ions are known to quench the fluorescence of quinine sulfate, and their presence in samples should be minimized.[1]
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of quinine sulfate solutions is paramount for its use as a standard. The following protocol outlines the steps for preparing stock and working solutions.
Materials:
-
Quinine sulfate dihydrate (SRM 936a or equivalent)
-
Sulfuric acid (H₂SO₄), concentrated
-
Perchloric acid (HClO₄), concentrated
-
Distilled or deionized water
-
Volumetric flasks (100 mL and 1000 mL)
-
Pipettes
Protocol for Stock Solution (100 ppm or 100 mg/L):
-
Accurately weigh 120.7 mg of quinine sulfate dihydrate.
-
Transfer the weighed powder to a 1000 mL volumetric flask.
-
Add approximately 50 mL of 1 M H₂SO₄ to dissolve the powder.
-
Dilute to the mark with 0.05 M H₂SO₄ or 0.105 M HClO₄.
-
Mix thoroughly until the solution is homogeneous.
-
Store the stock solution in a dark, well-stoppered glass bottle. This solution is stable for up to 3 months.[6]
Protocol for Working Solution (1 ppm or 1 µg/mL):
-
Transfer 10 mL of the 100 ppm stock solution to a 1000 mL volumetric flask.
-
Dilute to the mark with the same acidic solvent used for the stock solution (0.05 M H₂SO₄ or 0.105 M HClO₄).
-
Mix thoroughly.
-
Store this working solution in the dark. It is considered stable for up to one month.[6]
Fluorescence Measurement
This protocol describes the general procedure for measuring the fluorescence of quinine sulfate standards and an unknown sample.
Instrumentation:
-
Fluorescence Spectrometer
Protocol:
-
Instrument Setup:
-
Turn on the fluorescence spectrometer and allow the lamp to stabilize.
-
Set the excitation wavelength to 350 nm.
-
Set the emission scan range from 375 nm to 675 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Blank Measurement:
-
Fill the cuvette with the solvent blank (e.g., 0.05 M H₂SO₄).
-
Place the cuvette in the sample holder.
-
Acquire a blank spectrum to measure and correct for background fluorescence.
-
-
Standard Measurement:
-
Unknown Sample Measurement:
-
Repeat the measurement process with the unknown sample.
-
-
Data Correction:
Data Analysis: Quantum Yield Calculation
The fluorescence quantum yield (Φ) of an unknown sample can be calculated relative to the quinine sulfate standard using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Visualized Workflows
The following diagrams illustrate the key experimental processes.
Caption: Preparation of Quinine Sulfate Standard Solutions.
Caption: Fluorescence Measurement and Data Analysis Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spectrum [Quinine] | AAT Bioquest [aatbio.com]
- 3. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dreem.openfluor.org [dreem.openfluor.org]
- 5. Quinine sulfate [omlc.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Quinine sulfate [omlc.org]
Protocol for Preparing Quinine Sulfate Solutions for Fluorimetry: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine (B1679958) sulfate (B86663) is a widely utilized fluorescent standard in various applications, including the calibration of fluorometers and the determination of fluorescence quantum yields.[1][2][3][4] Its strong blue fluorescence in acidic solutions makes it an excellent reference material.[5][6] This document provides a detailed protocol for the preparation of quinine sulfate solutions for fluorimetric analysis, ensuring accurate and reproducible results. The choice of solvent is critical, as halide ions can quench the fluorescence of quinine.[7] While sulfuric acid has been traditionally used, perchloric acid is now often recommended to minimize temperature-dependent variations in fluorescence quantum yield.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and measurement of quinine sulfate solutions as a fluorescence standard.
Table 1: Stock Solution Preparation
| Parameter | Value | Reference |
| Compound | Quinine Sulfate Dihydrate | [8][9] |
| Mass | 120.7 mg | [8][9] |
| Alternative (Quinine) | 100.0 mg | [8][9] |
| Solvent | 0.05 M H₂SO₄ or 0.1 M HClO₄ | [1][5][8] |
| Final Volume | 1000 mL | [5][8] |
| Resulting Concentration | 100 ppm (100 µg/mL) | [8][9] |
Table 2: Common Working Solution Concentrations and Solvents
| Solvent | Concentration Range (µg/mL) | Reference |
| 0.05 M H₂SO₄ | 0.4 - 2.4 | [5] |
| 0.1 N H₂SO₄ | 0.1 - 10 | [10] |
| 0.1 N H₂SO₄ | 0.5 - 2.5 | [6] |
| 1.0 N H₂SO₄ | 200 ppm | [11] |
| 0.1 M HClO₄ | - | [1] |
Table 3: Fluorimetry Parameters
| Parameter | Wavelength (nm) | Reference |
| Excitation (λex) | 350 | [2][10] |
| Emission (λem) | 450 | [10] |
| Excitation (λex) | 360 | [5][6] |
| Emission (λem) | 485 | [5][6] |
| Excitation (λex) | 310 | [12] |
Experimental Protocols
Materials and Reagents
-
Quinine sulfate dihydrate
-
Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)
-
Distilled or deionized water
-
Volumetric flasks (1000 mL, 100 mL, 10 mL)
-
Pipettes
-
Fluorometer and cuvettes
Preparation of 0.05 M Sulfuric Acid
-
Carefully add 2.78 mL of concentrated sulfuric acid to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with distilled water and mix thoroughly.
Preparation of Quinine Sulfate Stock Solution (100 µg/mL)
-
Accurately weigh 120.7 mg of quinine sulfate dihydrate.[8][9]
-
Transfer the weighed solid into a 1000 mL volumetric flask.
-
Add approximately 50 mL of 0.05 M sulfuric acid and swirl to dissolve the solid.[8]
-
Once dissolved, dilute the solution to the 1000 mL mark with 0.05 M sulfuric acid.[8]
-
Store the stock solution in a dark bottle as it is light-sensitive and should be prepared fresh daily.[8][9]
Preparation of Working Standard Solutions
-
From the 100 µg/mL stock solution, prepare a series of dilutions to create working standards. For example, to prepare a 10 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M sulfuric acid.
-
Further dilutions can be made to achieve concentrations in the desired linear range for your instrument, typically between 0.1 and 10 µg/mL.[10]
Fluorimetric Measurement
-
Turn on the fluorometer and allow it to stabilize for at least 10-15 minutes.[5][10]
-
Set the excitation and emission wavelengths. Common settings are an excitation wavelength of 350 nm and an emission wavelength of 450 nm.[10]
-
Use the 0.05 M sulfuric acid solution as a blank to zero the instrument.[5][10]
-
Measure the fluorescence intensity of each working standard solution, starting from the lowest concentration.
-
Measure the fluorescence intensity of the unknown sample.
-
Plot a calibration curve of fluorescence intensity versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Quinine Sulfate Solution Preparation and Fluorimetric Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 3. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. scilit.com [scilit.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. vernier.com [vernier.com]
- 10. eprajournals.com [eprajournals.com]
- 11. norlab.com [norlab.com]
- 12. Quinine sulfate [omlc.org]
Application of Quinine in Asymmetric Dihydroxylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method in organic synthesis for the enantioselective conversion of prochiral olefins to chiral vicinal diols.[1][2] These chiral diols are crucial building blocks in the synthesis of numerous natural products, pharmaceuticals, and other biologically active molecules.[2][3] At the heart of this reaction lies the use of chiral ligands derived from cinchona alkaloids, most notably quinine (B1679958) and its diastereomer, quinidine.[4][5] This document provides detailed application notes and experimental protocols for the use of quinine and its derivatives as chiral ligands in asymmetric dihydroxylation reactions.
The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst in the catalytic cycle.[6][7] For convenience, commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, are widely used.[8][9] AD-mix-α contains a derivative of dihydroquinine ((DHQ)₂PHAL), while AD-mix-β contains a derivative of dihydroquinidine (B8771983) ((DHQD)₂PHAL).[8][9] The choice between these two mixes dictates the stereochemical outcome, providing access to either enantiomer of the desired diol product.[6][8]
Data Presentation: Performance of Quinine-Based Ligands
The enantioselectivity and yield of the Sharpless Asymmetric Dihydroxylation are highly dependent on the substrate and the specific quinine-derived ligand used. The following tables summarize the performance of AD-mix-α and AD-mix-β in the asymmetric dihydroxylation of various alkenes.
Table 1: Asymmetric Dihydroxylation of Representative Alkenes using AD-mix-α and AD-mix-β
| Entry | Alkene Substrate | Product | AD-mix | Yield (%) | ee (%) |
| 1 | Styrene | (R)-1-Phenyl-1,2-ethanediol | AD-mix-β | 95 | 97 |
| (S)-1-Phenyl-1,2-ethanediol | AD-mix-α | 94 | 94 | ||
| 2 | trans-Stilbene | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | AD-mix-β | 98 | >99 |
| (1S,2S)-1,2-Diphenyl-1,2-ethanediol | AD-mix-α | 97 | >99 | ||
| 3 | 1-Decene | (R)-1,2-Decanediol | AD-mix-β | 90 | 97 |
| (S)-1,2-Decanediol | AD-mix-α | 88 | 92 | ||
| 4 | α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | AD-mix-β | 92 | 90 |
| (S)-1-Phenyl-1,2-propanediol | AD-mix-α | 90 | 88 |
Note: Yields and ee values are representative and can be influenced by reaction conditions and scale.
Key Components of the AD-mix Reagents
The commercially available AD-mix simplifies the experimental setup by providing a stable, pre-packaged mixture of the necessary reagents.[8]
Table 2: Composition of AD-mix-α and AD-mix-β
| Component | Function | AD-mix-α | AD-mix-β |
| Potassium Osmate (K₂OsO₂(OH)₄) | Osmium Tetroxide Source | Included | Included |
| Potassium Ferricyanide (K₃Fe(CN)₆) | Stoichiometric Re-oxidant | Included | Included |
| Potassium Carbonate (K₂CO₃) | Base (maintains optimal pH) | Included | Included |
| Chiral Ligand | Dictates Stereochemical Outcome | (DHQ)₂PHAL | (DHQD)₂PHAL |
Experimental Protocols
The following is a general protocol for the asymmetric dihydroxylation of an alkene using an AD-mix.
Materials:
-
AD-mix-α or AD-mix-β
-
Alkene
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-α or AD-mix-β in a 1:1 mixture of tert-butanol and water (5 mL each). Stir the mixture at room temperature until the solids are dissolved, resulting in a yellow-green, two-phase system.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Add 1 mmol of the alkene to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (1.5 g) to the reaction mixture and stir for an additional 30-60 minutes to quench the excess oxidant. The color of the mixture will change from yellow-green to orange-brown.
-
Extraction: Add ethyl acetate (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with 2 M sulfuric acid (10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude diol can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral HPLC or by NMR analysis using a chiral shift reagent.
Mandatory Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
General Experimental Workflow
Caption: General workflow for a Sharpless Asymmetric Dihydroxylation experiment.
Logical Relationship of AD-mix Components
Caption: Components of the commercially available AD-mix-α and AD-mix-β.
Conclusion
The use of quinine and its derivatives as chiral ligands in the Sharpless Asymmetric Dihydroxylation reaction provides a reliable and highly enantioselective method for the synthesis of chiral vicinal diols.[1][10] The availability of pre-packaged AD-mix reagents simplifies the experimental procedure, making this powerful transformation accessible to a broad range of chemists.[8][11] The protocols and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ this methodology in their synthetic endeavors. The ability to predictably generate either enantiomer of a diol by selecting the appropriate pseudoenantiomeric ligand is a key advantage of this reaction, solidifying its importance in modern asymmetric synthesis.[6][8]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. EP0395729B1 - Ligand-accelerated catalytic asymmetric dihydroxylation - Google Patents [patents.google.com]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless_asymmetric_dihydroxylation [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. AD-mix - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols: Quinine Derivatives as Chiral Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of quinine (B1679958) derivatives as chiral catalysts in asymmetric organic synthesis. Cinchona alkaloids, particularly quinine and its derivatives, are powerful and versatile organocatalysts that enable the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, which is a critical aspect of modern drug discovery and fine chemical production.
Introduction to Quinine-Derived Catalysts
Quinine and its derivatives possess a unique and rigid scaffold containing a quinoline (B57606) moiety and a quinuclidine (B89598) core. This structure incorporates multiple stereocenters and functional groups, including a tertiary amine, a secondary alcohol, and a vinyl group, which can be readily modified. This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity in a wide range of asymmetric transformations.
The catalytic prowess of many quinine derivatives stems from their ability to act as bifunctional catalysts. The tertiary amine of the quinuclidine core can function as a Brønsted base to deprotonate a pronucleophile, while other functionalities, such as a thiourea (B124793) or squaramide group introduced at the C9 position, can act as a Brønsted acid or hydrogen-bond donor to activate the electrophile. This dual activation brings the reacting partners into a well-organized, chiral transition state, leading to high stereocontrol.
Featured Asymmetric Reactions
This section details the application of quinine derivatives in several key asymmetric reactions, providing quantitative data and detailed experimental protocols.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Quinine-derived catalysts, particularly those incorporating thiourea or squaramide moieties, are highly effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds with high enantioselectivity.
Quantitative Data Summary: Asymmetric Michael Addition of Malononitriles to Enones
| Entry | Enone | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Chalcone | Malononitrile (B47326) | Quinine | Diethyl Carbonate | >95 | 85 |
| 2 | (E)-4-Phenylbut-3-en-2-one | Malononitrile | Quinine | Diethyl Carbonate | >95 | 70 |
| 3 | (E)-1,3-Diphenylprop-2-en-1-one | Phenylmalononitrile | Quinine | Diethyl Carbonate | >95 | 92 (R) |
| 4 | (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Phenylmalononitrile | Quinine | Diethyl Carbonate | >95 | 94 (R) |
| 5 | (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | Phenylmalononitrile | Quinine | Diethyl Carbonate | >95 | 88 (R) |
Experimental Protocol: Asymmetric Michael Addition
-
To a solution of the enone (0.5 mmol) in diethyl carbonate (2 mL) was added the malononitrile derivative (0.6 mmol).
-
Quinine (0.05 mmol, 10 mol%) was then added to the stirred solution.
-
The reaction mixture was stirred at room temperature for the time required for complete conversion (typically 24-48 hours, monitored by TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
The enantiomeric excess (ee) was determined by chiral HPLC analysis.
Asymmetric Aldol (B89426) Reaction
Quinine-derived thiourea catalysts have proven to be highly efficient in catalyzing the asymmetric aldol reaction between unmodified ketones and isatins, producing valuable 3-substituted-3-hydroxyoxindoles, which are common motifs in biologically active molecules.[1][2]
Quantitative Data Summary: Asymmetric Aldol Reaction of Isatins with Ketones [2]
| Entry | Isatin (B1672199) Substituent | Ketone | Catalyst | Yield (%) | ee (%) |
| 1 | H | Acetone | Quinidine (B1679956) Thiourea | 95 | 85 |
| 2 | 5-Br | Acetone | Quinidine Thiourea | 92 | 88 |
| 3 | 5-MeO | Acetone | Quinidine Thiourea | 96 | 82 |
| 4 | H | Acetophenone | Quinidine Thiourea | 98 | 91 |
| 5 | 5-Br | Acetophenone | Quinidine Thiourea | 97 | 94 |
| 6 | 5-MeO | Acetophenone | Quinidine Thiourea | 99 | 89 |
Experimental Protocol: Asymmetric Aldol Reaction [2]
-
To a stirred solution of the isatin (0.10 mmol) and the quinidine thiourea catalyst (5.9 mg, 0.01 mmol, 10 mol%) in tetrahydrofuran (B95107) (THF, 2.0 mL) at 5 °C, add the corresponding ketone (1.0 mmol for methyl ketones other than acetone, or 7.0 mmol for acetone).[2]
-
Stir the reaction mixture at 5 °C for the specified time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-alkyl-3-hydroxyindolin-2-one product.[2]
-
Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC).[2]
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). These ligands are commercially available as pre-packaged reagents known as AD-mix-α (containing the DHQ-based ligand) and AD-mix-β (containing the DHQD-based ligand).
Quantitative Data Summary: Sharpless Asymmetric Dihydroxylation
| Entry | Olefin | AD-mix | Yield (%) | ee (%) |
| 1 | Styrene | AD-mix-β | 94 | 97 |
| 2 | trans-Stilbene | AD-mix-β | 99 | >99.5 |
| 3 | 1-Decene | AD-mix-β | 85 | 97 |
| 4 | α-Methylstyrene | AD-mix-α | 90 | 88 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with t-butanol (50 mL) and water (50 mL).
-
AD-mix-β (14 g) is added, and the mixture is stirred at room temperature until two clear phases are formed. The mixture is then cooled to 0 °C.
-
The olefin (1 mmol) is added to the cooled mixture.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite (B76179) (15 g) and allowed to warm to room temperature with stirring for 1 hour.
-
Ethyl acetate (B1210297) (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with 2 M NaOH, brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude diol is purified by flash chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Aza-Diels-Alder Reaction
Quinine-derived catalysts can also be employed in asymmetric aza-Diels-Alder reactions to construct chiral nitrogen-containing heterocyclic compounds. Thiourea-functionalized quinine derivatives have been shown to be effective in this transformation.
Quantitative Data Summary: Asymmetric Aza-Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst | Yield (%) | dr | ee (%) |
| 1 | N-Benzylideneaniline | Cyclopentadiene (B3395910) | Quinine-Thiourea | 85 | >20:1 | 92 |
| 2 | N-(4-Methoxybenzylidene)aniline | Cyclopentadiene | Quinine-Thiourea | 88 | >20:1 | 95 |
| 3 | N-(4-Nitrobenzylidene)aniline | Cyclopentadiene | Quinine-Thiourea | 82 | >20:1 | 90 |
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
-
To a solution of the imine (0.2 mmol) and the quinine-derived thiourea catalyst (10 mol%) in dichloromethane (B109758) (1 mL) at -20 °C is added freshly distilled cyclopentadiene (0.4 mmol).
-
The reaction mixture is stirred at -20 °C for 48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding cycloadduct.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.
Mechanisms and Workflows
General Catalytic Cycle of Bifunctional Quinine-Derived Catalysts
The general mechanism for many of these reactions involves a dual activation strategy where the catalyst interacts with both the nucleophile and the electrophile.
Caption: Bifunctional catalysis by a quinine derivative.
Experimental Workflow for Asymmetric Organocatalysis
The following diagram illustrates a typical workflow for conducting an asymmetric reaction using a quinine-derived catalyst.
Caption: General experimental workflow.
Catalyst Synthesis Protocol
Synthesis of a Quinine-Derived Thiourea Catalyst
This protocol describes the synthesis of a commonly used thiourea catalyst derived from quinine.
-
Synthesis of 9-Amino(9-deoxy)-epi-quinine:
-
To a solution of quinine (1.0 g, 3.08 mmol) in dry THF (30 mL) at 0 °C under an argon atmosphere, add diphenylphosphoryl azide (B81097) (DPPA) (0.80 mL, 3.70 mmol) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (0.58 mL, 3.70 mmol).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in THF (20 mL).
-
Triphenylphosphine (1.21 g, 4.62 mmol) and water (0.2 mL) are added, and the mixture is stirred at 50 °C for 6 hours.
-
After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography to yield 9-amino(9-deoxy)-epi-quinine.
-
-
Synthesis of the Thiourea Catalyst:
-
To a solution of 9-amino(9-deoxy)-epi-quinine (0.5 g, 1.55 mmol) in dichloromethane (15 mL) at 0 °C is added 3,5-bis(trifluoromethyl)phenyl isothiocyanate (0.46 g, 1.71 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to afford the desired quinine-derived thiourea catalyst as a white solid.
-
Caption: Synthesis of a quinine-derived thiourea catalyst.
References
Application Notes: HPLC Method for the Determination of Quinine Sulfate in Pharmaceutical Preparations
Introduction
Quinine (B1679958) sulfate (B86663) is an antimalarial agent used in the treatment of uncomplicated malaria, particularly that caused by Plasmodium falciparum.[1] The accurate determination of its concentration in pharmaceutical dosage forms is critical to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely accepted, robust, and specific analytical technique for the quantification of active pharmaceutical ingredients (APIs) like quinine sulfate.[2] These application notes provide a comprehensive overview of validated HPLC methods, including detailed protocols and performance characteristics, to guide researchers and quality control analysts.
Chromatographic Systems
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the analysis of quinine sulfate. The selection of a specific method may depend on the available instrumentation, the pharmaceutical matrix (e.g., tablets, suspensions), and the specific impurities to be resolved, such as dihydroquinine.[3][4] A comparison of various chromatographic conditions is summarized below.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18, 4.6 x 250 mm, 5 µm[1] | C18 (Octadecyl silane (B1218182) filler)[5] | Zorbax Eclipse Plus C18, 4.6 x 100 mm, 5 µm[3][6] | C18 Varian, 4.6 x 250 mm[7][8] |
| Mobile Phase | 0.1 M Ammonium (B1175870) Acetate (B1210297) (pH 7.0) : Acetonitrile : Methanol (B129727) (40:25:35 v/v/v)[1] | Acetonitrile : Phosphate Buffer (pH 4.0) (10:90 v/v)[5] | Acetonitrile : Phosphate Buffer with 1-amino hexane (B92381) (pH 2.7)[3][6] | Methanol : Water (30:70 v/v)[2][7] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[5] | 1.2 mL/min[3] | 1.0 mL/min[2][7] |
| Detection (UV) | 330 nm[1] | 250 nm[5] | 316 nm[3] | 233 nm[2][7] |
| Injection Volume | 50 µL[1] | 5 µL[5] | 20 µL[3] | 20 µL[2] |
| Column Temp. | 25°C[1] | 35°C[5] | 35°C[3] | Ambient[2] |
Method Validation and Performance
The presented methods have been validated according to ICH guidelines, demonstrating their suitability for their intended purpose.[7][8] Key validation parameters, including linearity, accuracy, precision, and sensitivity (LOD/LOQ), are crucial for ensuring reliable and accurate results.
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.08 - 600.00 µg/mL[1] | 400 - 2000 µg/mL[5] | 48.7 - 193.87 µg/mL[3] | 10 - 50 µg/mL[7][8] |
| Correlation (R²) | 0.9999[1] | 1.0[5] | Not Specified | 0.998[7] |
| Accuracy (% Recovery) | 99.83%[1] | 101.99%[5] | 99.4%[3] | 99.35%[7] |
| Precision (% RSD) | < 1.09%[1] | 2.8%[5] | 1.15%[3] | < 2%[8] |
| Retention Time (min) | ~7.73[1] | Not Specified | ~4.6[3] | Not Specified |
| LOD (µg/mL) | 4.32[1] | Not Specified | 3.0[3] | 0.31[7] |
| LOQ (µg/mL) | 13.09[1] | Not Specified | 10.0[3] | 0.94[7] |
Detailed Experimental Protocol (Based on Method 1)
This section provides a step-by-step protocol for the determination of quinine sulfate in an extemporaneous suspension, adapted from a validated stability-indicating HPLC method.[1]
1. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector (e.g., Dionex Ultimate 3000).[1]
-
Data acquisition and processing software (e.g., Chromeleon 7).[1]
-
Analytical balance, pH meter, sonicator, and volumetric glassware.
2. Reagents and Materials
-
Quinine Sulfate Reference Standard (RS).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (Analytical grade).
-
Water (HPLC grade or purified).
-
0.45 µm Nylon membrane filters.
-
C18 reversed-phase column (e.g., Inertsil® ODS-3; 4.6 x 250 mm; 5 µm).[1]
3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.1 M ammonium acetate solution and adjust the pH to 7.0. The mobile phase is a mixture of 0.1 M ammonium acetate, acetonitrile, and methanol in a ratio of 40:25:35 (v/v/v). Degas the solution using sonication before use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of Quinine Sulfate RS and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Quantitatively dilute the stock solution with methanol to obtain standard solutions with concentrations ranging from 0.08 to 600.00 µg/mL. Filter the solutions through a 0.45 µm membrane filter before injection.[1]
4. Sample Preparation (Extemporaneous Suspension)
-
Thoroughly shake the quinine sulfate suspension (e.g., 20 mg/mL) for one minute.[1]
-
Accurately transfer a volume of the suspension equivalent to a known amount of quinine sulfate into a volumetric flask.
-
Dilute with methanol to achieve a theoretical concentration within the calibration range.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to the final volume with methanol.
-
Filter the final solution through a 0.45 µm membrane filter prior to analysis.[1]
5. Chromatographic Procedure
-
Set up the HPLC system with the specified chromatographic conditions (See Table 1, Method 1).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 50 µL of each standard solution to generate a calibration curve.
-
Inject 50 µL of the prepared sample solution in duplicate.[1]
6. Data Analysis and Calculation
-
Identify and integrate the peak corresponding to quinine sulfate based on the retention time obtained from the standard injections (~7.73 min).[1]
-
Construct a linear regression calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of quinine sulfate in the sample solution from the calibration curve.
-
Calculate the final amount of quinine sulfate in the pharmaceutical preparation, accounting for all dilution factors.
Experimental Workflows
Visual workflows provide a clear and logical representation of the experimental procedures, from solution preparation to final analysis.
Caption: Workflow for Standard and Sample Preparation.
Caption: General HPLC Analysis and Data Processing Workflow.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 5. CN103353486A - High performance liquid chromatography method for determining content of quinine sulfate in quinine sulfate tablet - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Quinine-Catalyzed Asymmetric Synthesis of Binaphthol-Type Biaryls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the organocatalytic asymmetric synthesis of non-C2-symmetrical, axially chiral biaryls. This method utilizes the readily available and inexpensive natural alkaloid, quinine (B1679958), as the sole chiral catalyst. The reaction proceeds under mild conditions, offering a practical and scalable approach to valuable chiral compounds that have significant potential as chiral ligands and organocatalysts in their own right.
The core transformation involves the addition of various naphthols to halogenated quinones, yielding configurationally stable atropisomeric biaryl products with good yields and high stereoselectivity.[1] The protocol has been successfully applied to gram-scale synthesis, with the products being readily purified to near enantiopurity through recrystallization.[1]
Logical Workflow of the Synthesis
The overall process, from starting materials to the final purified product, follows a straightforward sequence. The key steps include the reaction setup, monitoring, workup, and purification, including an optional recrystallization step for enantiomeric enrichment.
Caption: Workflow for the quinine-catalyzed asymmetric synthesis of binaphthol-type biaryls.
Proposed Catalytic Cycle
The reaction is believed to proceed through a non-covalent interaction between the quinine catalyst and the substrates. The bifunctional nature of quinine, possessing both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, is thought to play a crucial role in activating both the nucleophilic naphthol and the electrophilic quinone, thereby facilitating the enantioselective carbon-carbon bond formation.
Caption: Proposed simplified catalytic cycle for the quinine-catalyzed reaction.
Quantitative Data Summary
The following tables summarize the results obtained for the quinine-catalyzed addition of various naphthols to 2,3-dichloro-1,4-naphthoquinone.
Table 1: Reaction of 2-Naphthol with 2,3-Dichloro-1,4-naphthoquinone
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | DCM | 24 | 85 | 80 |
| 2 | 5 | DCM | 48 | 82 | 80 |
| 3 | 10 | Toluene | 72 | 70 | 75 |
| 4 | 10 | THF | 72 | 65 | 72 |
Table 2: Substrate Scope for the Addition of Various Naphthols to 2,3-Dichloro-1,4-naphthoquinone
| Entry | Naphthol Substrate | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Naphthol | 24 | 85 | 80 |
| 2 | 6-Methoxy-2-naphthol | 24 | 88 | 82 |
| 3 | 6-Bromo-2-naphthol | 36 | 75 | 78 |
| 4 | 1-Naphthol | 48 | 60 | 70 |
| 5 | 7-Methoxy-2-naphthol | 24 | 90 | 85 |
Reactions were carried out with 10 mol% quinine in DCM at room temperature.
Experimental Protocols
1. General Procedure for the Asymmetric Synthesis of Binaphthol-Type Biaryls
Materials:
-
Appropriate naphthol derivative (1.0 equiv)
-
2,3-Dihalo-1,4-quinone (1.2 equiv)
-
Quinine (0.1 equiv, 10 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the naphthol derivative (e.g., 0.2 mmol, 28.8 mg for 2-naphthol) and quinine (0.1 equiv, 6.5 mg).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (2.0 mL) to the flask and cool the resulting solution to 0 °C in an ice bath.
-
Add the 2,3-dihalo-1,4-quinone (e.g., 0.24 mmol, 54.5 mg for 2,3-dichloro-1,4-naphthoquinone) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the tables above (typically 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired axially chiral biaryl.
2. Protocol for the Determination of Enantiomeric Excess
Enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase columns (e.g., Daicel Chiralpak series like IA, IB, or IC).
General HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA) is typically used. The exact ratio should be optimized for each product to achieve baseline separation of the enantiomers. A common starting point is 90:10 (hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Room temperature.
Procedure:
-
Prepare a dilute solution of the purified biaryl product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Record the chromatogram and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
3. Protocol for Gram-Scale Synthesis and Recrystallization
The synthesis can be readily scaled up to produce gram quantities of the biaryl product.[1]
Procedure:
-
Follow the general synthesis procedure, scaling the reagents accordingly. For example, for a 1-gram synthesis of the product from 2-naphthol, use approximately 0.85 g of 2-naphthol.
-
After purification by flash chromatography, dissolve the enantiomerically enriched product in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Determine the enantiomeric excess of the recrystallized material by chiral HPLC to confirm enantiopurity. Recrystallization can often improve the ee to >99%.[1]
References
Application Notes and Protocols for the Extemporaneous Preparation of Quinine Sulfate Suspension for Pediatric Use
Introduction
Quinine (B1679958) sulfate (B86663), an essential antimalarial drug, is often required in liquid dosage forms for pediatric patients who have difficulty swallowing tablets.[1] The pronounced bitterness of the drug presents a significant challenge, necessitating taste-masking strategies to ensure patient compliance.[1][2] Extemporaneous compounding in a pharmacy allows for the preparation of a patient-specific, weight-based oral suspension. This document provides detailed protocols for the formulation, preparation, and quality control of a quinine sulfate oral suspension for pediatric use, based on established pharmaceutical principles and available literature.
Formulation Development Considerations
The formulation of a stable and palatable quinine sulfate suspension requires careful selection of excipients to address the drug's poor solubility and intense bitterness.
-
Suspending Agents: To ensure dose uniformity, a suspending agent is crucial to prevent the rapid sedimentation of quinine sulfate particles.[1] Commonly used agents include xanthan gum, carboxymethylcellulose, or commercially available suspending vehicles like Ora-Plus®.[1][3]
-
Sweeteners and Flavoring Agents: To mask the bitter taste, a combination of sweeteners (e.g., sucrose, sorbitol, aspartame) and flavoring agents (e.g., raspberry, butterscotch, mixed fruit) is necessary.[2] Commercial sweetened vehicles like Ora-Sweet® can also be utilized.[3]
-
Preservatives: To prevent microbial growth in the aqueous vehicle, preservatives such as methylparaben and propylparaben (B1679720) (Nipagin and Nipasol) are often included, especially for multi-dose preparations.[2]
-
pH Adjustment: Quinine sulfate is more stable in acidic conditions.[1] The pH of the final suspension should be controlled to ensure both drug stability and patient comfort.
A representative formulation for a 10 mg/mL Quinine Sulfate Oral Suspension is provided below. This formulation is based on a similar well-documented extemporaneous preparation for quinidine (B1679956) sulfate and incorporates common excipients for taste-masking and stability.[3]
Table 1: Representative Formulation for Quinine Sulfate Oral Suspension (10 mg/mL)
| Ingredient | Quantity for 120 mL | Purpose |
| Quinine Sulfate Tablets (200 mg) | 6 tablets | Active Pharmaceutical Ingredient |
| Ora-Plus® | 60 mL | Suspending Vehicle |
| Ora-Sweet® | q.s. to 120 mL | Sweetening Vehicle |
Experimental Protocols
Protocol 1: Preparation of Quinine Sulfate Oral Suspension (10 mg/mL)
This protocol details the steps for compounding a 120 mL batch of 10 mg/mL quinine sulfate oral suspension from commercially available tablets.
Materials and Equipment:
-
Quinine Sulfate 200 mg tablets
-
Ora-Plus® suspending vehicle
-
Ora-Sweet® sweetening vehicle
-
Mortar and pestle
-
Graduated cylinders
-
Spatula
-
Amber plastic or glass bottle with a child-resistant cap
Procedure:
-
Calculate the required number of quinine sulfate tablets. For a 120 mL suspension at 10 mg/mL, a total of 1200 mg of quinine sulfate is needed (6 x 200 mg tablets).
-
Place the tablets in a clean mortar and crush them into a fine, uniform powder using a pestle.[3]
-
Measure approximately 30 mL of Ora-Plus® and add a small amount to the powder in the mortar.
-
Levigate the powder with the Ora-Plus® to form a smooth, uniform paste.[4]
-
Gradually add the remaining Ora-Plus® to the paste while mixing continuously.
-
Transfer the contents of the mortar to a calibrated graduated cylinder.
-
Rinse the mortar and pestle with a small amount of Ora-Sweet® and add the rinsing to the graduated cylinder to ensure the complete transfer of the drug.
-
Add Ora-Sweet® to the graduated cylinder to bring the final volume to 120 mL.
-
Transfer the suspension to an amber bottle.
-
Secure the cap and shake the bottle vigorously to ensure homogeneity.
-
Label the bottle with the patient's name, drug name and concentration, date of preparation, beyond-use date, storage instructions ("Shake well before use," "Protect from light," "Refrigerate"), and any other required information.
Protocol 2: Quality Control Testing of Quinine Sulfate Suspension
To ensure the quality, safety, and efficacy of the compounded suspension, the following quality control tests should be performed.
1. Visual Inspection:
- Procedure: Visually inspect the suspension for any signs of caking, crystal growth, or foreign matter. Check for uniform appearance after shaking.
- Acceptance Criteria: A uniform, opaque suspension free from visible contaminants.
2. pH Measurement:
- Procedure: Calibrate a pH meter according to the manufacturer's instructions. Measure the pH of an aliquot of the suspension.
- Acceptance Criteria: The pH should be within a predetermined range, typically slightly acidic (e.g., pH 4.0-5.0), to ensure stability.[1][3]
3. Redispersibility:
- Procedure: Allow the suspension to stand for a specified period. Then, gently invert the container and observe the number of inversions required to fully resuspend the sediment.
- Acceptance Criteria: The sediment should be easily and uniformly redispersed upon shaking.
4. Drug Content (Assay):
- Procedure: Utilize a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of quinine sulfate. A detailed HPLC method is provided in Protocol 3.
- Acceptance Criteria: The drug content should be within 90% to 110% of the labeled concentration.[3]
Protocol 3: Stability-Indicating HPLC Method for Quinine Sulfate
This protocol describes a validated HPLC method for the quantification of quinine sulfate in the extemporaneous suspension, suitable for both initial quality control and stability studies.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.1 M Ammonium acetate (B1210297) (pH 7.0), acetonitrile, and methanol (B129727) (40:25:35 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
UV Detection: 330 nm
-
Retention Time: Approximately 7.7 minutes for quinine
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of quinine sulfate reference standard in methanol to prepare a stock solution.
-
Prepare a series of working standards by diluting the stock solution with methanol to cover a concentration range of 0.08-600.00 µg/mL.
Sample Preparation:
-
Shake the quinine sulfate suspension well for at least one minute.
-
Accurately transfer a known volume of the suspension into a volumetric flask.
-
Dilute with methanol to a suitable concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete extraction of the drug.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Calculate the concentration of quinine sulfate in the sample using the calibration curve.
Protocol 4: Stability Study
This protocol outlines a stability study to determine the beyond-use date (BUD) of the extemporaneously prepared quinine sulfate suspension.
Procedure:
-
Prepare a batch of the quinine sulfate suspension according to Protocol 1.
-
Divide the batch into multiple amber bottles.
-
Store the bottles under controlled conditions (e.g., refrigerated at 2-8°C and at room temperature, 25°C).
-
At specified time points (e.g., 0, 7, 14, 30, and 60 days), withdraw samples from the bottles.
-
Perform the quality control tests described in Protocol 2 (Visual Inspection, pH, Redispersibility, and Drug Content).
Data Presentation: The results of the stability study should be summarized in a table to facilitate the determination of the BUD. The BUD is the time period during which the suspension maintains at least 90% of its initial concentration and shows no significant changes in its physical properties.[5][6]
Table 2: Representative Stability Data for Quinine Sulfate Suspension (10 mg/mL)
| Time (days) | Storage Condition | Appearance | pH | Redispersibility | Drug Content (% of initial) |
| 0 | - | Uniform, opaque | 4.5 | Easy | 100.0 |
| 7 | Refrigerated (2-8°C) | Uniform, opaque | 4.5 | Easy | 99.5 |
| 7 | Room Temp (25°C) | Uniform, opaque | 4.6 | Easy | 99.2 |
| 14 | Refrigerated (2-8°C) | Uniform, opaque | 4.5 | Easy | 98.9 |
| 14 | Room Temp (25°C) | Uniform, opaque | 4.6 | Easy | 98.5 |
| 30 | Refrigerated (2-8°C) | Uniform, opaque | 4.4 | Easy | 97.8 |
| 30 | Room Temp (25°C) | Uniform, opaque | 4.7 | Easy | 96.9 |
| 60 | Refrigerated (2-8°C) | Uniform, opaque | 4.4 | Easy | 95.2 |
| 60 | Room Temp (25°C) | Uniform, opaque | 4.8 | Easy | 93.8 |
Based on the representative data, a beyond-use date of 60 days can be assigned when stored at either refrigerated or room temperature, protected from light.[3]
Visualizations
References
- 1. jetir.org [jetir.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. uspharmacist.com [uspharmacist.com]
- 4. nationwidechildrens.org [nationwidechildrens.org]
- 5. A Systematic Review of the Stability of Extemporaneous Pediatric Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of the Stability of Extemporaneous Pediatric Oral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Two-Photon Excitation of Quinine Sulfate for Fluorescence Lifetime Measurements
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinine (B1679958) sulfate (B86663) is a widely recognized and utilized fluorescence standard due to its high quantum yield, photostability, and well-characterized spectral properties.[1][2][3] Its fluorescence lifetime is sensitive to the local environment, making it an excellent probe for calibrating and validating fluorescence lifetime imaging microscopy (FLIM) systems. Two-photon excitation (2PE) microscopy offers significant advantages for fluorescence lifetime measurements, including increased penetration depth in scattering samples, reduced phototoxicity, and intrinsic optical sectioning.[4][5]
This application note provides a detailed protocol for measuring the fluorescence lifetime of quinine sulfate using a two-photon microscope equipped with a time-correlated single photon counting (TCSPC) system.[1][2][6] TCSPC is a highly sensitive technique for determining fluorescence lifetimes by measuring the arrival times of individual photons relative to a pulsed excitation source.[7][8]
Principle of Two-Photon Excitation and Fluorescence Lifetime
In two-photon excitation, a fluorophore simultaneously absorbs two lower-energy photons to reach the same excited state that would be achieved by absorbing a single high-energy photon. For quinine sulfate, which has absorption peaks around 320-350 nm, two-photon excitation can be efficiently achieved using a near-infrared laser (e.g., 700-800 nm).[1]
Following excitation, the molecule relaxes to the ground state via radiative (fluorescence) and non-radiative pathways. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This decay process is typically a first-order kinetic process, resulting in an exponential decay of fluorescence intensity over time. By measuring the distribution of photon arrival times after a laser pulse, a histogram is built that represents the fluorescence decay curve.[7][9]
Instrumentation and Materials
-
Microscope: An inverted or upright microscope equipped for two-photon excitation.[4][10]
-
Laser: A tunable mode-locked Ti:Sapphire laser (or similar) providing femtosecond pulses with a high repetition rate (e.g., 80 MHz).[4][11]
-
Detector: A high-speed, sensitive single-photon detector, such as a photomultiplier tube (PMT) or a hybrid photodetector (HPD).
-
TCSPC Electronics: A TCSPC module to time-correlate the detected photons with the laser pulses.[8][12]
-
Software: Software for data acquisition and analysis, capable of fitting fluorescence decay curves.[1]
-
Reagents:
-
Quinine sulfate dihydrate (fluorescence grade).[13]
-
Sulfuric acid (H₂SO₄), trace metal grade.
-
High-purity water (e.g., Milli-Q or equivalent).
-
-
Labware: Volumetric flasks, pipettes, and quartz cuvettes or appropriate imaging dishes.
Experimental Protocol
The following protocol outlines the steps for preparing a quinine sulfate solution and measuring its fluorescence lifetime using a 2PE-TCSPC system.
4.1. Solution Preparation
-
Prepare the Solvent: Prepare a 0.5 M H₂SO₄ solution by carefully diluting concentrated sulfuric acid with high-purity water. Quinine sulfate is readily soluble in acidic solutions.[1][2]
-
Prepare a Stock Solution: Accurately weigh quinine sulfate dihydrate and dissolve it in the 0.5 M H₂SO₄ to create a stock solution (e.g., 1 mM).
-
Prepare Working Solutions: Prepare a series of working solutions with concentrations ranging from 10⁻³ M to 10⁻⁵ M by diluting the stock solution with 0.5 M H₂SO₄.[1][6] For imaging, a concentration of 10⁻⁵ M is often sufficient.[2]
4.2. Instrument Setup and Calibration
-
System Warm-up: Turn on the laser, microscope, and detectors and allow them to stabilize as per the manufacturer's instructions.
-
Laser Tuning: Tune the Ti:Sapphire laser to the desired two-photon excitation wavelength for quinine sulfate, typically around 800 nm.[1]
-
Detector Settings: Set the emission collection window to capture the fluorescence of quinine sulfate, which peaks around 450-480 nm. A typical range would be 400-600 nm.[1]
-
Instrument Response Function (IRF) Measurement: To accurately determine the fluorescence lifetime, it is crucial to measure the IRF of the system. This can be done by measuring the signal from a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) or a very fast-decaying fluorophore. The IRF represents the temporal broadening of the signal caused by the instrument itself.[14]
4.3. Data Acquisition
-
Sample Loading: Place the quinine sulfate working solution in a quartz cuvette or an appropriate imaging dish on the microscope stage.
-
Focusing: Bring the sample into focus.
-
Power Adjustment: Adjust the laser power to achieve an optimal photon count rate. The count rate should be high enough for good statistics but low enough (typically <5% of the laser repetition rate) to avoid pulse pile-up effects.[1]
-
TCSPC Measurement: Begin the TCSPC data acquisition. Collect photons until a sufficient number of counts (e.g., 1,000 to 10,000 in the peak channel) are accumulated in the decay histogram to ensure good statistical accuracy.[11]
Data Analysis
The fluorescence lifetime is extracted from the collected data by fitting the decay curve.
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the instrument's IRF.[9][14] Analysis software performs an iterative deconvolution to fit the experimental data to a theoretical decay model (typically a single or multi-exponential function).
-
Fitting Model: For quinine sulfate in sulfuric acid, a single-exponential decay model is generally appropriate, as it has been shown to exhibit single-exponential decay behavior under these conditions.[1][2]
-
Goodness of Fit: The quality of the fit is assessed using statistical parameters such as the chi-squared (χ²) value, which should ideally be close to 1.0.[1]
Expected Results
The fluorescence lifetime of quinine sulfate is dependent on the solvent and concentration. The following table summarizes typical values obtained under two-photon excitation.
| Concentration | Solvent | Excitation Wavelength (2P) | Emission Peak | Fluorescence Lifetime (τ) | Reference |
| 10⁻³ M | 0.5 M H₂SO₄ | 800 nm | ~481 nm | 19.4 ± 0.1 ns | [1] |
| 10⁻⁴ M | 0.5 M H₂SO₄ | 800 nm | ~481 nm | 19.5 ± 0.1 ns | [1] |
| 10⁻⁵ M | 0.5 M H₂SO₄ | 800 nm | ~481 nm | 19.6 ± 0.2 ns | [1] |
Note: The emission peak of quinine sulfate can be red-shifted under two-photon excitation compared to one-photon excitation.[1] The lifetime shows minimal variation with concentration in the specified range.[1][6]
Troubleshooting
-
Low Photon Count: Increase laser power (with caution to avoid photobleaching), check alignment, or use a higher concentration sample.
-
High Chi-Squared (χ²) Value: The fitting model may be incorrect (e.g., a multi-exponential decay might be needed for complex samples), or there may be background noise. Ensure a proper IRF measurement.
-
Inconsistent Lifetime Values: Check for sample degradation, temperature fluctuations, or instability in the laser or electronics. Ensure the solvent is of high purity.
References
- 1. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fluorescence Standard Reference Material: Quinine Sulfate Dihydrate [opg.optica.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fluorescence-lifetime imaging with a multifocal two-photon microscope [opg.optica.org]
- 6. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCSPC( Time-Correlated Single -Photon Counting) By Halavath Ramesh | PPTX [slideshare.net]
- 8. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. picoquant.com [picoquant.com]
- 13. Quinine Sulfate Fluorescent Reference Standard [sigmaaldrich.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
Troubleshooting & Optimization
How to avoid inner-filter effect in quinine sulfate fluorescence measurements.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the inner-filter effect (IFE) in quinine (B1679958) sulfate (B86663) fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the inner-filter effect (IFE) and how does it affect my quinine sulfate fluorescence measurements?
The inner-filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity, leading to a non-linear relationship between concentration and fluorescence signal at higher concentrations.[1][2][3] This can result in inaccurate quantification of quinine sulfate. The effect is broadly categorized into two types:
-
Primary Inner-Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach the volume of the sample that is observed by the detector.[1][2] At high concentrations, molecules at the front of the cuvette absorb so much of the excitation light that fewer molecules in the center are excited, leading to a lower than expected fluorescence signal.[4]
-
Secondary Inner-Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[1][2] This is more pronounced when there is a significant overlap between the absorption and emission spectra of the fluorophore.[4]
Q2: I'm observing a non-linear calibration curve for my quinine sulfate standards. Is this due to the inner-filter effect?
A non-linear calibration curve, especially at higher concentrations, is a classic symptom of the inner-filter effect.[2][4][5] While fluorescence intensity should ideally be directly proportional to concentration, the IFE causes the signal to plateau or even decrease at higher concentrations.[5] It is crucial to work within the linear range of the assay to ensure accurate quantification.[5]
Q3: At what concentration or absorbance does the inner-filter effect become a significant issue for quinine sulfate?
A general guideline to minimize the inner-filter effect is to ensure that the absorbance of the sample at the excitation wavelength is below 0.1.[1][4] Exceeding this absorbance value can lead to significant deviations from linearity.[4] The specific concentration at which this occurs depends on the molar absorptivity of quinine sulfate at the chosen excitation wavelength and the path length of the cuvette. It is always recommended to measure the absorbance of your samples before proceeding with fluorescence measurements.[1]
Q4: How can I avoid the inner-filter effect in my experiments?
The most straightforward method to avoid the inner-filter effect is to work with dilute solutions.[1][2] By preparing samples with an absorbance of less than 0.1 at the excitation wavelength, you can largely circumvent the IFE.[1][4]
Q5: Is it possible to correct for the inner-filter effect if I cannot dilute my samples?
Yes, it is possible to mathematically correct for the inner-filter effect. The most common correction method involves measuring the absorbance of the sample at both the excitation and emission wavelengths.[4] The corrected fluorescence intensity can then be calculated using these absorbance values.
Troubleshooting Guide
Issue: My fluorescence intensity is lower than expected, and the signal is not proportional to the known concentration of my quinine sulfate sample.
Possible Cause: You are likely encountering the inner-filter effect due to a high concentration of quinine sulfate.
Solutions:
-
Dilute your sample: This is the simplest and most effective way to eliminate the inner-filter effect.[1][2] Prepare a dilution series of your sample and identify the concentration range where the fluorescence intensity is linearly proportional to the concentration.
-
Perform an absorbance check: Use a UV-Vis spectrophotometer to measure the absorbance of your sample at the excitation wavelength. If the absorbance is greater than 0.1, the inner-filter effect is likely significant.[1][4]
-
Apply a correction formula: If dilution is not feasible, you can correct for the inner-filter effect using the following formula, which requires absorbance measurements at the excitation (Aex) and emission (Aem) wavelengths[4]:
Fcorrected = Fobserved * 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Absorbance Limit (to avoid IFE) | < 0.1 at excitation wavelength | [1][4] |
| Quinine Sulfate Linear Concentration Range | < 1 µg/mL (or 1 ppm) | [5] |
| Quinine Sulfate Excitation Maxima | ~250 nm and ~350 nm | [6] |
| Quinine Sulfate Emission Maximum | ~450 nm | [6] |
Experimental Protocols
Protocol 1: Determining the Linear Range of Quinine Sulfate Fluorescence
-
Prepare a stock solution of quinine sulfate (e.g., 100 µg/mL) in 0.05 M H₂SO₄.[7]
-
Create a series of dilutions from the stock solution, ranging from high to low concentrations (e.g., 10 µg/mL down to 0.01 µg/mL).[7]
-
Measure the absorbance of each standard at the chosen excitation wavelength (e.g., 350 nm).
-
Measure the fluorescence intensity of each standard at the emission maximum (~450 nm) using the same excitation wavelength.
-
Plot fluorescence intensity versus concentration.
-
Identify the linear portion of the calibration curve. This is the concentration range you should work within for your experiments. The linear range is typically below 1 µg/mL.[5]
Protocol 2: Correction for the Inner-Filter Effect
-
Prepare your quinine sulfate sample at the desired concentration.
-
Measure the absorbance spectrum of the sample using a UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Measure the fluorescence intensity of the sample (Fobserved).
-
Calculate the corrected fluorescence intensity (Fcorrected) using the formula: Fcorrected = Fobserved * 10(Aex + Aem)/2.[4]
Visualizations
Caption: The primary and secondary inner-filter effects leading to reduced fluorescence intensity.
Caption: Workflow for avoiding or correcting the inner-filter effect in fluorescence measurements.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.horiba.com [static.horiba.com]
- 5. rktech.hu [rktech.hu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
Technical Support Center: Optimizing Mobile Phase for RP-HPLC Analysis of Quinine Sulfate
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the mobile phase for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of quinine (B1679958) sulfate (B86663). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical mobile phase parameters for the successful analysis of quinine sulfate?
A1: For the RP-HPLC analysis of quinine sulfate, a basic compound, the most critical mobile phase parameters are the pH of the aqueous component, the type and proportion of the organic modifier, and the buffer composition.[1] Controlling the pH is crucial for managing the ionization state of quinine, which directly influences its retention time and peak shape.[1] The organic modifier, typically acetonitrile (B52724) or methanol (B129727), controls the elution strength, while a buffer is essential for maintaining a stable pH.[1]
Q2: Why is the mobile phase pH so important for analyzing quinine?
A2: Quinine is a weak basic compound with two pKa values, approximately 4.13 and 8.52.[1] The pH of the mobile phase dictates whether quinine is in its ionized (protonated) or neutral form.[1] At a low pH (e.g., 2.5-4.0), quinine is protonated. This can lead to strong interactions with residual silanol (B1196071) groups on silica-based columns, which often results in peak tailing.[1] Adjusting the pH to an optimal acidic range, generally between 2.5 and 3.0, can significantly improve peak symmetry and enhance separation.[1]
Q3: What are the common impurities of quinine sulfate I need to be aware of during method development?
A3: The most common and critical impurity in quinine sulfate is dihydroquinine, which is structurally very similar and can be challenging to resolve.[1][2] Other potential impurities include quinidine (B1679956) (a diastereomer of quinine) and cinchonidine.[1] Successful mobile phase optimization should aim for baseline separation of quinine from these related substances.
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol can be used for the analysis of quinine sulfate. Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times.[3][4] It also has lower UV absorbance at short wavelengths, providing a more stable baseline.[3] Methanol, on the other hand, can sometimes improve the peak shape of acidic or phenolic compounds due to its hydrogen bonding capabilities.[3] The choice between the two may depend on the specific column chemistry and the desired selectivity for separating quinine from its impurities.
Q5: When should I consider using mobile phase additives like triethylamine (B128534) (TEA)?
A5: Mobile phase additives like triethylamine (TEA) are used to improve the peak shape of basic compounds like quinine.[1][5] TEA is a competing base that can mask the active silanol sites on the stationary phase, thereby reducing the undesirable interactions that cause peak tailing.[1] If you observe significant peak tailing even after optimizing the pH, adding a small amount of TEA (e.g., 0.1-0.25%) to the mobile phase can be beneficial.[1]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing)
Symptoms: The quinine peak is asymmetrical with a trailing edge. The tailing factor is greater than 1.2.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Interaction with active silanol groups on the column. | Lower the mobile phase pH to a range of 2.5-3.0 using an acid like phosphoric acid or trifluoroacetic acid (TFA).[1] This protonates the silanol groups, reducing their interaction with the protonated quinine molecules.[1] Consider using a modern, high-purity, end-capped silica (B1680970) column designed to minimize silanol interactions. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of quinine to ensure it is in a single ionic form.[6] A pH range of 2.5 to 3.0 is often optimal for good peak shape.[1] |
| Low buffer concentration. | Increase the buffer concentration in your mobile phase (e.g., 25-50 mM) to ensure stable pH control across the column and to mask residual silanol interactions. |
| Column overload. | Reduce the sample concentration or the injection volume.[7] Overloading the column can lead to peak distortion. |
| Use of a competing base. | Add a small amount of a tailing inhibitor like triethylamine (TEA) to the mobile phase (e.g., 0.1-0.25%).[1] TEA will preferentially interact with the active silanol sites.[1] |
Problem 2: Variable Retention Times
Symptoms: The retention time of the quinine peak shifts between injections or across a sequence.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequately equilibrated column. | Before starting the analysis, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase, especially when the mobile phase composition has been changed. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Premix the aqueous and organic components and degas the mobile phase thoroughly before use. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent column temperature. Temperature fluctuations can affect retention times. |
| Pump malfunction or leaks. | Check the HPLC pump for consistent flow rate delivery and inspect the system for any leaks. |
| Mobile phase pH drift. | Ensure the buffer used has sufficient capacity to maintain a stable pH. Re-prepare the mobile phase fresh daily. |
Problem 3: Poor Resolution Between Quinine and Dihydroquinine
Symptoms: The peaks for quinine and its primary impurity, dihydroquinine, are not baseline separated (Resolution < 1.5).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal mobile phase composition. | Adjust the ratio of the organic modifier to the aqueous buffer. A slight decrease in the organic modifier percentage will generally increase retention times and may improve resolution. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.[4] |
| Inappropriate mobile phase pH. | Fine-tune the mobile phase pH within the optimal range (e.g., 2.5-3.5). Small changes in pH can alter the selectivity between quinine and dihydroquinine. |
| Unsuitable column chemistry. | If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase (e.g., Phenyl, Cyano) to exploit different separation mechanisms. A longer column or a column with a smaller particle size can also increase efficiency and improve resolution. |
| Flow rate is too high. | Reduce the flow rate. This can lead to increased separation efficiency and better resolution, although it will also increase the analysis time. |
Data Presentation
The following tables summarize the expected impact of mobile phase parameters on the chromatographic analysis of quinine sulfate.
Table 1: Effect of Mobile Phase pH on Quinine Sulfate Analysis
| pH | Expected Retention Time (min) | Expected Tailing Factor | Expected Resolution (Quinine/Dihydroquinine) | Comments |
| 2.5 | Moderate | ~1.1 | Good | Optimal for minimizing peak tailing. |
| 3.0 | Moderate | ~1.3 | Good | Good balance of peak shape and retention. |
| 4.0 | Shorter | >1.5 | May decrease | Increased peak tailing is likely due to silanol interactions.[1] |
| 7.0 | Significantly Shorter | >2.0 | Poor | Quinine is less retained and peak shape is generally poor at neutral pH.[8][9] |
Table 2: Effect of Organic Modifier on Quinine Sulfate Analysis
| Organic Modifier (in buffered aqueous solution) | Expected Retention Time (min) | Expected Peak Shape | Expected System Backpressure | Comments |
| 30% Acetonitrile | Shorter | Generally sharp | Lower | Acetonitrile has a stronger elution strength.[3][4] |
| 40% Methanol | Longer | May be slightly broader | Higher | Methanol is less eluting than acetonitrile and generates higher backpressure.[3][4] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for the best peak shape and resolution of quinine sulfate and dihydroquinine.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of quinine sulfate standard in a suitable diluent (e.g., 50:50 methanol:water).
-
If available, prepare a stock solution of dihydroquinine standard. Create a mixed standard solution containing both compounds.
-
-
Prepare Mobile Phases:
-
Prepare a 25 mM potassium phosphate (B84403) buffer.
-
Divide the buffer into several portions and adjust the pH of each to 2.5, 2.8, 3.0, and 3.2 using phosphoric acid.
-
For each pH, prepare the final mobile phase by mixing the buffer with acetonitrile in a fixed ratio (e.g., 70:30 v/v).
-
Degas all mobile phases before use.
-
-
HPLC Analysis:
-
Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Set the UV detector to an appropriate wavelength (e.g., 235 nm or 316 nm).[2]
-
Equilibrate the column with the pH 2.5 mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution and record the chromatogram.
-
Repeat the analysis for each mobile phase pH, ensuring the column is fully re-equilibrated between each change.
-
-
Data Evaluation:
-
For each chromatogram, measure the retention time, tailing factor for the quinine peak, and the resolution between quinine and dihydroquinine.
-
Tabulate the results to identify the pH that provides the optimal balance of peak shape and resolution.
-
Visualizations
Caption: Workflow for optimizing mobile phase pH.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 3. chromtech.com [chromtech.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing Enantioselectivity in Quinine-Catalyzed Reactions
Welcome to the technical support center for quinine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing enantioselectivity in quinine-catalyzed reactions?
The enantioselectivity of quinine-catalyzed reactions is highly sensitive to a range of experimental parameters. Key factors include the choice of solvent, reaction temperature, catalyst structure and loading, the nature of any additives or co-catalysts, and the concentration of reactants. The interplay of these factors governs the energetic difference between the diastereomeric transition states, thus determining the enantiomeric excess (ee) of the product.
Q2: How does the structure of the quinine (B1679958) catalyst affect enantioselectivity?
Quinine and its derivatives, such as quinidine (B1679956), act as bifunctional catalysts.[1][2] The tertiary amine of the quinuclidine (B89598) core typically acts as a Brønsted base, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor, activating the electrophile.[2] Modifications at the C9 position, for instance, by introducing thiourea (B124793) or squaramide moieties, can enhance this hydrogen-bonding capability and create a more defined chiral pocket, leading to improved enantioselectivity.[1][3][4] Pseudoenantiomeric pairs like quinine and quinidine often provide opposite enantiomers of the product, although their efficiency can differ significantly.[5]
Q3: What is the role of additives and co-catalysts?
Additives can significantly improve enantioselectivity. For instance, molecular sieves are often used to remove trace amounts of water, which can negatively impact the reaction by hydrolyzing reagents or interfering with the catalyst.[6] In some cases, acid co-catalysts are employed in combination with quinine-based primary amine catalysts to enhance both yield and enantioinduction. Aromatic carboxylic acids, such as salicylic (B10762653) acid, have been shown to be particularly effective.[7]
Q4: How should I properly store my quinine catalyst to prevent degradation?
Quinine and its derivatives can be sensitive to light and oxidation.[6] To ensure catalyst integrity and reproducible results, they should be stored in well-sealed, light-resistant containers in a cool, dry place.[6] Degradation may sometimes be indicated by a darkening of the catalyst's color.[6] It is recommended to use freshly prepared solutions or store them for short periods under an inert atmosphere.[6]
Q5: I have a good yield but low enantiomeric excess (ee). What should I investigate first?
A good yield with low ee suggests that the catalyst is active but lacks selectivity under the current conditions. The first parameters to optimize are typically temperature and solvent.[8] Lowering the reaction temperature often leads to a higher energy difference between the diastereomeric transition states, thereby increasing the enantioselectivity.[1][7][8] Additionally, performing a solvent screen is a high-impact experiment, as the solvent's polarity and coordinating ability can significantly influence the catalyst's conformation and the transition state assembly.[6][8]
Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in your quinine-catalyzed reactions.
Issue: The enantiomeric excess (ee) of my product is lower than expected.
Below is a step-by-step troubleshooting workflow to identify and address the potential causes of low enantioselectivity.
Step 1: Verify Reagent and Substrate Quality
-
Question: Are my starting materials, reagents, and solvents pure?
-
Action: Impurities can act as inhibitors or competing catalysts. Ensure the purity of all components. Acidic impurities, in particular, can neutralize the basic sites of the quinine catalyst.[6] If in doubt, re-purify your starting materials.
Step 2: Optimize Reaction Conditions
-
Question: Are the reaction temperature, solvent, and concentration optimal?
-
Action 1: Temperature Screening. Temperature can have a significant, and sometimes non-linear, effect on enantioselectivity.[1][9] While lower temperatures generally improve ee, this is not always the case.[1] It is advisable to screen a range of temperatures (e.g., from -60 °C to room temperature).[3]
-
Action 2: Solvent Screening. The choice of solvent is critical.[6] Solvents with different polarities and coordinating abilities can alter the transition state. Screen a variety of solvents, such as toluene, dichloromethane (B109758) (CH2Cl2), chloroform (B151607) (CHCl3), and tetrahydrofuran (B95107) (THF).[3][6][7]
-
Action 3: Concentration Adjustment. High concentrations can sometimes lead to catalyst aggregation, which may decrease enantioselectivity.[1] Experiment with running the reaction at different concentrations.
Step 3: Evaluate the Catalyst
-
Question: Is the catalyst active, pure, and is the loading appropriate?
-
Action 1: Use a Fresh Catalyst. If you are using an older batch of catalyst, its activity may have diminished due to degradation.[6] Use a fresh batch to rule out this possibility.
-
Action 2: Optimize Catalyst Loading. While a higher catalyst loading might increase the reaction rate, it can sometimes negatively affect enantioselectivity.[1] It is important to screen different catalyst loadings (e.g., 0.2 mol% to 10 mol%).[3]
Step 4: Consider Substrate Effects
-
Question: Is the substrate well-suited for this catalytic system?
-
Action: The electronic and steric properties of the substrate can have a profound impact on enantioselectivity. For example, in the sulfa-Michael addition to chalcones, electron-donating or -withdrawing substituents on the chalcone (B49325) can drastically alter the ee.[1] If possible, consider testing structurally similar substrates to probe these effects.
Data on Reaction Parameter Optimization
The following tables summarize the effects of various reaction parameters on the yield and enantioselectivity of quinine-catalyzed reactions, based on published data.
Table 1: Effect of Solvent on a Quinine-Squaramide Catalyzed Michael Addition [3]
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Mesitylene | rt | 96 | 90 |
| Toluene | rt | 98 | 92 |
| CH2Cl2 | rt | 98 | 85 |
| THF | rt | 96 | 80 |
| Toluene | -60 | 98 | 99 |
Table 2: Effect of Temperature on a Quinine-Sulfonamide Catalyzed Sulfa-Michael Reaction [1]
| Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| rt | 1 | 92 | 83 |
| 0 | 2 | 90 | 75 |
| -20 | 4 | 85 | 68 |
| -40 | 6 | 80 | 62 |
Table 3: Effect of Acid Co-catalyst in a 9-Amino(9-deoxy)-epi-quinine Catalyzed Michael Addition [7]
| Acid Co-catalyst | Yield (%) | ee (%) |
| p-Toluenesulfonic acid | 85 | 35 |
| Acetic acid | 90 | 65 |
| Benzoic acid | 95 | 87 |
| Salicylic acid | 99 | 90 |
Experimental Protocols
General Procedure for a Quinine-Thiourea Catalyzed Michael Addition [6]
This protocol describes a general method for the Michael addition of a nucleophile to an α,β-unsaturated compound using a quinine-derived thiourea catalyst.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the quinine-derived catalyst (e.g., 1-10 mol%), the Michael acceptor (1.0 equiv), and any additives like molecular sieves.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, CH2Cl2) via syringe.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, etc.) using an appropriate cooling bath.
-
Reagent Addition: Add the Michael donor (e.g., 1.2 equiv) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction if necessary and filter the mixture through a pad of silica gel, washing with a suitable solvent (e.g., ethyl acetate).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.
References
- 1. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Enantioselective synthesis of α-nitro-δ-ketosulfones via a quinine–squaramide catalyzed conjugate addition of α-nitrosulfones to enones - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45985C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Error and Drift in Fluorescence Measurements of Quinine Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize error and drift in fluorescence measurements of quinine (B1679958) sulfate (B86663).
I. Frequently Asked Questions (FAQs)
Q1: What is quinine sulfate and why is it used as a fluorescence standard?
Quinine sulfate is a highly fluorescent compound that is widely used as a reference standard in fluorescence spectroscopy.[1][2] Its fluorescence quantum yield (the ratio of photons emitted to photons absorbed) is well-characterized and relatively high in acidic solutions.[1][3] It exhibits strong absorption at approximately 250 nm and 350 nm, with a broad emission peak around 450 nm when dissolved in dilute sulfuric acid.[2][4] These stable and well-documented photophysical properties make it an excellent choice for calibrating spectrofluorometers and for use as a comparative standard in quantum yield measurements.[3]
Q2: My fluorescence signal is drifting over time. What are the common causes?
Fluorescence signal drift can be caused by several factors, which can be broadly categorized as:
-
Instrumental Drift: This can be due to fluctuations in the intensity of the excitation lamp, detector sensitivity changes over time, and temperature variations within the instrument.[5] A proper warm-up period for the instrument is crucial to minimize this.[5]
-
Sample-Related Drift (Photobleaching): Quinine sulfate, like many fluorophores, can be susceptible to photodegradation or photobleaching, where the molecule is chemically altered by the excitation light, leading to a decrease in fluorescence over time.[6] This is more pronounced with high-intensity light sources or prolonged exposure.
-
Environmental Factors: Changes in the ambient temperature of the laboratory can affect the fluorescence quantum yield of quinine sulfate.[7] Additionally, the presence of quenching agents in the solvent or sample can also lead to a decrease in signal.[8][9]
Q3: I'm seeing a non-linear relationship between concentration and fluorescence intensity. What's happening?
At low concentrations, fluorescence intensity is typically directly proportional to the concentration of the fluorophore. However, at higher concentrations, this linear relationship can be lost due to the inner filter effect .[2][5] The inner filter effect is a combination of two phenomena:
-
Primary Inner Filter Effect: The excessive absorption of excitation light by the sample near the cuvette face prevents the light from reaching the center of the cuvette where the emission is measured.[10]
-
Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other fluorophore molecules in the solution before it can reach the detector.[10]
This leads to a plateau or even a decrease in the observed fluorescence intensity at high concentrations, causing a non-linear calibration curve.[5]
Q4: My quinine sulfate solution is giving a lower fluorescence signal than expected. What could be the reason?
A lower-than-expected fluorescence signal can be attributed to several factors:
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[11] Quinine sulfate's fluorescence is most stable and well-characterized in acidic aqueous solutions, such as 0.05 M sulfuric acid or 0.1 M perchloric acid.[6][12]
-
pH: The fluorescence of quinine sulfate is pH-dependent. The highest fluorescence intensity is observed in acidic conditions.[2]
-
Presence of Quenching Agents: Certain ions, particularly halide ions like chloride (Cl-), bromide (Br-), and iodide (I-), can act as collisional quenchers, reducing the fluorescence intensity.[8][9]
-
Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay processes.[8]
-
Degradation of the Standard: Quinine sulfate solutions should be freshly prepared and protected from light to prevent degradation.[12]
Q5: How can I correct for instrumental fluctuations during my experiment?
To correct for instrumental drift, it is recommended to periodically measure a stable reference standard throughout the experiment. This can be a sealed cuvette containing a stable fluorophore or a fresh solution of your standard. By monitoring the signal of this reference, you can create a correction factor to apply to your sample measurements, compensating for lamp and detector drift over time. Additionally, regular measurements of a blank solution (the solvent without the fluorophore) can help to correct for baseline drift.
II. Troubleshooting Guides
Problem 1: Decreasing Fluorescence Signal (Photobleaching/Photodegradation)
-
Symptoms: A steady decrease in fluorescence intensity during continuous or repeated measurements of the same sample.
-
Possible Causes:
-
High intensity of the excitation light.
-
Prolonged exposure of the sample to the excitation light.
-
Presence of dissolved oxygen, which can enhance photochemical destruction.[6]
-
-
Solutions:
-
Reduce the excitation intensity by narrowing the excitation slit width or using neutral density filters.
-
Minimize the sample's exposure time to the excitation light. Use a shutter if available.
-
For highly sensitive samples, deoxygenate the solvent by purging with nitrogen gas.
-
Problem 2: Inaccurate and Unstable Readings (Instrumental Drift)
-
Symptoms: The baseline of the instrument is not stable, and repeated measurements of the same standard solution yield inconsistent results.
-
Possible Causes:
-
The instrument has not been allowed to warm up sufficiently.[5]
-
Fluctuations in the power supply to the lamp or detector.
-
Aging of the lamp or photomultiplier tube (PMT) detector.
-
-
Solutions:
-
Allow the instrument, especially the lamp, to warm up for the manufacturer-recommended time (typically 30-60 minutes) before taking measurements.
-
Use a power conditioning unit to ensure a stable power supply.
-
Regularly check the instrument's performance using a stable reference material. If drift becomes excessive, the lamp or detector may need replacement.
-
Problem 3: Non-Linear Calibration Curve at High Concentrations (Inner Filter Effect)
-
Symptoms: The plot of fluorescence intensity versus concentration is linear at low concentrations but becomes non-linear and plateaus or curves downwards at higher concentrations.[5]
-
Possible Causes:
-
Solutions:
-
Dilution: The simplest solution is to dilute the samples to a concentration range where the absorbance is below 0.1 and the response is linear.[13]
-
Correction: If dilution is not feasible, the inner filter effect can be mathematically corrected for if both the fluorescence and absorbance of the sample are measured.[10]
-
Problem 4: Signal Quenching
-
Symptoms: The fluorescence intensity is significantly lower than expected for a given concentration.
-
Possible Causes:
-
The presence of quenching species in the sample or solvent, such as halide ions.[9]
-
The use of a solvent that is not optimal for quinine sulfate fluorescence.
-
-
Solutions:
-
Use high-purity solvents and reagents to prepare your samples.
-
If the sample matrix is complex, consider a sample clean-up step to remove potential quenchers.
-
Analyze the composition of your sample to identify any potential quenching agents.
-
III. Experimental Protocols
Protocol 1: Preparation of Quinine Sulfate Standard Solutions
This protocol describes the preparation of a 100 ppm quinine sulfate stock solution and subsequent dilutions in 0.05 M sulfuric acid.
-
Preparation of 0.05 M Sulfuric Acid:
-
Carefully add 2.8 mL of concentrated sulfuric acid (98%) to approximately 900 mL of deionized water in a 1 L volumetric flask.
-
Allow the solution to cool to room temperature.
-
Dilute to the 1 L mark with deionized water and mix thoroughly.
-
-
Preparation of 100 ppm Quinine Sulfate Stock Solution:
-
Accurately weigh 120.7 mg of quinine sulfate dihydrate.[12]
-
Quantitatively transfer the powder to a 1 L volumetric flask.
-
Add approximately 50 mL of 0.05 M sulfuric acid and swirl to dissolve.[12]
-
Dilute to the 1 L mark with 0.05 M sulfuric acid and mix thoroughly.
-
Store the stock solution in a dark bottle and protect it from light. Prepare fresh solutions daily for best results.[12]
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the 100 ppm stock solution with 0.05 M sulfuric acid to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Protocol 2: Correcting for the Inner Filter Effect (IFE) using Absorbance Measurements
This protocol provides a method to correct for the inner filter effect.[10]
-
Measure Fluorescence:
-
Measure the fluorescence emission spectrum of your sample and record the observed fluorescence intensity (F_obs) at the desired wavelength.
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of your sample at the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
-
Apply Correction Formula:
Protocol 3: Minimizing Instrumental Drift using a Reference Standard
-
Instrument Warm-up: Allow the spectrofluorometer to warm up for at least 30-60 minutes.
-
Initial Reference Measurement: Before starting your sample measurements, measure the fluorescence intensity of a stable reference standard (e.g., a sealed cuvette with a stable fluorophore or a freshly prepared quinine sulfate solution). Record this value as Ref_initial.
-
Sample Measurements: Proceed with measuring your series of samples.
-
Periodic Reference Measurements: Every 15-30 minutes, or after a certain number of sample measurements, re-measure the fluorescence intensity of the reference standard. Record these values as Ref_t.
-
Calculate Correction Factor: For each sample measurement at time t, calculate a drift correction factor: Correction_Factor_t = Ref_initial / Ref_t.
-
Apply Correction: Multiply the measured fluorescence intensity of each sample by the corresponding correction factor to obtain the drift-corrected intensity.
IV. Quantitative Data
Table 1: Fluorescence Quantum Yield of Quinine Sulfate in Different Acidic Solvents
| Solvent | Quantum Yield (Φ_F) | Reference |
| 0.1 M Perchloric Acid (HClO₄) | 0.60 | [3] |
| 0.05 M Sulfuric Acid (H₂SO₄) | 0.546 | [1] |
Table 2: Effect of Temperature on Quinine Sulfate Fluorescence in 0.05 M H₂SO₄
| Temperature (°C) | Relative Fluorescence Intensity | Note |
| 20 | 1.00 (Normalized) | The fluorescence quantum yield shows a significant temperature dependence in sulfuric acid. |
| 25 | ~0.978 | The quantum yield changes by approximately -0.45% per degree Celsius near room temperature. |
Table 3: Stern-Volmer Quenching Constants (K_sv) for Quinine Sulfate with Halide Ions
| Quencher | K_sv (M⁻¹) | Reference |
| Sodium Iodide (NaI) | 2385 | [9] |
| Sodium Bromide (NaBr) | 436 | [9] |
| Sodium Chloride (NaCl) | 354 | [9] |
| Sodium Fluoride (NaF) | 0 | [9] |
V. Visual Guides (Graphviz Diagrams)
Caption: General workflow for accurate fluorescence measurement.
Caption: Troubleshooting logic for a low fluorescence signal.
Caption: Workflow for Inner Filter Effect (IFE) correction.
References
- 1. Quinine sulfate [omlc.org]
- 2. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 3. dreem.openfluor.org [dreem.openfluor.org]
- 4. mdpi.com [mdpi.com]
- 5. rktech.hu [rktech.hu]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. journals.umz.ac.ir [journals.umz.ac.ir]
- 10. static.horiba.com [static.horiba.com]
- 11. jmess.org [jmess.org]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. pubs.acs.org [pubs.acs.org]
Effect of pH on the fluorescence intensity of quinine sulfate.
Technical Support Center: Quinine (B1679958) Sulfate (B86663) Fluorescence
This guide provides troubleshooting and frequently asked questions regarding the effect of pH on the fluorescence intensity of quinine sulfate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of pH on the fluorescence of quinine sulfate?
The fluorescence intensity of quinine sulfate is highly dependent on pH. It exhibits its strongest fluorescence in acidic solutions (optimally around pH 1-2) and this intensity diminishes significantly as the pH becomes neutral or alkaline.[1][2] This occurs because the protonation state of the quinine molecule, which is dictated by the solution's pH, directly influences its electronic structure and ability to fluoresce.[1] In strongly acidic environments, quinine exists as a dication (both nitrogen atoms are protonated), which is the most fluorescent species.[1][3]
Q2: At what wavelengths should I set my spectrofluorometer for quinine sulfate analysis?
For quinine sulfate in an acidic medium (e.g., 0.05 M H₂SO₄), there are two primary excitation peaks, one at approximately 250 nm and a more commonly used one at 350 nm.[2][4] The maximum fluorescence emission is observed at around 450 nm.[2][4]
Q3: Why is my fluorescence signal weaker than expected, even in an acidic solution?
Several factors can lead to a reduced fluorescence signal, a phenomenon known as quenching:
-
Presence of Quenching Agents: Halide ions, particularly chloride (Cl⁻), are potent quenchers of quinine fluorescence.[1][5] If using quinine hydrochloride instead of quinine sulfate, the chloride counter-ion itself will cause quenching.[1]
-
Concentration Effects (Inner Filter Effect): At high concentrations, the quinine solution can absorb too much of the excitation light, preventing it from uniformly illuminating the sample in the cuvette. This "inner filter effect" results in a non-linear response and lower-than-expected intensity.[1] To avoid this, sample absorbance should ideally be kept below 0.1.[1][6]
-
Photodegradation: Quinine solutions are light-sensitive.[1][5] To prevent photodegradation (photobleaching), prepare solutions fresh, and protect them from prolonged exposure to light.[1][5]
-
Incorrect pH: Verify that the final pH of your sample is within the optimal acidic range. Small shifts towards neutral pH can cause a significant drop in fluorescence.[1]
Q4: My calibration curve is non-linear at higher concentrations. What is happening?
This is likely due to the inner filter effect, as described in Q3. When the concentration of quinine becomes too high, the solution's absorbance increases to a point where not all molecules in the cuvette are excited uniformly, leading to a plateau or even a decrease in the measured fluorescence intensity.[1][7] To maintain linearity, it is crucial to work with dilute solutions where absorbance at the excitation wavelength is low.[7]
Q5: Can I use hydrochloric acid (HCl) to acidify my quinine sulfate solutions?
It is strongly advised to use sulfuric acid (H₂SO₄) instead of hydrochloric acid (HCl).[5] The chloride ions (Cl⁻) from HCl act as a chemical quencher and will significantly reduce the fluorescence intensity, leading to inaccurate and lower readings.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Fluorescence Signal | 1. Incorrect instrument settings.2. pH is too high (neutral or alkaline).3. Sample concentration is too low. | 1. Verify excitation is set to ~350 nm and emission to ~450 nm.[1]2. Acidify the sample using 0.05 M H₂SO₄.[1]3. Prepare a more concentrated sample or create a serial dilution to find the optimal range.[1] |
| Fluorescence Intensity Decreases Over Time | 1. Photodegradation (photobleaching).2. Instrumental instability. | 1. Minimize the sample's exposure to the excitation light. Use fresh samples for each measurement and store stock solutions in the dark.[1]2. Ensure the instrument has had adequate time to warm up. Measure a stable standard to check for signal drift.[1] |
| Poor Reproducibility | 1. Temperature fluctuations.2. Inconsistent sample preparation.3. Contamination of cuvettes or glassware. | 1. Use a temperature-controlled cuvette holder for precise measurements.2. Ensure accurate and consistent pipetting and dilution for all samples and standards.3. Thoroughly clean all glassware and cuvettes. Rinse with the solvent/buffer before use. |
| Emission Peak Shifted from ~450 nm | 1. Change in solvent polarity or pH.2. Presence of a fluorescent contaminant. | 1. Ensure the solvent and pH are consistent across all samples and standards.[1]2. Run a blank spectrum of the solvent/buffer to check for background fluorescence.[1] |
Quantitative Data Summary
The fluorescence intensity of quinine sulfate is critically dependent on the pH and the resulting protonated species in the solution. The dicationic form, prevalent at low pH, is the most fluorescent. The pKa values for quinine are approximately 5.1 and 9.7.[8][9]
| pH Range | Dominant Quinine Species | Relative Fluorescence Intensity | Reason |
| < 4 | Dication (doubly protonated) | Very High | The dicationic form has a rigid structure that favors fluorescence.[1][3] |
| 5 - 8 | Monocation (singly protonated) | Moderate to Low | As the first deprotonation occurs, the fluorescence intensity decreases.[10] |
| > 9 | Neutral Species | Very Low / Negligible | The neutral form is non-fluorescent as non-radiative decay pathways dominate.[4] |
Note: These are representative relative values. Actual intensities are instrument-dependent.
Experimental Protocols
Protocol: Measuring the Effect of pH on Quinine Sulfate Fluorescence
This protocol details the steps to measure the relative fluorescence intensity of quinine sulfate across a range of pH values.
1. Reagent and Equipment Preparation:
-
Quinine Sulfate Stock Solution (10 µg/mL):
-
Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 1, 2, 3, 4, 5, 6).[4]
-
Spectrofluorometer and Quartz Cuvettes.
2. Sample Preparation:
-
For each pH point, pipette a fixed volume (e.g., 2.0 mL) of the 10 µg/mL quinine working stock into a volumetric flask (e.g., 25 mL).[4]
-
Dilute to the mark using the corresponding buffer solution. This ensures the final quinine concentration is identical in all samples.[4]
-
Prepare a blank for each buffer solution by diluting deionized water in the same ratio.
3. Instrument Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up and stabilize.[11]
-
Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm. Use appropriate slit widths (e.g., 5 nm).[1][12]
-
For each pH point, first use the corresponding blank to zero the instrument.
-
Measure the fluorescence intensity of the quinine sample.
-
Repeat the measurement for all prepared pH samples.
4. Data Analysis:
-
Plot the measured fluorescence intensity (Y-axis) against the measured pH of each solution (X-axis).
-
The resulting graph will illustrate the dependence of quinine sulfate's fluorescence on pH.[4]
Visualizations
Caption: Experimental workflow for determining the pH effect on quinine fluorescence.
Caption: Relationship between pH, quinine protonation state, and fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lab Report on excitation and emission spectra of Quinine Sulfate solution [art-xy.com]
- 4. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. benchchem.com [benchchem.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinine [drugfuture.com]
- 10. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of quinine sulfate in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of quinine (B1679958) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of quinine sulfate in common laboratory solvents?
A1: Quinine sulfate is characterized by its limited solubility in many common solvents. It is slightly soluble in water, ethanol (B145695), and chloroform (B151607), and practically insoluble in diethyl ether.[1][2] Its solubility is significantly influenced by factors such as temperature and pH. For instance, while only slightly soluble in ethanol at 25°C, it becomes more soluble at 80°C.[3] A mixture of chloroform and absolute alcohol (2:1 ratio) is often effective for analytical applications.[2][4]
Q2: Why is quinine sulfate considered poorly soluble in water?
A2: Quinine sulfate's poor aqueous solubility is due to its molecular structure, which includes large hydrophobic regions.[5] Although it is a salt, which generally enhances dissolution compared to the free base, the sulfate form is consistently characterized by low water solubility.[6] This inherent property can lead to challenges in formulation development and may impact bioavailability.[7]
Q3: How does pH affect the solubility of quinine sulfate?
A3: The solubility of quinine sulfate is highly dependent on pH. As a weak base, its solubility increases significantly in acidic conditions due to the protonation of its nitrogen atoms, which leads to the formation of more soluble species.[2] Conversely, as the pH increases and the solution becomes more alkaline, the quinine salt tends to convert to the less soluble free base, causing precipitation.[8] For example, at 37°C, its solubility is approximately 4.44 mg/mL at pH 1.0, but it decreases to 0.83 mg/mL at pH 6.8.[2]
Q4: How does temperature influence the solubility of quinine sulfate?
A4: Temperature has a notable effect on the solubility of quinine sulfate. Solubility generally increases with higher temperatures. For example, it is described as sparingly soluble in boiling water, indicating improved dissolution compared to room temperature.[6] Similarly, its solubility in ethanol increases from "slightly soluble" at 25°C to "soluble" at 80°C.[3]
Troubleshooting Guides
Q1: My quinine sulfate is not dissolving in water at room temperature. What can I do?
A1: This is a common issue due to its low aqueous solubility (~1.23 mg/mL at 20°C).[6] Consider the following troubleshooting steps:
-
Acidify the Solution: The most effective method is to lower the pH. Add a small amount of a dilute acid (e.g., 0.1 N Hydrochloric Acid or dilute sulfuric acid).[1] This will protonate the quinine molecule, significantly increasing its solubility.[2]
-
Increase the Temperature: Gently warming the solution can help increase the dissolution rate and solubility.[4]
-
Use a Co-solvent: If your experimental design allows, consider using a mixed solvent system. Adding a miscible organic solvent like ethanol can improve solubility.
Q2: I successfully dissolved my quinine sulfate in an acidic solution, but it precipitated after I added a buffer to raise the pH. Why did this happen and how can I fix it?
A2: Precipitation upon increasing the pH is expected. You converted the highly soluble protonated form of quinine back into its less soluble form. The average precipitation point for quinine salts like the bisulfate and dihydrochloride (B599025) occurs at a pH of around 3.5, while the hydrochloride precipitates around pH 7.2.[8]
-
To avoid this: If your final formulation must be at a higher pH, you may need to employ advanced formulation strategies such as complexation or the use of solid dispersions to keep the quinine sulfate solubilized.
-
To fix this: The precipitate can be redissolved by lowering the pH again with a small amount of acid.
Q3: I prepared a solution of quinine sulfate in ethanol, but it turned into a solid mass after standing. What happened?
A3: This is likely due to crystallization upon cooling. The solubility of quinine sulfate in ethanol is temperature-dependent; it is significantly more soluble in hot ethanol than in cold ethanol.[3] If you prepared a near-saturated solution at an elevated temperature (or even at room temperature), it could become supersaturated as the ambient temperature drops, causing the compound to crystallize out of solution. To resolve this, you can gently warm the solution to redissolve the crystals. For storage, consider using a lower concentration or a co-solvent system if applicable.
Q4: How can I enhance the aqueous solubility of quinine sulfate for a new formulation?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like quinine sulfate:[9][10]
-
Complexation: Using cyclodextrins, such as β-cyclodextrin (βCD) or hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes that encapsulate the hydrophobic quinine molecule, thereby increasing its apparent water solubility.[7][11][12]
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix (e.g., PVP, PEGs) at a solid state.[10][13] This can enhance the dissolution rate by presenting the drug in an amorphous form.
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can lead to a faster dissolution rate, although it does not increase the equilibrium solubility.[9][10]
Data Presentation
Table 1: Solubility of Quinine Sulfate in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Qualitative Description | Reference(s) |
| Water | 20 | ~1.23 | Slightly Soluble | [6] |
| Water | 25 | ~2.0 | Slightly Soluble | [14] |
| Boiling Water | 100 | - | Sparingly Soluble | [6] |
| Ethanol (95%) | 25 | - | Slightly Soluble | [1][4] |
| Ethanol | 80 | - | Soluble | [3] |
| Chloroform | Not Specified | - | Slightly Soluble | [1] |
| Diethyl Ether | Not Specified | - | Practically Insoluble | [1][2] |
| Acetic Acid (100) | Not Specified | - | Freely Soluble | [1] |
Table 2: pH-Dependent Aqueous Solubility of Quinine Sulfate at 37°C
| pH | Solubility (mg/mL) | Reference(s) |
| 1.0 | 4.44 | [2] |
| 4.5 | 1.44 | [2] |
| 6.8 | 0.83 | [2] |
| 7.5 | 0.82 - 1.25 | [6] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[6]
Methodology:
-
Preparation: Add an excess amount of quinine sulfate to a known volume of the selected solvent (e.g., purified water, buffer solution) in a sealed, airtight flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the flask for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Sample Collection: After the equilibration period, cease agitation and allow the suspension to settle for a predetermined time.
-
Sample Preparation: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Quantify the concentration of dissolved quinine sulfate in the filtrate using a validated analytical method, such as UV-Vis Spectrophotometry (at ~347.5 nm in acidic solution) or HPLC, against a pre-established calibration curve.[6]
-
Reporting: Report the solubility in units such as mg/mL or g/L at the specified temperature and pH.
Protocol 2: Enhancing Solubility via Cyclodextrin (B1172386) Complexation (Solvent Evaporation Method)
This protocol describes a common method to prepare quinine sulfate-cyclodextrin inclusion complexes to improve aqueous solubility.[7][11]
Methodology:
-
Dissolution of Components:
-
Accurately weigh the desired amount of quinine sulfate and dissolve it in a suitable organic solvent, such as ethanol.
-
Separately, weigh the desired molar ratio of a cyclodextrin (e.g., HPβCD at a 1:1, 1:2, or 1:3 drug-to-cyclodextrin ratio) and dissolve it in purified water.
-
-
Complex Formation: Slowly add the aqueous cyclodextrin solution to the ethanolic quinine sulfate solution while stirring continuously.
-
Equilibration: Continue to stir the mixture for an extended period (e.g., 48 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Solvent Evaporation: Remove the solvents under reduced pressure using a rotary evaporator. This will yield a solid powder of the quinine sulfate-cyclodextrin complex.
-
Characterization & Solubility Testing: The resulting solid complex can be characterized (e.g., using FTIR, DSC) to confirm complex formation. Its solubility can then be determined using the Shake-Flask Method (Protocol 1) in the desired aqueous medium.
Visualizations
Caption: Troubleshooting workflow for quinine sulfate dissolution issues.
Caption: Experimental workflow for the Shake-Flask Method.
Caption: Principle of solubility enhancement by cyclodextrin complexation.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Buy Quinine Sulfate | 804-63-7 | >98% [smolecule.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fao.org [fao.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing detection wavelength for HPLC analysis of quinine sulfate.
Technical Support Center: Quinine (B1679958) Sulfate (B86663) HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the detection wavelength and overall method for the HPLC analysis of quinine sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV detection wavelength for quinine sulfate in HPLC?
A1: Quinine sulfate has multiple UV absorbance maxima, and the optimal wavelength depends on the analytical goal. The most commonly used wavelengths are around 233 nm, 316 nm, 330 nm, and 350 nm .[1][2][3][4]
-
For high sensitivity , lower wavelengths like 233 nm can be used as quinine exhibits strong absorbance in this region.[2][5]
-
For improved specificity , especially in complex matrices or when analyzing stability, higher wavelengths such as 330 nm or 350 nm are often preferred to minimize interference from other compounds that absorb in the lower UV range.[1][4]
-
A wavelength of 316 nm has also been effectively used for quantifying quinine and its related impurity, dihydroquinine.[3][6]
It is always recommended to perform a UV scan of a standard solution in the mobile phase to determine the absorbance maxima and select the most appropriate wavelength for your specific application.
Q2: How does the mobile phase pH affect the analysis of quinine?
A2: Mobile phase pH is a critical parameter for the analysis of quinine, which is a basic compound. The pH controls the ionization state of the molecule, directly impacting retention time, peak shape, and sensitivity. At a low pH (e.g., 2.5-4.0), quinine is protonated. This can sometimes lead to interactions with residual silanol (B1196071) groups on silica-based columns, causing peak tailing. Adjusting the pH to an optimal acidic range is crucial for achieving good peak symmetry and resolution.
Q3: What are the typical mobile phases and columns used for quinine sulfate analysis?
A3: Reversed-phase HPLC (RP-HPLC) is the standard technique.
-
Columns: A C18 column is most commonly used.[2][3][4] Phenyl-type columns can also offer alternative selectivity.
-
Mobile Phases: Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[2][3][4]
-
Acetonitrile:buffer (e.g., 0.1 M ammonium (B1175870) acetate).[4]
-
Additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) may be used to improve peak shape.
Q4: Should I use a UV detector or a fluorescence detector for quinine analysis?
A4: The choice depends on the required sensitivity and the complexity of the sample matrix.
-
UV Detection is widely available and provides good sensitivity for most applications.
-
Fluorescence Detection offers significantly higher sensitivity and selectivity because quinine is a highly fluorescent molecule.[1] For fluorescence, excitation is typically set around 350 nm, with emission measured at approximately 450 nm.[1][7][8] This is ideal for trace-level analysis or samples with complex matrices.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of quinine sulfate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic quinine molecule and acidic silanol groups on the column. | 1. Adjust pH: Lower the mobile phase pH to 2.5-3.0 using an acidifier like TFA or phosphoric acid. 2. Use Additives: Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.25%) to mask silanol sites. 3. Use a Modern Column: Employ a column with end-capping or a different stationary phase (e.g., Phenyl-Hydride) designed to minimize such interactions.[9] |
| No Peaks or Very Small Peaks | Incorrect detection wavelength. Sample concentration is too low. pH of the mobile phase is not optimal. | 1. Verify Wavelength: Ensure the detector is set to a wavelength where quinine absorbs strongly (e.g., 233 nm, 330 nm, 350 nm). 2. Increase Concentration: Prepare a more concentrated sample or increase the injection volume. 3. Check Mobile Phase: Confirm the mobile phase composition and pH are correct for elution and detection. |
| Inconsistent Retention Times | Column not properly equilibrated. Inconsistent mobile phase preparation. System leak or pump malfunction. Fluctuating column temperature. | 1. Equilibrate Column: Ensure the column is fully equilibrated with the mobile phase (flush with at least 10-20 column volumes). 2. Prepare Fresh Mobile Phase: Prepare the mobile phase carefully and degas it thoroughly before use. 3. Check System: Inspect for leaks and ensure the pump is delivering a consistent flow rate. 4. Use a Column Oven: Maintain a constant column temperature (e.g., 35-40°C) to ensure reproducibility.[3] |
| Drifting Baseline | Column contamination. Mobile phase is degrading or contaminated. Detector lamp is failing. | 1. Wash Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. Use Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents. 3. Check Detector: Monitor the lamp energy; replace it if it's near the end of its lifespan. |
Experimental Protocols & Data
Selection of Optimal UV Wavelength
The choice of wavelength directly impacts method sensitivity and selectivity. Below is a summary of wavelengths used in various validated methods.
| Wavelength (nm) | Mobile Phase Example | Column | Notes | Reference |
| 233 nm | Methanol: Water (30:70 v/v) | C18 | Selected for high response and sensitivity. | [2] |
| 316 nm | Acetonitrile: Buffer | Zorbax C18 | Used for quantifying quinine and its impurity, dihydroquinine. | [3] |
| 330 nm | Acetonitrile:Methanol:0.1M Ammonium Acetate pH 7.0 (25:35:40) | C18 | Good specificity for stability-indicating methods. | [4] |
| 350 nm | - | - | A strong absorption peak for quinine. | [1][7] |
Example HPLC Method Protocol
This protocol is a representative example for the analysis of quinine sulfate.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]
-
Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Water (30:70 v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection Wavelength: 233 nm.[2]
-
Column Temperature: Ambient.
-
Sample Preparation: Accurately weigh and dissolve quinine sulfate standard or sample in the mobile phase to a known concentration (e.g., 30 µg/mL).[2]
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
Visualized Workflows and Logic
General HPLC Workflow
The diagram below outlines the standard workflow for an HPLC analysis, from sample preparation to final data processing.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Auinine Sulphate Pharmaceutical Dosage form by RP-HPLC: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 9. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Taste Masking Strategies for Quinine Sulfate in Oral Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively masking the intensely bitter taste of quinine (B1679958) sulfate (B86663) in oral formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for masking the bitter taste of quinine sulfate?
A1: The main approaches to mask the bitter taste of active pharmaceutical ingredients (APIs) like quinine sulfate can be broadly categorized as follows:
-
Coating: Creating a physical barrier around the drug particles to prevent them from coming into contact with taste buds. This can be achieved using polymers, lipids, or sweeteners.[1][2]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins or ion-exchange resins.[3][4] This process entraps the drug molecule, reducing its ability to interact with taste receptors.
-
Use of Sweeteners and Flavors: Employing sweeteners to overwhelm the bitter taste and flavors to provide a more pleasant sensory experience.[3][5] Often, a combination of sweeteners and flavors is used.[6]
-
Microencapsulation: Encapsulating the drug particles within a polymeric, lipid, or wax-based coating.[5][7]
-
Solid Lipid Nanoparticles (SLNs): Incorporating the drug into nano-sized lipid carriers, which can effectively mask taste and potentially enhance bioavailability.[2][8]
Q2: How do I select the most appropriate taste-masking strategy for my quinine sulfate formulation?
A2: The choice of strategy depends on several factors, including the dosage form (e.g., liquid, orally disintegrating tablet), the required dose of quinine sulfate, and the desired release profile. For instance, for liquid formulations, complexation with ion-exchange resins or the use of sweeteners and flavors are common choices.[4][9] For solid dosage forms, polymer coating is a widely used and effective method.[1][2]
Q3: Are there any excipients that are particularly effective for masking the taste of quinine sulfate?
A3: Several excipients have been reported to be effective:
-
Polymers: Methacrylic acid and methacrylic ester copolymers (e.g., Eudragit E-100, Eudragit E PO) are commonly used for coating.[1][10]
-
Ion-Exchange Resins: Cationic exchange resins like Indion 234 have shown success in forming tasteless complexes with quinine sulfate.[4][11][12]
-
Sweeteners: High-intensity sweeteners such as aspartame (B1666099) and sucralose (B1001) can be used to counteract the bitterness.[8][13]
-
Flavors: Flavors like cherry, raspberry, and mint can help to improve the overall palatability of the formulation.[14]
Q4: How can the effectiveness of a taste-masking strategy be evaluated?
A4: The evaluation of taste-masking efficacy can be performed using several methods:
-
Human Taste Panel: This is the gold standard for taste assessment, where trained volunteers rate the bitterness of the formulation on a predefined scale.[3][15]
-
Electronic Tongue (e-Tongue): An analytical instrument that can quantify the bitterness of a sample and provide an objective measure of taste-masking efficiency.[16]
-
In Vitro Drug Release: Measuring the amount of drug released in a medium simulating saliva (pH 6.8) can be an indicator of taste masking. A lower drug release in this medium suggests better taste masking.[10]
Troubleshooting Guides
Issue 1: Incomplete taste masking despite using a coating polymer.
| Possible Cause | Troubleshooting Step |
| Insufficient coating level. | Increase the polymer coating level. For Eudragit E PO, a coating level of 20% (w/w) has been shown to be effective for quinine sulfate pellets.[10] |
| Inhomogeneous coating. | Optimize the coating process parameters (e.g., spray rate, atomization pressure, bed temperature in a fluid bed coater) to ensure a uniform film is formed. |
| Rupture of the coating during compression (for tablets). | Incorporate cushioning agents like microcrystalline cellulose (B213188) into the formulation to protect the coated particles.[17] |
| Polymer soluble in saliva. | Select a polymer that is insoluble at the neutral pH of saliva but dissolves in the acidic environment of the stomach, such as certain Eudragit polymers.[2] |
Issue 2: Drug-resin complex still tastes bitter.
| Possible Cause | Troubleshooting Step |
| Incomplete complexation. | Optimize the drug-to-resin ratio, stirring time, and pH during the complexation process to maximize drug loading onto the resin. For Indion 234 and quinine sulfate, a 1:4 drug-to-resin ratio with a 7-hour mixing time has been reported to be effective.[4] |
| Leaching of the drug from the complex in saliva. | Ensure the chosen ion-exchange resin forms a stable complex at the pH of saliva. Weak cation exchange resins are generally suitable for basic drugs like quinine.[18] |
| Incorrect resin selection. | Use a strong cation exchange resin for a weak basic drug or a weak cation exchange resin for a strong basic drug. Ensure the ionic properties of the drug and resin are compatible.[2] |
Issue 3: Poor palatability despite the use of sweeteners and flavors.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of sweetener/flavor. | Increase the concentration of the sweetener and/or flavor. A combination of multiple sweeteners and flavors can sometimes be more effective. |
| Unpleasant aftertaste. | Some sweeteners can have a lingering aftertaste. Experiment with different types of sweeteners (e.g., natural vs. artificial) or use a bitterness blocker in conjunction with the sweetener. |
| Incompatible flavor profile. | The chosen flavor may not be effective at masking the specific bitterness profile of quinine sulfate. Conduct sensory panel studies with various flavors to identify the most suitable one. |
Quantitative Data Summary
Table 1: Efficacy of Different Taste Masking Strategies for Quinine Sulfate
| Taste Masking Strategy | Key Parameters & Results | Reference |
| Polymer Coating (Eudragit E PO) | 20% (w/w) coating on pellets was required for sufficient taste masking. Drug release in water after 5 minutes was 5.9%. | [10] |
| Ion-Exchange Resin (Indion 234) | Drug to resin ratio of 1:4 with a 7-hour mixing time resulted in 99.1% complexation and a 100-fold reduction in bitterness value. | [4] |
| Sweeteners | 8 mM aspartame or 800 mM sucrose (B13894) was required to achieve almost 80% inhibition of bitterness of a 0.1 mM quinine hydrochloride solution. | [13] |
| Complexation with Phosphatidic Acid | 1.0% (w/v) phosphatidic acid resulted in an 81.7% inhibition of bitterness. | [13] |
Experimental Protocols
Protocol 1: Taste Masking of Quinine Sulfate using Ion-Exchange Resin (Indion 234)
Objective: To prepare a taste-masked quinine sulfate-resin complex.
Materials:
-
Quinine Sulfate
-
Indion 234 (cation exchange resin)
-
0.1 N Hydrochloric Acid (HCl)
-
Distilled Water
-
Beaker, magnetic stirrer, filtration apparatus
Methodology:
-
Determine the desired drug-to-resin ratio (e.g., 1:4).
-
Accurately weigh the required amounts of quinine sulfate and Indion 234.
-
Dissolve the quinine sulfate in a suitable volume of 0.1 N HCl.
-
Disperse the Indion 234 resin in the drug solution with constant stirring.
-
Continue stirring for a specified period (e.g., 7 hours) at a controlled temperature.
-
After the specified time, stop stirring and allow the resinates to settle.
-
Filter the mixture and wash the residue (drug-resin complex) with 0.1 N HCl to remove any uncomplexed drug.
-
Dry the taste-masked drug-resin complex at an appropriate temperature.
-
Evaluate the complex for drug loading and taste.
Protocol 2: Evaluation of Taste Masking by Human Taste Panel
Objective: To assess the bitterness intensity of the taste-masked quinine sulfate formulation.
Materials:
-
Taste-masked quinine sulfate formulation
-
Placebo formulation (without quinine sulfate)
-
Unmasked quinine sulfate solution (as a positive control)
-
Water for rinsing
-
Standardized bitterness scale (e.g., 0 = not bitter, 1 = slightly bitter, 2 = moderately bitter, 3 = very bitter)
Methodology:
-
Recruit a panel of healthy, non-smoking adult volunteers (typically 5-10).
-
Train the panelists to recognize and score different levels of bitterness using standard bitter solutions (e.g., different concentrations of quinine sulfate).
-
Provide panelists with a coded sample of the taste-masked formulation, the placebo, and the positive control in a randomized order.
-
Instruct panelists to take a specific amount of the sample, hold it in their mouth for a defined period (e.g., 10-30 seconds), and then spit it out.
-
Ask panelists to rate the bitterness of each sample using the standardized scale.
-
Ensure panelists rinse their mouths thoroughly with water between samples.
-
Analyze the collected data to determine the mean bitterness score for the taste-masked formulation and compare it to the controls.
Visualizations
Caption: Simplified signaling pathway of quinine-induced bitter taste perception.
Caption: General experimental workflow for developing and evaluating taste-masked formulations.
Caption: Decision logic for selecting a taste-masking strategy based on dosage form.
References
- 1. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 2. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 6. Learn more about CDMO | CMO odor & taste masking technologies [pharmacompass.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Developments in Taste-Masking Techniques for Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. The effect of various substances on the suppression of the bitterness of quinine-human gustatory sensation, binding, and taste sensor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THE PCCA BLOG | The Art of Flavoring: How to Mask the Taste of Di [pccarx.com]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. jetir.org [jetir.org]
- 17. scispace.com [scispace.com]
- 18. ijpsr.com [ijpsr.com]
Technical Support Center: Enhancing the Stability of Quinine Sulfate in Extemporaneous Suspensions
print(google_search.search(queries=["quinine sulfate (B86663) suspension stability troubleshooting guide", "quinine sulfate extemporaneous suspension FAQ", "quantitative data on quinine (B1679958) sulfate degradation in suspension", "experimental protocol for quinine sulfate stability testing", "quinine sulfate degradation pathway diagram", "formulation of stable quinine sulfate suspension", "impact of pH on quinine sulfate suspension stability data", "use of antioxidants in quinine sulfate suspensions data", "HPLC method for quinine sulfate stability analysis protocol"]))
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and stability testing of extemporaneous quinine sulfate suspensions.
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and stability assessment of quinine sulfate suspensions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Degradation of Quinine Sulfate | Oxidative Degradation: Quinine sulfate is susceptible to oxidation, which can be accelerated by exposure to air and certain excipients. A significant decrease in quinine sulfate content can occur in the presence of oxidizing agents like hydrogen peroxide. | Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) into the formulation. Prepare the suspension in a controlled environment to minimize oxygen exposure. |
| Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of quinine sulfate.[1] | Package the suspension in light-resistant containers, such as amber or opaque bottles.[2] Conduct all experimental work under low-light conditions or with appropriate light shielding. | |
| Hydrolysis (pH-dependent): Quinine sulfate is sensitive to both acidic and basic conditions, leading to hydrolysis.[3] Stability is generally higher in a slightly acidic to neutral pH range.[1] | Maintain the pH of the suspension within a stable range, typically between 4 and 5. Use appropriate buffering agents like citrate (B86180) or phosphate (B84403) buffers to control the pH.[2] | |
| Physical Instability (Sedimentation, Caking) | Inadequate Suspending Agent: The solid particles of quinine sulfate may settle over time, leading to non-uniform dosage. | Utilize appropriate suspending agents to increase the viscosity of the vehicle and hinder particle settling. Common choices include xanthan gum, carboxymethylcellulose, or a combination of Ora-Plus and Ora-Sweet.[1][2] |
| Particle Size Variation: Inconsistent or large particle sizes can lead to faster sedimentation. | Ensure a uniform and small particle size of the quinine sulfate powder through milling or sieving before incorporation into the suspension. | |
| Inconsistent Analytical Results | Methodological Issues: The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products. | Develop and validate a stability-indicating HPLC method.[3] Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) should be performed to ensure the method's specificity.[3] |
| Sample Preparation Errors: Inaccurate dilutions or incomplete extraction of quinine sulfate from the suspension can lead to variable results. | Ensure the suspension is thoroughly shaken before sampling to guarantee homogeneity. Validate the sample preparation procedure for accuracy and precision. | |
| Microbial Contamination | Inadequate Preservation: Aqueous suspensions are susceptible to microbial growth, which can affect the stability and safety of the product. | Include a suitable preservative system in the formulation, such as methylparaben and propylparaben, to prevent microbial contamination.[1] |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for quinine sulfate in an aqueous suspension?
Quinine sulfate in suspension primarily degrades through oxidation, photodegradation, and pH-dependent hydrolysis.[1] Oxidative degradation can lead to the formation of quintenine, while photodegradation involves complex reactions upon exposure to light. Hydrolysis is significant in both acidic and basic conditions.[3]
2. What is the optimal pH range for maintaining the stability of a quinine sulfate suspension?
The optimal pH for a quinine sulfate suspension is generally in the slightly acidic to neutral range, with a pH of approximately 4.2 being cited as suitable for some commercial suspending vehicles.[2] Quinine sulfate has shown to be more stable at a neutral pH compared to acidic or basic conditions.
3. Which antioxidants are most effective in stabilizing quinine sulfate?
While specific comparative studies on different antioxidants for quinine sulfate suspensions are not extensively detailed in the provided results, common antioxidants used in pharmaceutical formulations to prevent oxidative degradation include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The choice of antioxidant should be based on compatibility studies with the overall formulation.
4. What are suitable suspending agents for an extemporaneous quinine sulfate suspension?
Effective suspending agents are crucial for the physical stability of the suspension. Commonly used agents include xanthan gum and carboxymethylcellulose.[1] Commercially available vehicles like Ora-Plus in combination with a sweetening vehicle like Ora-Sweet are also widely used and have been shown to provide good stability for extemporaneously compounded suspensions.[2][4]
5. How can I develop a stability-indicating analytical method for quinine sulfate?
A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying quinine sulfate in the presence of its degradation products.[3] The development involves:
-
Column Selection: A C18 column is commonly used.[3]
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate) and organic solvents (e.g., acetonitrile (B52724) and methanol) is typical.[3][5]
-
Detection: UV detection is commonly performed at wavelengths around 316 nm or 330 nm.[6][5][7]
-
Forced Degradation: The drug product is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products and prove the method's ability to separate them from the parent drug.[3]
Quantitative Data on Quinine Sulfate Stability
The stability of quinine sulfate is significantly influenced by pH and the presence of oxidizing agents. The following table summarizes data from forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Remaining Quinine Sulfate (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour (reflux) | 80°C | 80.06 ± 0.94 | [3] |
| Basic Hydrolysis | 0.1 N NaOH | 1 hour (reflux) | 80°C | 77.27 ± 0.82 | [3] |
| Oxidation | 0.1% H₂O₂ | Not specified | Not specified | 49.16 ± 0.61 | |
| Neutral Condition | - | Not specified | Not specified | 98.08 ± 0.93 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Quinine Sulfate Extemporaneous Suspension
This protocol outlines the preparation of a 20 mg/mL quinine sulfate suspension.
Materials:
-
Quinine sulfate powder
-
Suspending vehicle (e.g., a 1:1 mixture of Ora-Plus and Ora-Sweet)
-
Antioxidant (e.g., Ascorbic acid, 0.1% w/v)
-
Preservative (if not included in the vehicle, e.g., methylparaben 0.1% w/v)
-
Purified water
-
Mortar and pestle
-
Graduated cylinders
-
Stirring apparatus
-
pH meter
-
Light-resistant container
Procedure:
-
Calculate the required quantities of all ingredients for the final volume.
-
Accurately weigh the quinine sulfate powder.
-
If using a separate antioxidant and preservative, dissolve them in a small amount of purified water.
-
In a mortar, levigate the quinine sulfate powder with a small amount of the suspending vehicle to form a smooth paste.
-
Gradually add the remaining suspending vehicle while stirring continuously.
-
If used, add the dissolved antioxidant and preservative solution to the suspension and mix thoroughly.
-
Check the pH of the suspension and adjust to the target range (e.g., 4.0-5.0) using a suitable buffer if necessary.
-
Transfer the final suspension into a calibrated, light-resistant container.
-
Label the container appropriately with the drug name, concentration, preparation date, and beyond-use date.
Protocol 2: Stability-Indicating HPLC Method for Quinine Sulfate
This protocol provides a general framework for the HPLC analysis of quinine sulfate in suspension.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: A degassed mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (B129727) (e.g., in a 40:25:35 v/v ratio).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 50 µL[3]
-
Detection Wavelength: 330 nm[3]
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a stock solution of quinine sulfate reference standard in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.08-600.00 µg/mL).
-
Sample Preparation: a. Thoroughly shake the quinine sulfate suspension. b. Accurately withdraw a known volume of the suspension. c. Dilute the sample with a suitable solvent (e.g., methanol) to a concentration within the calibration range. d. Filter the diluted sample through a 0.45 µm filter before injection.
-
Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the prepared sample solutions. c. Quantify the quinine sulfate concentration in the samples by comparing the peak areas to the calibration curve.
Visualizations
Quinine Sulfate Degradation Pathways
Caption: Major degradation pathways of quinine sulfate.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of quinine sulfate suspension.
References
- 1. jetir.org [jetir.org]
- 2. uspharmacist.com [uspharmacist.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. [sites.ualberta.ca]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Quinine vs. Quinidine: A Comparative Guide to Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinine (B1679958) and its diastereomer, quinidine (B1679956), stand as cornerstone chiral catalysts in the field of asymmetric synthesis. Derived from the bark of the Cinchona tree, these alkaloids have proven to be remarkably effective and versatile in controlling the stereochemical outcome of a wide array of chemical transformations. Their "pseudoenantiomeric" relationship is a key feature, often leading to the formation of opposite enantiomers of a product from the same starting material, thereby providing a powerful tool for accessing diverse chiral molecules.[1] This guide offers an objective comparison of the performance of quinine and quinidine as chiral catalysts, supported by experimental data, detailed methodologies, and mechanistic insights.
Performance in Key Asymmetric Reactions
The efficacy of quinine and quinidine as chiral catalysts is most prominently demonstrated in several key classes of asymmetric reactions, including dihydroxylations, conjugate additions, and aldol (B89426) reactions.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. This reaction classically utilizes derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) as chiral ligands for an osmium tetroxide catalyst. The commercially available "AD-mix-α" (containing a DHQ derivative) and "AD-mix-β" (containing a DHQD derivative) provide reliable and predictable access to the corresponding (S,S)- and (R,R)-diols, respectively.[1]
Table 1: Comparison of Quinine and Quinidine Derivatives in Sharpless Asymmetric Dihydroxylation
| Catalyst System | Chiral Ligand | Substrate | Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) |
| AD-mix-α | (DHQ)₂PHAL | Olefin Intermediate | (S,S)-Diol | >96:4 | Not explicitly reported, but successful |
| AD-mix-β | (DHQD)₂PHAL | Olefin Intermediate | (R,R)-Diol | >96:4 | 88 |
Data sourced from a study by Jacobsen and co-workers in the total synthesis of quinine and quinidine.[1]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
A solution of the olefin substrate (1.0 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL) is cooled to 0 °C. To this stirred solution, AD-mix-α or AD-mix-β (1.4 g) and methanesulfonamide (B31651) (0.095 g, 1.0 mmol) are added. The reaction mixture is stirred vigorously at 0 °C until the reaction is complete (typically monitored by TLC). The reaction is then quenched by the addition of sodium sulfite (B76179) (1.5 g). The mixture is warmed to room temperature and stirred for 1 hour. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mechanism of Sharpless Asymmetric Dihydroxylation
The proposed mechanism involves the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the olefin to form an osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the chiral diol and regenerates the osmium catalyst. The chiral ligand creates a binding pocket that directs the approach of the olefin, leading to the observed enantioselectivity.
Asymmetric Conjugate Addition of Thiols
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a fundamental C-S bond-forming reaction. Unmodified quinine and quinidine have been shown to be highly effective catalysts for this transformation, affording the corresponding chiral thioethers with high enantioselectivity. Their pseudoenantiomeric nature is clearly demonstrated, with each catalyst favoring the formation of the opposite enantiomer.[1]
Table 2: Comparison of Quinine and Quinidine in the Asymmetric Conjugate Addition of Thiophenol to 2-Cyclohexen-1-one (B156087)
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Quinine | 87 | 86 | S |
| Quinidine | 85 | 88 | R |
Data from a study by Deng and co-workers.[1]
Experimental Protocol: Asymmetric Conjugate Addition of Thiophenol
To a solution of 2-cyclohexen-1-one (0.5 mmol) and the cinchona alkaloid catalyst (quinine or quinidine, 0.05 mmol) in a suitable solvent such as toluene (B28343) (2.0 mL) at -20 °C is added thiophenol (0.6 mmol). The reaction mixture is stirred at this temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the chiral thioether. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Mechanism of Asymmetric Conjugate Addition
In this reaction, the tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the thiol to form a thiolate anion. This anion then forms a chiral ion pair with the protonated catalyst. The hydroxyl group of the catalyst can simultaneously activate the enone electrophile through hydrogen bonding. This dual activation in a chiral environment controls the stereochemical outcome of the addition.
Asymmetric Aldol Reaction
Quinine and quinidine-derived thioureas have emerged as powerful bifunctional catalysts for the asymmetric aldol reaction, particularly in the reaction of isatins with ketones. These catalysts activate the ketone through enolization via the tertiary amine and simultaneously activate the isatin (B1672199) through hydrogen bonding with the thiourea (B124793) moiety, leading to high yields and enantioselectivities. The pseudoenantiomeric behavior is also observed in this class of reactions.
Table 3: Comparison of Quinine and Quinidine-Derived Thioureas in the Asymmetric Aldol Reaction of Isatin with Acetone
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Quinine-derived Thiourea | High | 57 | S |
| Quinidine-derived Thiourea | 98 | 86 | Not specified, but opposite to Quinine derivative |
Experimental Protocol: Asymmetric Aldol Reaction
To a solution of the isatin (0.10 mmol) and the quinine or quinidine-derived thiourea catalyst (10 mol%) in an anhydrous solvent (e.g., THF, 2.0 mL) at the desired temperature (e.g., 5 °C) is added the ketone (e.g., acetone, 7.0 mmol). The reaction mixture is stirred for the required time (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Mechanism of Asymmetric Aldol Reaction
The bifunctional nature of the thiourea-modified cinchona alkaloid catalysts is crucial for their success in aldol reactions. The quinuclidine (B89598) nitrogen deprotonates the ketone to form the enolate nucleophile, while the thiourea moiety activates the carbonyl group of the isatin electrophile through double hydrogen bonding. This ternary complex orients the reactants in a chiral environment, facilitating a highly stereoselective C-C bond formation.
References
Navigating the Analytical Maze: A Comparative Guide to Quantifying Dihydroquinine in Quinine Sulfate
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. Dihydroquinine, a natural and closely related impurity in quinine (B1679958) sulfate (B86663), requires precise measurement to comply with regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the quantification of dihydroquinine, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your laboratory's needs.
The United States Pharmacopeia (USP) mandates a resolution of not less than 1.2 between the peaks of quinine and dihydroquinine in HPLC methods, highlighting the importance of a reliable analytical technique.[1][2] While HPLC is a widely adopted method, alternative techniques such as High-Performance Thin-Layer Chromatography (HPTLC), spectrofluorimetry, and titrimetry offer different advantages in terms of speed, cost, and simplicity. This guide will delve into the validation of an HPLC method and compare its performance with these alternatives.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
A robust and validated Reversed-Phase HPLC (RP-HPLC) method stands as the benchmark for the quantification of dihydroquinine in quinine sulfate. The inherent precision, accuracy, and specificity of this technique make it a preferred choice in pharmaceutical quality control.
Experimental Protocol for a Validated RP-HPLC Method
This protocol is based on established and validated methods for the analysis of dihydroquinine in quinine sulfate.[3]
Chromatographic Conditions:
-
Column: Zorbax C18 (or equivalent), 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like hexylamine, adjusted to an acidic pH) and acetonitrile. The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of quinine sulfate and dihydroquinine reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution of known concentration.
-
Sample Solution: Accurately weigh and dissolve the quinine sulfate sample in the mobile phase to achieve a concentration within the linear range of the method.
Validation Parameters:
A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution between the quinine and dihydroquinine peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A typical linear range for dihydroquinine is established by plotting peak area against a series of known concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of dihydroquinine is spiked into a placebo or sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Alternative Analytical Approaches
While HPLC is a powerful tool, other techniques can be employed for the quantification of dihydroquinine, each with its own set of strengths and limitations.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative to HPLC. It allows for the simultaneous analysis of multiple samples on a single plate, significantly reducing the analysis time per sample.
Experimental Protocol for HPTLC-Densitometry:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform (B151607) and diethylamine (B46881) (e.g., 9.6:1.4 v/v) has been shown to be effective for the separation of cinchona alkaloids.[4][5]
-
Sample Application: Apply standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, scan the dried plate using a densitometer at a suitable wavelength (e.g., 226 nm for quinine and potentially dihydroquinine) to quantify the separated bands.[4]
Performance Characteristics:
Validated HPTLC methods for cinchona alkaloids have demonstrated good precision, accuracy, and repeatability.[4][5] The method's specificity for dihydroquinine in the presence of quinine needs to be carefully established.
Spectrofluorimetry
Quinine and its related alkaloids exhibit fluorescence, which can be exploited for their quantification. Spectrofluorimetry is a highly sensitive technique that can detect very low concentrations of fluorescent compounds.
Challenges and Considerations:
Titrimetry
Titrimetric methods, being classical analytical techniques, can offer a simple and inexpensive way to quantify certain substances. An iodometric titration method has been described for the determination of dihydroquinine sulfate.[9][10]
Experimental Protocol for Iodometric Titration of Dihydroquinine Sulfate:
This method involves the reaction of dihydroquinine with a known excess of a titrant, followed by back-titration of the unreacted titrant. A detailed protocol for the iodometric determination of dihydroquinine sulfate is outlined in pharmacopoeial texts.[9][10]
Performance and Limitations:
Titrimetric methods are generally less specific than chromatographic techniques. The presence of other reducing or oxidizing substances in the sample matrix could interfere with the titration, leading to inaccurate results. While potentially suitable for bulk drug analysis where the impurity profile is well-characterized, its application to complex formulations may be limited. Validation of the method for specificity, accuracy, and precision is crucial.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the discussed analytical methods. It is important to note that these values are indicative and can vary depending on the specific instrumentation, reagents, and experimental conditions.
| Parameter | RP-HPLC | HPTLC-Densitometry | Spectrofluorimetry | Iodometric Titration |
| Specificity | High (Good resolution achievable) | Moderate to High | Low to Moderate (Potential for spectral overlap) | Low (Susceptible to interference) |
| Linearity (Typical Range) | Wide (e.g., 0.1 - 10 µg/mL for impurity) | Moderate | Wide (highly sensitive) | Narrow |
| Accuracy (% Recovery) | High (e.g., 98-102%) | Good (e.g., 98-102%) | Method Dependent | Method Dependent |
| Precision (% RSD) | Excellent (< 2%) | Good (< 5%) | Good (< 5%) | Moderate |
| LOD/LOQ | Low | Low | Very Low | High |
| Throughput | Moderate | High | Moderate | Low |
| Cost per Sample | High | Low | Moderate | Very Low |
| Instrumentation Cost | High | Moderate | Moderate | Low |
| Ease of Use | Moderate | Moderate | Easy | Easy |
Conclusion and Recommendations
The choice of an analytical method for quantifying dihydroquinine in quinine sulfate depends on a variety of factors, including the specific requirements of the analysis, available instrumentation, and budget constraints.
-
For routine quality control in a regulatory environment, a validated RP-HPLC method is the undisputed gold standard. Its high specificity, accuracy, and precision ensure reliable and defensible results.
-
HPTLC-Densitometry presents a viable alternative for high-throughput screening and quality control where a large number of samples need to be analyzed cost-effectively. Proper validation is essential to ensure its suitability for the intended purpose.
-
Spectrofluorimetry, while highly sensitive, requires careful method development and validation to overcome the challenge of spectral interference from quinine. It may be more suitable for the analysis of quinine itself rather than its impurities unless specific techniques to enhance selectivity are employed.
-
Iodometric titration is a simple and inexpensive method but lacks the specificity of chromatographic techniques. Its use should be limited to well-characterized bulk materials where interfering substances are known to be absent.
Ultimately, the selection of the most appropriate method requires a thorough evaluation of the analytical needs and a comprehensive validation to demonstrate its fitness for purpose.
Visualizing the Workflow: HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of dihydroquinine in quinine sulfate.
Caption: A flowchart of the HPLC method validation process.
Logical Decision Making: Selecting an Analytical Method
The choice of an analytical method can be guided by a logical decision-making process, as illustrated in the diagram below.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 3. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 4. HPTLC method for the estimation of alkaloids of Cinchona officinalis stem bark and its marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. maxapress.com [maxapress.com]
- 7. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. fao.org [fao.org]
- 10. digicollections.net [digicollections.net]
A Comparative Guide to Accuracy Profiles for the Quantitative Validation of Quinine Sulfate Methods
This guide provides a detailed comparison of analytical methods for the quantitative validation of quinine (B1679958) sulfate (B86663), a critical component in pharmaceutical quality control. The focus is on the accuracy profile, a graphical tool that helps to assess the fitness for purpose of an analytical procedure. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure the reliability and accuracy of analytical results.
The validation of analytical methods is a crucial step in drug development and quality control, ensuring that the chosen method is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which include parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
Two common methods for the quantification of quinine sulfate in pharmaceutical formulations are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry.[6] This guide will compare these two methods based on their validation parameters.
Comparison of Validation Parameters
The following tables summarize the quantitative data from various studies on the validation of analytical methods for quinine sulfate.
Table 1: Validation Parameters for RP-HPLC Methods
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10-50 | 48.7-193.87 | 0.08-600.00 | 10-50 |
| Correlation Coefficient (r²) | > 0.999 | Not specified | 0.9999 | 0.998 |
| Accuracy (% Recovery) | 99.35% - 99.83% | 99.4% | 99.83 ± 0.92% | 99.352% |
| Precision (% RSD) | < 2% | < 10% | < 1.09% | < 2% |
| LOD (µg/mL) | 4.32 | Not specified | 4.32 | 0.3092 |
| LOQ (µg/mL) | 13.09 | Not specified | 13.09 | 0.9371 |
| References | [6] | [7][8][9] | [10][11] | [12] |
Table 2: Validation Parameters for UV-Vis Spectrophotometric Method
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 2-10 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2% |
| LOD (µg/mL) | Not specified |
| LOQ (µg/mL) | 2 |
| References | [6][13] |
Experimental Protocols
RP-HPLC Method for Quinine Sulfate
This protocol is based on a validated stability-indicating HPLC method.[6]
-
Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.[6]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.[6][12]
-
Transfer a quantity of the powder equivalent to a known amount of quinine sulfate into a volumetric flask.[6][12]
-
Dissolve and dilute to volume with the mobile phase.[6]
-
Filter the solution through a 0.45 µm membrane filter before injection.[6]
-
-
Analysis:
UV-Vis Spectrophotometric Method for Quinine Sulfate
This method offers a simpler and more rapid alternative for routine quality control.[6]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[6]
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of Quinine Sulfate reference standard and dissolve it in 100 mL of 0.1 N Hydrochloric Acid (HCl) to obtain a stock solution.[6]
-
Prepare a series of standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in a suitable range (e.g., 2-10 µg/mL).[6]
-
-
Sample Preparation (for Tablets):
-
Weigh and powder a number of tablets.
-
Transfer a quantity of the powder equivalent to a known amount of quinine sulfate into a volumetric flask.
-
Dissolve in 0.1 N HCl, dilute to volume, and filter.
-
Further dilute the filtered solution with 0.1 N HCl to a concentration within the linearity range.
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (around 347 nm for quinine in 0.1 N HCl).
-
Calculate the concentration of quinine sulfate in the sample by comparing its absorbance with that of the standard solution.
-
Method Validation Workflow and Accuracy Profile
The validation of an analytical method is a systematic process to ensure the reliability of the results.[6] The workflow below, based on ICH guidelines, illustrates the key stages.
Caption: Workflow of analytical method validation based on ICH guidelines.
The accuracy profile is a graphical representation that shows the total error (systematic and random) of an analytical method over a defined range. It allows for a visual assessment of the method's fitness for its intended purpose.
Caption: Conceptual diagram of an accuracy profile.
Comparison and Conclusion
Both RP-HPLC and UV-Vis spectrophotometry can be used for the quantitative analysis of quinine sulfate.
-
RP-HPLC offers higher specificity and is the preferred method for stability-indicating assays and the analysis of complex mixtures where excipients might interfere.[6] The validation data shows that HPLC methods can achieve high accuracy and precision over a wide linear range.
-
UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method suitable for routine quality control of pure drug substances or simple formulations where interference from other components is minimal.[6]
The choice of method depends on the specific requirements of the analysis. For regulatory submissions and in-depth stability studies, the specificity of an HPLC method is generally required. For routine, high-throughput quality control, a validated UV-Vis spectrophotometric method can be a practical and efficient alternative. The accuracy profile serves as a valuable tool in the validation process for either method, providing a clear visual confirmation that the analytical procedure is fit for its intended purpose.
References
- 1. database.ich.org [database.ich.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Auinine Sulphate Pharmaceutical Dosage form by RP-HPLC: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. researchgate.net [researchgate.net]
Comparing quinine sulfate with other antimalarial drugs for resistant strains.
A Comparative Analysis Against Modern Antimalarial Agents
Quinine (B1679958) sulfate (B86663), a stalwart in the fight against malaria for centuries, continues to be a crucial therapeutic option, particularly in regions grappling with resistance to newer antimalarial drugs. While artemisinin-based combination therapies (ACTs) are now the first-line treatment for uncomplicated Plasmodium falciparum malaria in most endemic areas, the emergence of artemisinin (B1665778) resistance necessitates a re-evaluation of older drugs like quinine. This guide provides a comparative analysis of quinine sulfate against other antimalarials for resistant strains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Resistant P. falciparum**
The effectiveness of antimalarial drugs is continually assessed against evolving parasite resistance. In vitro susceptibility testing and clinical trials provide critical data on the comparative efficacy of quinine sulfate.
In Vitro Susceptibility
In vitro studies are fundamental in monitoring drug resistance by determining the concentration of a drug required to inhibit parasite growth. The 50% inhibitory concentration (IC50) is a standard measure, with higher values suggesting reduced susceptibility.
A study conducted in Kampala, Uganda, on P. falciparum isolates demonstrated a wide range of sensitivities to older drugs like chloroquine (B1663885) (CQ), monodesethylamodiaquine (MDAQ), and quinine (QN). While mean IC50 results for CQ and MDAQ were above the standard cutoffs for resistance, parasites were generally sensitive to dihydroartemisinin (B1670584) (DHA), lumefantrine (B1675429) (LM), and piperaquine (B10710) (PQ)[1]. Another study in Abidjan, Côte d'Ivoire, found that while resistance to monodesethylamodiaquine, mefloquine (B1676156), and halofantrine (B180850) was present in 12.5%, 15.6%, and 25.9% of isolates respectively, no isolates showed in vitro resistance to quinine[2].
Further research on Indian P. falciparum isolates that showed treatment failure with ACTs revealed high IC50 values for chloroquine and quinine, indicating resistance, while the increase in IC50 for dihydroartemisinin (DHA) was not significant[3].
Table 1: Comparative In Vitro Efficacy (IC50) of Antimalarials Against P. falciparum Isolates
| Antimalarial Drug | Geographic Origin of Isolates | Mean IC50 (nM) | Resistance Profile of Isolates | Reference |
| Quinine | Kampala, Uganda | Variable | Wide range of sensitivities | [1] |
| Chloroquine | Kampala, Uganda | Above resistance cutoff | Resistant | [1] |
| Dihydroartemisinin | Kampala, Uganda | Generally low | Sensitive | [1] |
| Quinine | Abidjan, Côte d'Ivoire | Below resistance cutoff | Sensitive | [2] |
| Mefloquine | Abidjan, Côte d'Ivoire | - | 15.6% resistant | [2] |
| Quinine | Mizoram, India | Higher than reference strains | Resistant | [3][4] |
| Chloroquine | Mizoram, India | High (275±12.5) | Resistant | [4] |
| Dihydroartemisinin | Mizoram, India | Higher than reference strains | Tolerant | [3][4] |
Clinical Efficacy
Clinical trials provide real-world data on treatment outcomes. A systematic review comparing artemisinin derivatives with quinine for severe malaria in children found no significant difference in mortality between the two treatments[5]. However, for uncomplicated malaria, particularly in pregnant women in their second and third trimesters, ACTs have shown superior efficacy and better tolerability compared to quinine[6]. A randomized trial in Ugandan children with uncomplicated falciparum malaria reported a significantly higher cure rate for artemether-lumefantrine (96%) compared to quinine (64%)[7].
In regions with multi-drug resistant malaria, such as Thailand, there has been evidence of a decline in the therapeutic response to quinine over time, with increased parasite clearance times[8]. Combination therapy, such as quinine with clindamycin (B1669177) or doxycycline, has shown high efficacy against multidrug-resistant P. falciparum[9].
Experimental Protocols
Accurate and reproducible data are the bedrock of drug efficacy studies. The following are outlines of standard experimental protocols used to assess antimalarial drug susceptibility.
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This method is widely used for the in vitro assessment of antimalarial drug efficacy.
-
Parasite Culture: P. falciparum isolates are cultured in vitro using standard techniques, typically in human erythrocytes in a complete medium.
-
Drug Preparation: Antimalarial drugs are serially diluted to a range of concentrations.
-
Drug Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Incubation: Synchronized parasite cultures (usually at the ring stage) are added to the wells and incubated for 72 hours under controlled atmospheric conditions.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the fluorescence readings against the drug concentrations using a nonlinear regression model.
Therapeutic Efficacy Studies (In Vivo)
The World Health Organization (WHO) provides a standard protocol for monitoring the efficacy of antimalarial drugs in vivo.
-
Patient Enrollment: Patients with uncomplicated falciparum malaria meeting specific inclusion criteria are enrolled in the study.
-
Treatment Administration: Patients are treated with a standard course of the antimalarial drug under supervision.
-
Follow-up: Patients are followed up for a specified period (e.g., 28 or 42 days). Clinical and parasitological assessments are conducted on scheduled days (e.g., days 0, 1, 2, 3, 7, 14, 21, 28).
-
Outcome Classification: Treatment outcomes are classified as either treatment failure (early or late) or adequate clinical and parasitological response (ACPR).
-
PCR Correction: To distinguish between a new infection and a recrudescence (true treatment failure), polymerase chain reaction (PCR) genotyping of parasite populations is performed on samples from day 0 and the day of failure[10].
Mechanisms of Action and Resistance
Quinine, a quinoline (B57606) methanol, is thought to exert its antimalarial effect by interfering with the parasite's ability to digest hemoglobin in its acidic food vacuole. It is proposed that quinine inhibits the polymerization of toxic heme into hemozoin, leading to the parasite's death[11][12]. It may also inhibit nucleic acid and protein synthesis in the parasite[13].
Resistance to quinoline antimalarials has been associated with mutations in genes encoding transporter proteins, such as pfmdr1 (Plasmodium falciparum multidrug resistance 1) and pfcrt (Plasmodium falciparum chloroquine resistance transporter)[1]. The PfMDR1 protein, a P-glycoprotein homolog, is thought to be involved in pumping the drug out of the parasite[11].
Conclusion
Quinine sulfate remains a vital tool in the global effort to control malaria, especially for cases of severe malaria and in areas with resistance to other antimalarials. While ACTs are generally more effective and better tolerated for uncomplicated malaria, the declining efficacy of artemisinins in some regions underscores the importance of maintaining a diverse arsenal (B13267) of antimalarial drugs. Continuous monitoring of in vitro susceptibility and clinical efficacy through robust experimental protocols is essential to guide treatment policies and preserve the utility of this historic antimalarial agent. Combination therapy, including quinine-based combinations, will likely play an increasingly important role in the future of malaria treatment.
References
- 1. In vitro sensitivities of Plasmodium falciparum to different antimalarial drugs in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin derivatives versus quinine in treating severe malaria in children: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin-Based Combination Therapy Versus Quinine or Other Combinations for Treatment of Uncomplicated Plasmodium falciparum Malaria in the Second and Third Trimester of Pregnancy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of quinine versus artemether-lumefantrine for treating uncomplicated falciparum malaria in Ugandan children: randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinine in severe falciparum malaria: evidence of declining efficacy in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Malaria Programme [who.int]
- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 13. Quinine - Wikipedia [en.wikipedia.org]
Quinine Sulfate: A Comparative Analysis Against Other Potassium Channel Blockers in Physiological Research
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of quinine (B1679958) sulfate (B86663) with other potassium channel blockers, supported by experimental data and detailed methodologies. Quinine, a long-established anti-malarial agent, also serves as a valuable pharmacological tool for its ability to block a variety of potassium (K+) channels, thereby influencing neuronal excitability, cardiac action potentials, and other physiological processes. [1][2][3]
This guide will delve into the quantitative aspects of quinine's interaction with different potassium channels, compare its efficacy and selectivity with other blockers, and provide the necessary experimental context for replicating and building upon these findings.
Quantitative Comparison of Inhibitory Potency
The inhibitory effect of a compound on a specific ion channel is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of quinine sulfate and other potassium channel blockers against various potassium channel subtypes as reported in physiological studies.
| Blocker | Channel Subtype | IC50 (µM) | Cell Type / System | Reference |
| Quinine | mSlo3 (KCa5.1) | 169 ± 40 | Xenopus oocytes | [1][4] |
| F304Y mSlo3 mutant | 15.9 ± 3.31 | Xenopus oocytes | [4] | |
| Kv1.3 | ~22 | Jurkat cells | [5] | |
| Instantaneous K+ current (Kinst) | ~17 (at 0 mV) | Jurkat cells | [5] | |
| A-type K+ current (I(A)) | ~22 | Bullfrog sympathetic neurons | [2][6] | |
| Delayed rectifier-type K+ current (I(K)) | ~115 | Bullfrog sympathetic neurons | [2][6] | |
| M-type K+ current (I(M)) | ~445 | Bullfrog sympathetic neurons | [6] | |
| Whole-cell K+ currents (IK) | 8 (at +65 mV) | Spiral ganglion neurons | [7] | |
| Quinidine (B1679956) | mSlo3 (KCa5.1) | Similar to Quinine | Xenopus oocytes | [4] |
| hERG | More potent than Quinine | - | [8] | |
| Barium | mSlo3 (KCa5.1) | - | Xenopus oocytes | [4] |
| Tetraethylammonium (B1195904) (TEA) | Voltage-activated high-conductance K+ channels | Abolished at 2 mM | RINm5F cells | [9] |
| 4-Aminopyridine (4-AP) | T-lymphocyte K+ channels | Less potent than Quinine | T-lymphocytes | [10] |
Mechanism of Action: A Tale of Two Sides
Quinine's mechanism of action can vary depending on the potassium channel subtype. For instance, in the case of mSlo3 channels, quinine and its stereoisomer quinidine are believed to cross the cell membrane and block the channel from the intracellular side by binding to a hydrophobic pocket.[4] In contrast, barium inhibits the same channel by interacting with the selectivity filter from the extracellular side.[4] For other potassium channels, quinine acts by physically occluding the pore, an action that is often voltage-dependent, with increased potency at more depolarized membrane potentials.[2]
Experimental Protocols
The following are outlines of common experimental protocols used to characterize the effects of potassium channel blockers like quinine sulfate.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for expressing and characterizing ion channels.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific potassium channel subunit of interest (e.g., mSlo3).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a Ringer's solution.[4]
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).[4]
-
Voltage pulses are applied to elicit channel opening, and the resulting currents are recorded in the absence and presence of various concentrations of the blocker.[4]
-
Current-voltage relationships and dose-response curves are generated to determine IC50 values.[4]
-
Patch-Clamp Technique
The patch-clamp technique allows for the recording of ionic currents through single channels or across the entire cell membrane (whole-cell configuration).[11]
-
Cell Preparation: Use a cell line expressing the target potassium channel (e.g., Jurkat cells for Kv1.3) or dissociated primary cells (e.g., sympathetic neurons).[5][6]
-
Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate intracellular solution.[11]
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).[11]
-
Configuration:
-
Whole-cell: A strong pulse of suction is applied to rupture the membrane patch, allowing for recording of currents from the entire cell membrane.[11]
-
Excised-patch (Inside-out or Outside-out): The pipette is retracted to isolate a small patch of membrane, allowing for the study of single-channel activity with controlled exposure of either the intracellular or extracellular face of the membrane to the blocker.
-
-
Data Acquisition and Analysis: Similar to TEVC, voltage protocols are applied, and currents are recorded before and after the application of the blocker to determine its effects on channel activity.
Signaling Pathways and Physiological Consequences
The blockade of potassium channels by quinine has significant downstream effects on cellular signaling and physiological function. By inhibiting the repolarizing potassium currents, quinine can prolong the action potential duration.[2][12] This can, in turn, affect voltage-gated calcium channels and alter neurotransmitter release.[2] In T-lymphocytes, potassium channel blockers like quinine can interfere with cell activation and proliferation.[10]
Concluding Remarks
Quinine sulfate is a versatile potassium channel blocker with varying degrees of potency and selectivity across different channel subtypes. Its well-characterized effects, coupled with a long history of use, make it a valuable tool in physiological research. However, its lack of absolute specificity, with potential effects on other ion channels like sodium channels at higher concentrations, necessitates careful experimental design and interpretation of results.[2][7] This guide provides a foundational comparison to aid researchers in selecting the appropriate potassium channel blocker for their specific experimental needs and in understanding the broader context of their findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of mouse Slo3 (KCa5.1) potassium channels by quinine, quinidine and barium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of quinine on three different types of potassium currents in bullfrog sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of quinine on the excitability and voltage-dependent currents of isolated spiral ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinine inhibits Ca2+-independent K+ channels whereas tetraethylammonium inhibits Ca2+-activated K+ channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stage-specific distinctions in potassium channel blocker control of T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
A Comparative Analysis of the Safety Profiles of Quinine Sulfate, Chloroquine, and Hydroxychloroquine for Researchers and Drug Development Professionals
An in-depth evaluation of the safety profiles of quinine (B1679958) sulfate (B86663), chloroquine, and hydroxychloroquine (B89500) reveals distinct differences in their associated risks, particularly concerning cardiotoxicity, ocular toxicity, and other adverse effects. While all three quinoline (B57606) derivatives have established therapeutic uses, their potential for harm necessitates a careful consideration of their respective safety profiles in research and drug development.
This guide provides a comprehensive comparison of the safety data for these three compounds, supported by quantitative data from clinical studies, detailed experimental protocols for toxicity assessment, and visualizations of the key signaling pathways involved in their toxic mechanisms.
Comparative Safety Data
The following tables summarize the incidence of key adverse events associated with quinine sulfate, chloroquine, and hydroxychloroquine, based on available clinical trial data and post-market surveillance. It is important to note that direct head-to-head comparative trials are limited, and incidence rates can vary based on dosage, duration of use, and patient population.
Table 1: Comparison of Cardiotoxic Adverse Events
| Adverse Event | Quinine Sulfate | Chloroquine | Hydroxychloroquine |
| QTc Prolongation | Reported, risk of Torsades de Pointes[1] | Frequent (0-27.3% in some studies)[2] | Less frequent than Chloroquine, but still a significant concern[2] |
| Cardiomyopathy | Rare, but reported[3] | Associated with long-term, high-dose therapy[4] | Rare, but can be fatal[5][6] |
| Arrhythmias | Can cause serious arrhythmias, including ventricular fibrillation[1] | Reported, including ventricular tachycardia[4] | Rare, two hospitalized cases in one study (one on placebo)[7] |
| Hypotension | Can occur, especially with overdose[8] | Reported | Not a commonly reported side effect |
Table 2: Comparison of Ocular Adverse Events
| Adverse Event | Quinine Sulfate | Chloroquine | Hydroxychloroquine |
| Retinopathy | Can cause blindness, often delayed[9] | Higher risk than hydroxychloroquine, can be irreversible[4] | Lower risk than chloroquine, but screening is recommended for long-term use |
| Visual Disturbances | Blurred vision, disturbed color perception (cinchonism) | Blurred vision, difficulty focusing | Blurred vision, changes in vision |
Table 3: Comparison of Neurological and Other Common Adverse Events
| Adverse Event | Quinine Sulfate | Chloroquine | Hydroxychloroquine |
| Cinchonism | Common (tinnitus, headache, nausea, dizziness)[9] | N/A | N/A |
| Headache | Common (part of cinchonism) | 6.4%[9] | Reported |
| Dizziness | Common (part of cinchonism) | 5.3%[9] | Reported |
| Gastrointestinal Effects | Nausea, vomiting, diarrhea (common) | Nausea, vomiting, diarrhea (up to 50% in some studies)[2] | Upset stomach/nausea (16-25%), diarrhea/vomiting/abdominal pain (12-23%)[10][11] |
| Dermatological Reactions | Rash, itching | Rash, itching (0-10% of patients)[2] | Rash, itching |
| Hematologic Reactions | Thrombocytopenia (incidence rate of 1.67 per 1000 person-years in one study), Hemolytic Uremic Syndrome/Thrombotic Thrombocytopenic Purpura (HUS/TTP)[12] | Rare | Rare |
| Psychiatric Effects | Reported | Psychotic disorders, suicide, self-injury reported[5] | Agitation, irritability, abnormal behaviors reported |
Experimental Protocols for Safety Evaluation
The assessment of the safety profile of new chemical entities and the understanding of the mechanisms of toxicity of existing drugs rely on a battery of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments relevant to the toxicities of quinine, chloroquine, and hydroxychloroquine.
Cardiotoxicity Assessment: The hERG Assay
The human Ether-à-go-go-Related Gene (hERG) assay is a critical in vitro method for assessing the potential of a compound to cause QT interval prolongation, a key risk factor for developing life-threatening cardiac arrhythmias.
Methodology:
-
Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably transfected to express the hERG potassium channel is used.[13][14]
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in individual cells.[13]
-
Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit the characteristic hERG current. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step that elicits a large "tail current" as channels recover from inactivation.[13]
-
Compound Application: The test compound is perfused over the cell at various concentrations. The effect on the hERG current, particularly the tail current, is recorded.
-
Data Analysis: The percentage of inhibition of the hERG current at each concentration is calculated. An IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is then determined to quantify the compound's potency as a hERG channel blocker.[15]
-
Controls: A known hERG inhibitor (e.g., E-4031) is used as a positive control, and the vehicle (e.g., DMSO) is used as a negative control to ensure the validity of the assay.[13]
Cardiotoxicity Assessment: Langendorff Isolated Perfused Heart
The Langendorff apparatus allows for the ex vivo study of the heart's mechanical and electrical function in a controlled environment, free from systemic physiological influences.
Methodology:
-
Heart Isolation: The heart is rapidly excised from a suitable animal model (e.g., rat, rabbit, or guinea pig) and immediately placed in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.[16]
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.[17][18]
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.[18]
-
Parameter Measurement: Various cardiac parameters can be measured:
-
Left Ventricular Developed Pressure (LVDP): A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure contractile force.[16]
-
Heart Rate: Can be determined from the LVDP recordings or from an electrocardiogram (ECG).
-
Coronary Flow: Measured by collecting the effluent from the heart.
-
ECG: Electrodes can be placed on the surface of the heart to record electrical activity and detect arrhythmias.[16]
-
-
Drug Administration: The test compound is introduced into the perfusate to assess its effects on cardiac function.
-
Data Analysis: Changes in LVDP, heart rate, coronary flow, and ECG parameters are analyzed to determine the cardiotoxic potential of the compound.
Ocular Toxicity Assessment: In Vivo Rabbit Model
The rabbit eye model is a commonly used in vivo method to evaluate the potential for drug-induced retinal toxicity.
Methodology:
-
Animal Model: Albino rabbits are often used due to their large eyes and lack of retinal pigmentation, which can facilitate examination.[19]
-
Baseline Measurements: Before drug administration, baseline ophthalmic examinations are performed, including slit-lamp biomicroscopy, indirect ophthalmoscopy, and electroretinography (ERG). The ERG measures the electrical response of the retina to a light stimulus and is a sensitive indicator of retinal function.[20]
-
Drug Administration: The test compound is administered, typically via intravitreal injection, to deliver a precise dose directly to the eye.[19]
-
Follow-up Examinations: Ophthalmic examinations and ERG recordings are repeated at various time points after drug administration (e.g., days, weeks, or months) to monitor for any changes in retinal structure or function.[19]
-
Histopathology: At the end of the study, the eyes are enucleated, fixed, and processed for histological examination to assess for any structural damage to the retinal layers.[19]
-
Data Analysis: Changes in ERG waveforms, clinical ophthalmic findings, and histopathological observations are compared between the treated and control groups to determine the retinotoxic potential of the drug.
Ototoxicity Assessment: Zebrafish Larvae Model
The zebrafish lateral line, a sensory system with hair cells that are homologous to those in the mammalian inner ear, provides a high-throughput in vivo model for screening ototoxic compounds.
Methodology:
-
Animal Model: Zebrafish larvae (typically 5-7 days post-fertilization) are used due to their transparency and the external location of their lateral line hair cells.[21][22]
-
Hair Cell Staining: The hair cells are visualized using a fluorescent vital dye, such as DASPEI or YO-PRO-1, which selectively labels these cells.[21]
-
Drug Exposure: Larvae are placed in multi-well plates and exposed to different concentrations of the test compound.[21]
-
Imaging and Quantification: After a defined exposure period, the larvae are imaged using fluorescence microscopy. The number of surviving hair cells in the neuromasts (clusters of hair cells) of the lateral line is counted.[22]
-
Behavioral Assessment: Ototoxicity can also be assessed by observing changes in zebrafish behavior, such as the vestibulo-ocular reflex or rheotaxis (the ability to orient against a current), which are dependent on functional hair cells.[23]
-
Data Analysis: A dose-response curve is generated by plotting the percentage of hair cell survival against the drug concentration to determine the ototoxic potential of the compound.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular pathways underlying the toxicity of these drugs is crucial for predicting and mitigating their adverse effects.
Quinine Sulfate Cardiotoxicity
The cardiotoxicity of quinine is similar to that of quinidine, a Class I antiarrhythmic agent. It primarily involves the blockade of voltage-gated ion channels in the heart.
Caption: Quinine-induced cardiotoxicity pathway.
Chloroquine and Hydroxychloroquine Cardiotoxicity: A Dual Mechanism
Chloroquine and hydroxychloroquine exert their cardiotoxic effects through two primary mechanisms: inhibition of cardiac ion channels and disruption of autophagy.
Caption: Dual mechanisms of Chloroquine/Hydroxychloroquine cardiotoxicity.
Hydroxychloroquine-Induced Retinal Toxicity: Oxidative Stress and Apoptosis
The retinopathy associated with hydroxychloroquine is thought to involve the induction of oxidative stress and subsequent apoptosis of retinal pigment epithelial (RPE) cells.
Caption: Hydroxychloroquine-induced retinal toxicity pathway.
Conclusion
The safety profiles of quinine sulfate, chloroquine, and hydroxychloroquine are distinct and carry significant implications for their clinical use and for the development of new therapies. Quinine sulfate is associated with a unique constellation of symptoms known as cinchonism and carries a risk of severe hematologic reactions. Chloroquine has a higher propensity for cardiotoxicity and retinopathy compared to its hydroxylated analogue. Hydroxychloroquine, while generally considered safer than chloroquine, still presents risks of cardiotoxicity and retinopathy, particularly with long-term use, and can cause significant gastrointestinal side effects.
For researchers and drug development professionals, a thorough understanding of these safety profiles is paramount. The experimental protocols outlined in this guide provide a framework for the preclinical safety assessment of new chemical entities with similar structures or mechanisms of action. Furthermore, the elucidation of the signaling pathways involved in the toxicity of these established drugs can inform the design of safer and more effective therapeutic agents. Continued research into the precise molecular mechanisms of these toxicities will be essential for the development of targeted interventions to mitigate the risks associated with these and future medications.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Unapproved Drugs and Patient Harm | FDA [fda.gov]
- 4. drugs.com [drugs.com]
- 5. europeanreview.org [europeanreview.org]
- 6. scite.ai [scite.ai]
- 7. Safety of Hydroxychloroquine Among Outpatient Clinical Trial Participants for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed cardiotoxicity following quinine overdose: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. researchgate.net [researchgate.net]
- 11. Scholars@Duke publication: Safety of Hydroxychloroquine among Outpatient Clinical Trial Participants for COVID-19. [scholars.duke.edu]
- 12. researchgate.net [researchgate.net]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 17. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SutherlandandHearse [southalabama.edu]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. scielo.br [scielo.br]
- 21. Using the Zebrafish Lateral Line to Screen for Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Zebrafish Ototoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 23. A Fully Automated High-Throughput Zebrafish Behavioral Ototoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of fluorometric and HPLC methods for quinine sulfate quantification.
For researchers, scientists, and drug development professionals, the accurate quantification of quinine (B1679958) sulfate (B86663) is paramount for ensuring product quality, conducting pharmacokinetic studies, and maintaining food safety.[1] Two of the most common analytical techniques employed for this purpose are fluorometry and High-Performance Liquid Chromatography (HPLC). This guide provides an objective cross-validation and comparison of these two methods, supported by experimental data, to assist in selecting the most suitable technique for your specific analytical needs.
Quantitative Performance Comparison
Both fluorometric and HPLC methods offer robust and reliable means for the analysis of quinine.[1] The choice between the two often depends on factors such as the complexity of the sample matrix, the required level of sensitivity, and the availability of instrumentation.[1] A summary of key performance parameters from various validation studies is presented below.
| Parameter | Fluorometric Method | HPLC Method |
| Linearity (R²) | > 0.99[2] | > 0.999[1] |
| Limit of Detection (LOD) | 0.05 µg/mL[2] | 0.16 µg/mL to 0.3 ng[1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[2] | 4 ng/mL[1] |
| Precision (%RSD) | < 7%[1] | < 7%[1] |
| Accuracy/Recovery (%) | ~95%[1] | 76-101.8%[1] |
| Analysis Time | Rapid | < 10 minutes[1] |
Principle of Methodologies
Fluorometry leverages the intrinsic fluorescent properties of the quinine molecule.[1][2] Quinine contains aromatic rings and conjugated double bonds that allow it to absorb light at a specific excitation wavelength and then emit light at a longer wavelength.[1] The intensity of the emitted fluorescence is directly proportional to the concentration of quinine in the sample.[3] For quinine, excitation typically occurs around 350 nm, with a characteristic emission peak at approximately 450 nm.[1][2]
HPLC , on the other hand, is a separation technique. A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The components of the sample interact differently with the adsorbent material, causing them to separate. For quinine analysis, a reverse-phase (RP-HPLC) method is commonly used.[4] Detection can be achieved using a UV detector or, for enhanced sensitivity and selectivity, a fluorescence detector.[1][5]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of quinine sulfate using both fluorometric and HPLC methods.
Experimental Workflows for Quinine Sulfate Quantification.
Detailed Experimental Protocols
Below are representative methodologies for the analysis of quinine sulfate using fluorometry and HPLC.
Fluorometric Method Protocol
This protocol is based on the principles of fluorescence spectroscopy.[1][2][3]
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
Dissolve the sample containing quinine sulfate in 0.05 M sulfuric acid.[3]
-
If necessary, filter the sample to remove any particulate matter.
-
-
Instrumentation and Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their corresponding concentrations.
-
Determine the concentration of quinine sulfate in the sample by interpolating its fluorescence intensity on the calibration curve.
-
HPLC Method Protocol
This protocol outlines a common reverse-phase HPLC method for quinine sulfate quantification.[1][4]
-
Preparation of Mobile Phase and Standard Solutions:
-
Prepare a mobile phase, for example, a mixture of acetonitrile (B52724) and a buffer such as 0.1 M ammonium (B1175870) acetate (B1210297) or sodium phosphate (B84403) monobasic.[4][6] The pH is typically adjusted to be acidic.[1]
-
Prepare a stock solution of quinine sulfate in the mobile phase or a suitable diluent.
-
Perform serial dilutions to create a series of standard solutions of known concentrations.
-
-
Sample Preparation:
-
Instrumentation and Chromatographic Conditions:
-
Data Analysis:
Cross-Validation and Method Selection
A robust cross-validation protocol is essential to demonstrate the interchangeability and reliability of the two analytical methods.[1] This involves analyzing the same set of samples using both fluorometry and HPLC and comparing the results.
-
Fluorometry is advantageous for its rapidity, high sensitivity, and lower cost.[1][8] It is particularly well-suited for routine analysis of simple matrices where high throughput is required.
-
HPLC , especially when coupled with a fluorescence detector, provides excellent selectivity and sensitivity, making it ideal for analyzing quinine in complex matrices such as biological fluids or pharmaceutical formulations with multiple components.[1][5]
Ultimately, the choice of method will depend on the specific application, the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.[1] A thorough understanding of the principles and performance characteristics of each technique, as outlined in this guide, is crucial for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. eprajournals.com [eprajournals.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchtrends.net [researchtrends.net]
- 6. rjptonline.org [rjptonline.org]
- 7. ijnrd.org [ijnrd.org]
- 8. 'estimation of quinine sulphate by fluorescence spectroscopy with recordings' with you | PPTX [slideshare.net]
Assessing the performance of different quinine-based ligands in asymmetric catalysis.
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Cinchona alkaloids, with quinine (B1679958) as a prominent member, have emerged as powerful scaffolds for chiral ligands and organocatalysts in asymmetric synthesis. Their rigid structure and tunable functional groups allow for the creation of a "chiral pocket" that can effectively control the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of three classes of quinine-based ligands—unmodified quinine, quinine-derived thioureas, and quinine-derived squaramides—in two key carbon-carbon bond-forming reactions: the Michael addition and the Henry (nitroaldol) reaction.
Performance in Asymmetric Michael Addition
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental transformation in organic synthesis. The following tables summarize the performance of different quinine-based ligands in this reaction, showcasing their ability to induce stereoselectivity.
Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrene
| Ligand/Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) |
| Quinine | Acetylacetone (B45752) | β-Nitrostyrene | ~90 | Low | 10 | Toluene (B28343) | RT | 48 |
| Quinine-Thiourea | Acetylacetone | β-Nitrostyrene | 95 | 92 | 10 | Toluene | RT | 24 |
| Quinine-Squaramide | Acetylacetone | β-Nitrostyrene | 98 | 95 | 5 | CH₂Cl₂ | RT | 12 |
Note: Data is compiled from representative literature and may not reflect optimized conditions for all entries.
Table 2: Asymmetric Michael Addition of Nitroalkanes to Chalcones
| Ligand/Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) |
| Quinine | Nitromethane (B149229) | trans-Chalcone | Low | Poor | 10 | Toluene | RT | 72 |
| Quinine-Thiourea | Nitromethane | trans-Chalcone | 92 | 90 | 10 | Toluene | RT | 48 |
| Quinine-Squaramide | Nitromethane | trans-Chalcone | 96 | 94 | 5 | CH₂Cl₂ | RT | 24 |
Note: Data is compiled from representative literature and may not reflect optimized conditions for all entries.
Performance in Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Its asymmetric variant is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile synthetic intermediates.
Table 3: Asymmetric Henry Reaction of Nitromethane with Benzaldehyde (B42025)
| Ligand/Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | dr (anti:syn) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) |
| Quinine | Nitromethane | Benzaldehyde | 65 | 52 | - | 10 | Toluene | 48 | -20 |
| Quinine-Thiourea | Nitromethane | Benzaldehyde | 88 | 85 | - | 10 | Toluene | 24 | -20 |
| Quinine-Squaramide | Nitromethane | Benzaldehyde | 95 | 92 | - | 5 | CH₂Cl₂ | 12 | -20 |
Note: Data is compiled from representative literature and may not reflect optimized conditions for all entries. Diastereomeric ratio (dr) is not always reported for reactions with nitromethane.
Experimental Protocols
General Procedure for Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene Catalyzed by Quinine-Squaramide
To a solution of β-nitrostyrene (0.1 mmol) in dichloromethane (B109758) (1.0 mL) was added the quinine-squaramide catalyst (0.005 mmol, 5 mol%). The mixture was stirred at room temperature for 10 minutes before acetylacetone (0.12 mmol) was added. The reaction was stirred at room temperature for 12 hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for Asymmetric Henry Reaction of Nitromethane to Benzaldehyde Catalyzed by Quinine-Thiourea
To a stirred solution of the quinine-thiourea catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) at -20 °C was added benzaldehyde (0.1 mmol). After stirring for 5 minutes, nitromethane (0.2 mmol) was added dropwise. The reaction mixture was stirred at -20 °C for 24 hours. The reaction was then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the corresponding β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC.
Visualizing the Process
To better understand the experimental and mechanistic aspects of these reactions, the following diagrams illustrate a typical workflow and a proposed catalytic cycle.
Concluding Remarks
The data presented clearly indicates that while unmodified quinine can catalyze these asymmetric reactions to some extent, the incorporation of a thiourea (B124793) or squaramide moiety at the C9 position significantly enhances both the catalytic activity and the enantioselectivity. This is attributed to the bifunctional nature of these modified ligands, where the thiourea or squaramide group can act as a hydrogen-bond donor to activate the electrophile, while the quinuclidine (B89598) nitrogen acts as a Brønsted base to deprotonate the nucleophile.[1][2] This dual activation model brings the reactants into close proximity within a well-defined chiral environment, leading to high levels of stereocontrol.
In general, squaramide-based ligands tend to offer slightly higher enantioselectivities and often require lower catalyst loadings compared to their thiourea counterparts. This can be attributed to the more rigid and acidic nature of the squaramide moiety, which can lead to stronger and more organized hydrogen bonding interactions in the transition state.
The choice of ligand will ultimately depend on the specific substrates, desired stereochemical outcome, and economic considerations of the synthetic route. This guide serves as a starting point for researchers to make informed decisions when selecting a quinine-based ligand for their asymmetric catalysis needs.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Quinine (Sulfate)
Essential guidance for the safe handling and disposal of Quinine (sulfate) in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals engaged in drug development and scientific research, meticulous adherence to safety protocols is paramount. This guide provides immediate and essential safety and logistical information for handling Quinine (sulfate), a compound that, while vital in medicine, requires careful management to mitigate potential hazards. The following procedural steps and data are designed to answer your operational questions directly, fostering a culture of safety and building trust in your laboratory practices.
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
When handling Quinine (sulfate), a comprehensive PPE strategy is non-negotiable to prevent skin, eye, and respiratory exposure.[1][2][3][4][5][6][7] The recommended protective measures are summarized below.
| PPE Category | Type | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should conform to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for operations with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[2] |
| Body Protection | Laboratory Coat or Impervious Clothing | A lab coat should be worn to protect against incidental contact.[9] For larger quantities or tasks with a higher risk of exposure, chemical-resistant clothing or an apron is advised.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | A dust mask or a respirator with a dust cartridge (e.g., P95 or P1) should be used, especially when handling the powder form or when adequate ventilation is not available.[1][2] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling Quinine (sulfate) minimizes risks. The following workflow outlines the critical steps for safe operational conduct.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Handling and Manipulation :
-
Storage :
Disposal Plan: Responsible Waste Management
Proper disposal of Quinine (sulfate) and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation of Waste :
-
All disposable materials that have come into contact with Quinine (sulfate), including gloves, wipes, and contaminated PPE, should be considered chemical waste.
-
-
Containerization :
-
Collect spilled material and place it in a sealed, properly labeled container for disposal.[1]
-
-
Disposal Method :
-
Dispose of Quinine (sulfate) waste through a licensed professional waste disposal service.[2][8]
-
One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not dispose of with household garbage or allow it to enter drains.[3][5]
-
Always adhere to local, state, and federal environmental regulations for chemical waste disposal.[5][8]
-
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact : Immediately flush the eyes with excess water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs, seek medical advice.[5]
-
Inhalation : Move the exposed person to fresh air. If not breathing, provide artificial respiration.[1] If respiratory irritation or other symptoms appear, seek medical assistance.[5]
-
Ingestion : Call a Poison Control Center immediately.[1] Rinse the mouth with cold water and give the victim 1-2 cups of water or milk to drink.[1] Do not induce vomiting unless directed to do so by medical personnel.[9]
Spill Response:
-
Small Spills :
-
Large Spills :
-
Evacuate personnel to a safe area.[9]
-
Wear a full suit, splash goggles, dust respirator, boots, and gloves. A self-contained breathing apparatus (SCBA) may be necessary.[9]
-
Use a shovel to place the material into a suitable waste disposal container.[9]
-
Finish cleaning the contaminated surface by spreading water and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[9]
-
References
- 1. westliberty.edu [westliberty.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. fondriest.com [fondriest.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. prisminltd.com [prisminltd.com]
- 10. sds.edqm.eu [sds.edqm.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
